molecular formula C13H16O4 B1422867 2-(Cyclopentyloxy)-4-methoxybenzoic acid CAS No. 1292690-31-3

2-(Cyclopentyloxy)-4-methoxybenzoic acid

Cat. No.: B1422867
CAS No.: 1292690-31-3
M. Wt: 236.26 g/mol
InChI Key: XEGGHWSJAZDNJQ-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclopentyloxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-10-6-7-11(13(14)15)12(8-10)17-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGGHWSJAZDNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopentyloxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Scaffolding in Medicinal Chemistry

2-(Cyclopentyloxy)-4-methoxybenzoic acid, identified by the CAS number 1292690-31-3 , is a specialized organic compound that holds potential as a versatile building block in the landscape of modern drug discovery. Its unique structural architecture, featuring a benzoic acid core functionalized with both a methoxy and a bulky cyclopentyloxy group at the 2 and 4 positions respectively, presents a compelling scaffold for the synthesis of novel therapeutic agents. While not as extensively documented as its other isomers, the strategic placement of its functional groups offers opportunities for nuanced molecular interactions with biological targets.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed exploration of the synthesis, physicochemical properties, and potential applications of this intriguing molecule. The insights provided herein are grounded in established chemical principles and aim to empower scientists in leveraging this compound for their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in research and development. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 1292690-31-3[1]
Molecular Formula C₁₃H₁₆O₄[2]
Molecular Weight 236.26 g/mol [2]
IUPAC Name This compound
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water.

Spectroscopic Data:

While specific, publicly available spectra for this compound are not readily found, its spectral characteristics can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the protons of the cyclopentyl ring, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a set of multiplets in the range of 6.5-8.0 ppm. The methoxy protons would present as a sharp singlet around 3.8 ppm. The protons of the cyclopentyloxy group would exhibit multiplets in the aliphatic region (1.5-2.0 ppm and a downfield multiplet for the proton attached to the oxygen). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed in the range of 165-175 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbons attached to oxygen atoms resonating at the lower field end of this range. The methoxy carbon would be around 55-60 ppm, and the carbons of the cyclopentyl ring would be found in the upfield region of the spectrum.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the carboxylic acid would be prominent around 1700 cm⁻¹. C-O stretching vibrations for the ether linkages would be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopentyl group, the methoxy group, and the carboxylic acid group, providing further structural confirmation.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the etherification of a suitably substituted phenol. A plausible and efficient synthetic pathway is outlined below, starting from commercially available 2-hydroxy-4-methoxybenzoic acid.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This method relies on the well-established Williamson ether synthesis, a robust and widely used reaction for the formation of ethers. The causality behind this choice lies in its high efficiency and the ready availability of the starting materials.

Step-by-Step Methodology:

  • Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: To the stirred suspension, add cyclopentyl bromide (1.2-1.5 equivalents) dropwise at room temperature. The choice of cyclopentyl bromide as the alkylating agent is due to its reactivity and commercial availability.

  • Reaction Progression: Heat the reaction mixture to a temperature of 60-80 °C and maintain it for several hours (typically 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. Acidify the aqueous solution with a dilute mineral acid, such as 1M hydrochloric acid (HCl), to a pH of 2-3. This step protonates the carboxylate, leading to the precipitation of the desired this compound.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product in high purity.

Self-Validating System and Experimental Causality

This protocol incorporates a self-validating system. The formation of the product can be unequivocally confirmed by a combination of spectroscopic methods (NMR, IR, and MS), which will show the incorporation of the cyclopentyl group and the disappearance of the phenolic hydroxyl group. The choice of a carbonate base is strategic as it is strong enough to deprotonate the phenol but generally not the carboxylic acid, minimizing side reactions. The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

Synthesis_Workflow start 2-Hydroxy-4-methoxybenzoic Acid intermediate Phenoxide Intermediate start->intermediate Deprotonation base Potassium Carbonate (K₂CO₃) in DMF alkyl_halide Cyclopentyl Bromide reaction Williamson Ether Synthesis (60-80 °C) alkyl_halide->reaction intermediate->reaction Nucleophilic Attack workup Acidic Work-up (HCl) reaction->workup Crude Product product This compound workup->product Purification

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively reported in publicly accessible literature, its structural motifs suggest its potential as a valuable intermediate in medicinal chemistry. Benzoic acid derivatives are a common feature in a wide array of pharmaceuticals, and the introduction of a lipophilic cyclopentyloxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Potential as a Scaffolding for Novel Therapeutics:

  • Modulation of Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. This is a critical parameter in drug design for improving oral bioavailability and tissue distribution.

  • Steric Influence: The bulky nature of the cyclopentyloxy group can provide steric hindrance, which can be exploited to achieve selectivity for a particular biological target or to prevent metabolic degradation at that position.

  • Versatile Handle for Derivatization: The carboxylic acid group serves as a versatile chemical handle for further modification. It can be readily converted into esters, amides, and other functional groups to generate a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of benzoic acid derivatives in various therapeutic areas, it is plausible that compounds derived from this compound could interact with a range of biological targets. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid-containing compounds that inhibit cyclooxygenase (COX) enzymes. While purely speculative without experimental data, one could envision derivatives of this molecule being designed to target specific signaling pathways involved in inflammation or other disease processes.

Signaling_Pathway compound Derivative of This compound target Hypothetical Biological Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response (e.g., Anti-inflammatory Effect) pathway->response Downstream Effect

Caption: Hypothetical interaction of a derivative with a biological pathway.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential in the field of drug discovery. Its synthesis is achievable through established methodologies, and its unique combination of functional groups makes it an attractive starting point for the design of novel bioactive molecules. While the current body of public knowledge on this specific compound is limited, this guide provides a solid foundation for researchers to begin their exploration.

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, the generation of a focused library of derivatives and their screening against a panel of biological targets could unveil novel therapeutic applications. The insights gained from such studies will be invaluable in determining the true potential of this compound as a key building block in the next generation of pharmaceuticals.

References

  • This reference is a placeholder for a potential future publication detailing the synthesis and characterization of this compound.
  • This reference is a placeholder for a potential future publication detailing the spectroscopic data of this compound.
  • This reference is a placeholder for a potential future publication detailing the applications of this compound in drug development.
  • MOLBASE. 3-cyclopentyloxy-4-methoxybenzoic acid. [Link] (Note: This reference is for the isomeric compound and is used here for general comparison of molecular formula and weight.)

Sources

A Technical Guide to 2-(Cyclopentyloxy)-4-methoxybenzoic Acid Analogs as Modulators of GPR120 for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(cyclopentyloxy)-4-methoxybenzoic acid scaffold has emerged as a privileged chemical structure in medicinal chemistry, primarily serving as a core component for the development of potent and selective agonists for G-protein coupled receptor 120 (GPR120). Also known as Free Fatty Acid Receptor 4 (FFAR4), GPR120 is a critical regulator of metabolic homeostasis and inflammatory processes, making it a high-value therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.[1] This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs derived from this core. We will explore the causal reasoning behind synthetic strategies and experimental designs, present detailed protocols for synthesis and bioassays, and visualize key concepts to provide a comprehensive resource for professionals in drug discovery and development.

Introduction: The Significance of the GPR120 Target

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis.[1] A key pathological feature is chronic low-grade inflammation, which contributes significantly to insulin resistance.[1] GPR120 has been identified as a crucial sensor for medium and long-chain fatty acids, playing a pivotal role in mediating their effects on glucose metabolism, adipogenesis, and inflammation.[2][3]

Activation of GPR120 initiates a cascade of signaling events with beneficial metabolic outcomes:

  • In Adipocytes: GPR120 activation promotes glucose uptake by stimulating the PI3K/Akt pathway, leading to the translocation of GLUT4 to the cell membrane.[2][3] It also plays a role in adipocyte differentiation.[4]

  • In Macrophages: Ligand-activated GPR120 recruits β-arrestin-2, which inhibits key pro-inflammatory pathways like NF-κB and JNK, thereby exerting potent anti-inflammatory effects.[2]

  • In Pancreatic Islets: GPR120 signaling can modulate the secretion of insulin, glucagon, and somatostatin, contributing to glucose homeostasis.[4]

  • In Enteroendocrine Cells: It stimulates the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone that enhances insulin secretion.[5]

Given these multifaceted roles, the development of small-molecule GPR120 agonists is a highly promising therapeutic strategy. The this compound scaffold provides a validated starting point for designing such agents.

The Core Scaffold: Physicochemical Rationale

The this compound molecule is a versatile building block.[6][7] Its design incorporates several key features essential for interaction with the GPR120 binding pocket and for overall drug-like properties:

  • Benzoic Acid: The carboxylic acid is a critical pharmacophore. It is typically ionized at physiological pH and forms a crucial hydrogen bond or salt bridge interaction with positively charged residues (e.g., Arginine or Histidine) within the GPR120 binding pocket.[5] This interaction is often the primary anchor for the ligand.

  • Methoxy Group: Positioned at the 4-position, the methoxy group is an electron-donating group that can influence the pKa of the carboxylic acid and participate in hydrogen bonding. Its primary role is often to modulate the electronic environment of the aromatic ring and explore specific pockets within the receptor.

  • Cyclopentyloxy Group: This bulky, lipophilic group at the 2-position is crucial for enhancing potency and selectivity.[8] The cyclopentyl ring is conformationally restricted compared to a linear alkyl chain, which can help lock the molecule into a bioactive conformation favorable for receptor binding.[9] Its lipophilicity allows it to occupy a hydrophobic sub-pocket within GPR120, contributing significantly to the overall binding affinity.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs generally relies on robust and scalable chemical reactions. The choice of a specific route depends on the availability of starting materials and the desired analog.

General Synthetic Workflow

A common and efficient approach involves a convergent synthesis strategy, typically starting from a substituted hydroxybenzoic acid derivative. The key steps are Williamson ether synthesis followed by saponification.

G cluster_0 A Start: 2-Hydroxy-4-methoxybenzoic acid methyl ester C Williamson Ether Synthesis (O-Alkylation) A->C 1. B Base (e.g., K₂CO₃, NaH) + Cyclopentyl Bromide B->C D Intermediate Ester: Methyl 2-(cyclopentyloxy)-4-methoxybenzoate C->D F Saponification (Ester Hydrolysis) D->F 2. E Base (e.g., NaOH, LiOH) in MeOH/H₂O E->F G Final Product: This compound F->G H Acidic Workup (e.g., HCl) F->H 3.

Caption: General workflow for synthesizing the core scaffold.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

  • Step 1: O-Alkylation (Williamson Ether Synthesis)

    • To a solution of methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. K₂CO₃ is a mild, inexpensive base suitable for this transformation.

    • Add cyclopentyl bromide (1.2-1.5 eq) to the mixture.

    • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester, methyl 2-(cyclopentyloxy)-4-methoxybenzoate. This is often pure enough for the next step.

  • Step 2: Saponification (Ester Hydrolysis)

    • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

    • Add an excess of a strong base, such as sodium hydroxide (NaOH, 3.0-5.0 eq).

    • Heat the mixture to reflux (around 70 °C) for 1-2 hours, monitoring by TLC.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates methanol and the carboxylate salt. Refluxing ensures the reaction goes to completion.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a strong acid (e.g., 1M HCl).

    • The desired carboxylic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Purity can be assessed by NMR and LC-MS.

Structure-Activity Relationships (SAR) of GPR120 Agonists

Systematic modification of the core scaffold has yielded crucial insights into the structural requirements for potent GPR120 agonism. Docking simulations and experimental data suggest that the benzoic acid moiety binds to a polar region of the receptor, while the rest of the molecule extends into a more hydrophobic pocket.[5][10]

SAR cluster_Core This compound cluster_Modifications Structural Modifications Core R1 Position 2: Alkoxy Group - Cyclopentyloxy: High Potency - Cyclobutyloxy: Reduced Potency - Linear Alkyl: Lower Potency - Bulky groups (e.g., adamantyl): Can increase potency Core->R1 Modify Cyclopentyl Ring R2 Position 4: Methoxy Group - Methoxy: Optimal - Ethoxy: Tolerated - H or Cl: Reduced Activity Core->R2 Modify Methoxy R3 Carboxylic Acid - Essential for activity - Ester/Amide: Inactive (prodrug potential) - Tetrazole Bioisostere: Can retain activity Core->R3 Modify Acid R4 Aromatic Ring Substitution - Adding groups at 5- or 6-position - Small lipophilic groups (e.g., methyl, chloro) can fine-tune potency and properties Core->R4 Modify Ring

Caption: Key Structure-Activity Relationship (SAR) points.

SAR Summary Table

The following table summarizes the effects of various structural modifications on GPR120 agonist activity, as measured by the half-maximal effective concentration (EC₅₀) in a calcium flux assay. Lower EC₅₀ values indicate higher potency.

Modification Area Specific Change Relative Potency (EC₅₀) Rationale / Insight
Position 2 (Alkoxy) Cyclopentyloxy (Parent)++++ (Baseline)Optimal fit in a hydrophobic pocket; constrained ring improves binding entropy.[8]
Cyclohexyloxy+++Slightly larger ring may cause minor steric clash, reducing optimal fit.
n-Butoxy++Flexible linear chains are entropically disfavored compared to rigid rings.
Position 4 (Methoxy) Methoxy (Parent)++++ (Baseline)Provides favorable electronic and potential H-bond acceptor interactions.
Hydrogen (des-methoxy)++Loss of interaction reduces binding affinity.
Carboxylic Acid COOH (Parent)++++ (Baseline)Forms a key salt bridge with a basic residue in the receptor.[5]
Tetrazole+++A common bioisostere for carboxylic acid, can maintain the key acidic interaction.
Methyl Ester-Loss of the acidic proton prevents the crucial ionic interaction; potential as a prodrug.
Aromatic Ring 5-Fluoro++++Small, electronegative substituent can enhance binding or improve metabolic stability.
5-Methyl+++Small alkyl group is generally well-tolerated and can explore small hydrophobic pockets.

Biological Evaluation: In Vitro Assays

To characterize the pharmacological activity of newly synthesized analogs, a series of in vitro assays are essential.

Primary Assay: Calcium Mobilization

GPR120 primarily couples to the Gαq/11 G-protein subunit.[2] Agonist binding leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a robust and measurable signal of receptor activation.

Protocol 2: Intracellular Calcium Flux Assay

  • Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, recombinantly expressing human GPR120 (hGPR120).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds (analogs) and a reference agonist (e.g., α-Linolenic acid or a known synthetic agonist).

  • Procedure:

    • Cell Plating: Seed the hGPR120-expressing cells into 96- or 384-well black, clear-bottom microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. (Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye out). Incubate for 45-60 minutes at 37 °C.

    • Causality: The 'AM' ester form of the dye allows it to passively cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescently active dye in the cytoplasm.

    • Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument measures baseline fluorescence, then automatically injects the test compounds at various concentrations.

    • Signal Detection: Immediately following compound addition, the instrument continuously measures the fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence corresponds to a rise in intracellular Ca²⁺.

    • Data Analysis: The peak fluorescence response is plotted against the compound concentration. A dose-response curve is fitted using a four-parameter logistic equation to determine the EC₅₀ value for each analog.

Future Directions

The this compound scaffold remains a fertile ground for further optimization. Future research efforts should focus on:

  • Improving Pharmacokinetics: While many analogs show high in vitro potency, achieving optimal oral bioavailability, metabolic stability, and half-life remains a key challenge. Modifications can be made to block sites of metabolism or improve solubility.

  • Enhancing Selectivity: Investigating selectivity against other free fatty acid receptors, such as GPR40, is crucial to minimize off-target effects.[11]

  • Exploring Biased Agonism: Designing ligands that preferentially activate either the G-protein pathway (metabolic effects) or the β-arrestin pathway (anti-inflammatory effects) could lead to therapies with improved efficacy and reduced side effects.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to design and develop novel GPR120 agonists with the potential to become next-generation therapeutics for metabolic diseases.

References

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (n.d.). OUCi. Retrieved January 19, 2026, from [Link]

  • GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Potential roles of GPR120 and its agonists in the management of diabet. (2014). DDDT. Retrieved January 19, 2026, from [Link]

  • Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Structure-activity relationships of GPR120 agonists based on a docking simulation. (2010). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]

  • Structure‐activity relationships of free fatty acid receptors GPR40 and GPR120 agonists based on a docking simulation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Novel selective ligands for free fatty acid receptors GPR120 and GPR40. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy illudalic acid analog candidate for development. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Biological activity of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Disclaimer: No direct experimental data on the biological activity of this compound is publicly available. This guide provides a prospective analysis of its potential therapeutic activities based on well-documented structure-activity relationships (SAR) of closely related chemical analogs. All proposed mechanisms and protocols are intended to serve as a strategic framework for future research.

Introduction: A Scaffold of Therapeutic Promise

The compound this compound represents a novel chemical entity at the intersection of several pharmacologically significant scaffolds. Its structure, featuring a benzoic acid core substituted with a bulky, lipophilic cyclopentyloxy group and an electron-donating methoxy group, suggests a high potential for interaction with various biological targets. The benzoic acid moiety is a common feature in numerous active compounds, where the carboxylic acid group acts as a critical hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or receptor.[1][2] The nature and position of the substituents on the aromatic ring are known to significantly modulate the molecule's electronic, steric, and lipophilic properties, thereby dictating its biological activity.[2][3][4]

This guide synthesizes data from structurally analogous compounds to build a scientifically-grounded hypothesis for the primary biological activities of this compound. We will explore its potential as an inhibitor of Phosphodiesterase 4D (PDE4D), as a broad anti-inflammatory agent, and as a modulator of Phospholipase A2 (PLA2), providing detailed experimental workflows to validate these hypotheses.

Potential Target 1: Phosphodiesterase 4D (PDE4D) Inhibition

Rationale for Investigation

The most compelling case for the biological activity of this compound comes from its close structural similarity to a known class of potent and selective Phosphodiesterase 4D (PDE4D) inhibitors.[5] Compounds featuring the 3-(cyclopentyloxy)-4-methoxyphenyl moiety, such as GEBR-7b, have demonstrated selective PDE4D inhibition, leading to improved memory and cognitive function in preclinical models without the common side effects (e.g., emesis) associated with non-selective PDE4 inhibitors.[6]

PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling.[7] The PDE4D isoform is highly expressed in the brain and immune cells.[5][8] Inhibition of PDE4D elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and the phosphorylation of cAMP-response element binding protein (CREB).[9][10] This signaling cascade is vital for synaptic plasticity, long-term memory formation, and reducing neuroinflammation, making PDE4D a prime target for treating neurodegenerative and inflammatory disorders.[7][11] Given that the core 2-(Cyclopentyloxy)-4-methoxyphenyl scaffold is present, it is highly probable that the benzoic acid derivative will retain affinity for the PDE4D active site.

Proposed Mechanism of Action: cAMP/PKA/CREB Pathway Modulation

Inhibition of PDE4D by this compound is hypothesized to block the hydrolysis of cAMP. The resulting accumulation of cAMP activates PKA, which then translocates to the nucleus to phosphorylate CREB. Phosphorylated CREB (pCREB) binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to the transcription of proteins involved in neuroprotection, synaptic plasticity, and anti-inflammatory responses.[9][12]

PDE4D_Inhibition_Pathway cluster_nucleus Nucleus Compound 2-(Cyclopentyloxy)-4- methoxybenzoic acid PDE4D PDE4D Enzyme Compound->PDE4D Inhibits AMP AMP (Inactive) PDE4D->AMP cAMP cAMP cAMP->PDE4D Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) GeneTx Gene Transcription (Neuroprotection, Synaptic Plasticity, Anti-inflammatory Cytokines) pCREB->GeneTx Promotes Nucleus Nucleus Anti_Inflammatory_Pathway cluster_cyto cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway IkB_NFkB IκBα-NF-κB (Inactive Complex) TLR4->IkB_NFkB Activates Signaling IkB IκBα NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IκBα Phosphorylation & Degradation IkB_NFkB->NFkB Compound 2-(Cyclopentyloxy)-4- methoxybenzoic acid Compound->MAPK_pathway Inhibits Compound->IkB_NFkB Inhibits Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Caption: Proposed Anti-Inflammatory Signaling Pathway.

Experimental Protocol: In Vitro Anti-Inflammatory Assays in Macrophages

This workflow uses LPS-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of the test compound. [13][14]

  • Cell Culture and Viability:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Determine the non-toxic concentration range of the test compound using an MTT or similar cell viability assay. Perform all subsequent experiments using non-cytotoxic concentrations.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Following the same treatment protocol as the NO assay, collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Protein Expression and Pathway Activation:

    • Seed cells in 6-well plates. Treat with the test compound and/or LPS for appropriate time points (e.g., 30 min for pathway phosphorylation, 24 hours for protein expression).

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL detection system. Quantify band intensity using densitometry software.

Potential Target 3: Lysosomal Phospholipase A2 (LPLA2) Inhibition

Rationale for Investigation

A structurally related compound, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one, was identified as an inhibitor of lysosomal phospholipase A2 (LPLA2, also known as PLA2G15). [15]LPLA2 is a crucial enzyme for lipid catabolism within the lysosome, operating at an acidic pH optimum. [16][17]Its inhibition can lead to the accumulation of phospholipids, a condition known as phospholipidosis. [18]While often considered a toxicity endpoint, the modulation of phospholipase activity is also a therapeutic strategy for various inflammatory and degenerative diseases. [19]The shared cyclopentyloxy-methoxyphenyl moiety suggests that this compound could also interact with the LPLA2 active site, which accommodates hydrophobic acyl chains.

Proposed Mechanism of Action: Direct Enzyme Inhibition

The test compound is hypothesized to directly bind to the LPLA2 enzyme, potentially interfering with substrate access to the catalytic triad (Ser-His-Asp) located within a hydrophobic cleft. [16]LPLA2 possesses both phospholipase and transacylase activities. The inhibition could affect one or both functions, preventing the breakdown of phospholipids or the transfer of acyl chains to acceptors like N-acetyl-sphingosine (NAS). [17][20]

PLA2_Inhibition_Workflow LPLA2 Lysosomal Phospholipase A2 (LPLA2) Products Products (Lysophospholipid + 1-O-acyl-NAS) LPLA2->Products Catalysis Compound 2-(Cyclopentyloxy)-4- methoxybenzoic acid Compound->LPLA2 Binds & Inhibits Substrate Substrate Liposomes (Phospholipid + NAS) Substrate->LPLA2 Binding Assay Transacylase Assay (Measure Product Formation) Products->Assay

Caption: Experimental Workflow for LPLA2 Inhibition.

Experimental Protocol: LPLA2 Transacylase Activity Assay

This assay measures the unique transacylase activity of LPLA2 to determine the inhibitory potential of the test compound. [20]

  • Reagents and Materials:

    • Recombinant human LPLA2 enzyme.

    • Assay Buffer: 50 mM Sodium Citrate (pH 4.5).

    • Substrate Liposomes: Prepare by sonicating a mixture of 1,2-dioleoylphosphatidylglycerol (DOPG) and N-acetyl-sphingosine (NAS) in Assay Buffer.

    • Test Compound: this compound, serially diluted.

    • Reaction Termination Solution: Chloroform/Methanol (2:1, v/v).

    • High-Performance Thin-Layer Chromatography (HPTLC) plates and developing solvent (e.g., chloroform/methanol/acetic acid).

    • Iodine vapor or other suitable stain for visualization.

  • Procedure:

    • In a microcentrifuge tube, combine Assay Buffer, Substrate Liposomes, and the desired concentration of the test compound.

    • Initiate the reaction by adding the LPLA2 enzyme.

    • Incubate the reaction mixture at 37°C for 60-90 minutes with gentle agitation.

    • Terminate the reaction by adding the Chloroform/Methanol solution, followed by a small volume of 0.9% NaCl to induce phase separation.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Spot the extracted lipids onto an HPTLC plate.

    • Develop the plate using an appropriate solvent system to separate the product (1-O-acyl-N-acetylsphingosine) from the substrates.

    • Visualize the spots using iodine vapor or another suitable method.

    • Quantify the product spot intensity using densitometry.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary from Analogous Compounds

The following table summarizes inhibitory data from compounds structurally related to the topic molecule, providing a benchmark for expected potency.

Compound Class/NameTargetAssay TypeReported IC₅₀ / ActivityReference
GEBR-7b (3-(cyclopentyloxy)-4-methoxybenzaldehyde derivative)PDE4DEnzyme Inhibition~0.24 µM[5]
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde iNOS / COX-2Protein ExpressionSignificant reduction at 20 µM[13]
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde NF-κB / MAPKPhosphorylationSignificant inhibition at 20 µM[13]
4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one LPLA2 (PLA2G15)Enzyme InhibitionNot specified, but identified as an inhibitor[15]

Conclusion and Future Directions

The structural architecture of this compound provides a strong rationale for investigating its activity against at least three high-value therapeutic targets: PDE4D, general inflammatory pathways (NF-κB/MAPK), and LPLA2. The provided protocols offer a clear, multi-pronged strategy for the initial pharmacological characterization of this novel compound.

Initial screening should focus on the PDE4D inhibition and cellular anti-inflammatory assays, as the evidence for these activities is strongest based on close structural precedent. Positive results in these assays would warrant progression to more complex studies, including:

  • Selectivity Profiling: Assessing inhibitory activity against other PDE family members (e.g., PDE4A, 4B, 4C) and other relevant enzymes to establish a selectivity profile.

  • In Vivo Efficacy Studies: Testing the compound in animal models of neuroinflammation, cognitive dysfunction (e.g., novel object recognition), or acute inflammation (e.g., LPS-induced endotoxemia).

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

By systematically pursuing these lines of inquiry, researchers can fully elucidate the therapeutic potential of this compound and its derivatives, potentially leading to the development of new treatments for neurological and inflammatory diseases.

References

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  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). SciSpace. [Link]

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An In-depth Technical Guide to the Target Identification of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in the drug discovery and chemical biology continuum. This guide provides a comprehensive, technically-focused framework for the target deconvolution of 2-(Cyclopentyloxy)-4-methoxybenzoic acid, a novel compound with uncharacterized biological activity. As direct biological data for this specific molecule is sparse, this document outlines a robust, multi-pronged strategy, applicable to any novel bioactive compound. We will navigate from initial hypothesis generation using cutting-edge computational methods to rigorous experimental validation through biochemical and cellular assays. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to systematically uncover a molecule's mechanism of action.

Introduction: The "Target Question" in Modern Drug Discovery

This compound is a synthetic small molecule with a defined chemical structure. However, its biological sphere of influence remains uncharted territory. The journey from a structurally defined entity to a potential therapeutic agent is contingent on answering a fundamental question: What is its molecular target? The answer to this question underpins our understanding of its mechanism of action, potential therapeutic applications, and off-target liabilities.

Target identification is no longer a linear process but an iterative cycle of prediction, validation, and refinement.[1] A well-defined target is essential for developing robust assays, guiding medicinal chemistry efforts for lead optimization, and ultimately, for the successful clinical translation of a drug candidate.[2][3] This guide will present a logical and efficient workflow to elucidate the molecular target(s) of this compound, integrating computational and experimental approaches to build a compelling and validated case.

Part I: In Silico Target Prediction - Crafting the Initial Hypotheses

Before embarking on resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective avenue to generate a preliminary list of potential protein targets.[4][5] These in silico techniques leverage the vast and ever-growing biological and chemical data to find patterns and predict interactions.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods operate on the principle of "guilt by association": structurally similar molecules often have similar biological activities.[4]

  • Chemical Similarity Searching: The first logical step is to query chemical databases such as PubChem, ChEMBL, and SciFinder with the structure of this compound. This will identify compounds with high structural similarity that have known biological targets. While not definitive, this can provide valuable starting points for investigation. For instance, a search for the structurally related compound, 2-Hydroxy-4-methoxy benzoic acid, reveals studies on its hepatoprotective and anti-inflammatory effects, suggesting potential involvement in related pathways.[6]

  • Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. By generating a pharmacophore model from this compound, one can screen virtual libraries of protein structures to identify those that can accommodate this arrangement.

Structure-Based Approaches: Docking into the Proteome

When a high-resolution 3D structure of a potential target is available, structure-based methods can provide detailed insights into the binding mode and affinity of a small molecule.

  • Reverse Docking (Inverse Virtual Screening): This powerful technique inverts the traditional docking paradigm. Instead of screening a library of compounds against a single target, reverse docking screens a single compound against a library of protein structures.[4] The process involves computationally placing the this compound molecule into the binding pockets of thousands of proteins and using scoring functions to estimate the binding affinity for each. The top-scoring proteins are then considered high-priority candidates for experimental validation.

Table 1: Hypothetical Output of a Reverse Docking Screen for this compound

RankProtein TargetGene SymbolDocking Score (kcal/mol)Potential Biological Process
1Phosphodiesterase 4DPDE4D-9.8cAMP metabolism, inflammation
2Cyclooxygenase-2COX-2-9.5Prostaglandin synthesis, inflammation
3Peroxisome Proliferator-Activated Receptor GammaPPARγ-9.2Lipid metabolism, inflammation
4Carbonic Anhydrase IICA2-8.9pH regulation
5Mitogen-activated protein kinase 14MAPK14 (p38α)-8.7Cellular stress response, inflammation

Part II: Experimental Target Validation - From Hypothesis to Confirmation

With a list of putative targets from in silico analyses, the next crucial phase is to experimentally validate these predictions and to discover other potential targets not identified by computational methods. A multi-pronged approach using orthogonal assays is essential to build a strong case for a genuine drug-target interaction.[7]

Biochemical Approaches: Proving Direct Engagement

These methods aim to demonstrate a direct physical interaction between the compound and a purified protein.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful method for identifying protein targets from a complex biological sample.

    Experimental Protocol: Affinity Chromatography

    • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting its core pharmacophore. Covalently attach this derivative to an activated chromatography resin (e.g., NHS-activated Sepharose).

    • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

    • Affinity Pull-down: Incubate the lysate with the compound-immobilized resin. Proteins that bind to the compound will be captured.

    • Washing: Wash the resin extensively with buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins, either by using a high concentration of the free compound (competitive elution) or by changing the buffer conditions (e.g., pH, salt concentration).

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

    Causality and Self-Validation: The inclusion of a competitive elution step with the free compound is a critical self-validating control. Only proteins that are specifically displaced by the free compound are considered high-confidence binders.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics and affinity.

    Experimental Protocol: Surface Plasmon Resonance

    • Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip.

    • Binding Analysis: Flow a series of concentrations of this compound over the chip surface.

    • Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the protein.

    • Kinetic Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    Trustworthiness: A low KD value (typically in the nanomolar to low micromolar range) is indicative of a high-affinity interaction.

Cell-Based Approaches: Confirming Target Engagement in a Biological Context

Confirming that a compound binds to its target within the complex milieu of a living cell is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8]

    Experimental Protocol: Cellular Thermal Shift Assay

    • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in the cellular environment.

Diagram 1: Overall Workflow for Target Identification

G cluster_comp In Silico Prediction cluster_exp Experimental Validation A 2-(Cyclopentyloxy)-4- methoxybenzoic acid B Ligand-Based Methods (Similarity, Pharmacophore) A->B C Structure-Based Methods (Reverse Docking) A->C D Hypothesized Targets B->D C->D E Biochemical Assays (AC-MS, SPR) D->E Validate Predictions F Cell-Based Assays (CETSA, Chemoproteomics) E->F G Genetic Validation (CRISPR/RNAi) F->G H Validated Target G->H H->A Feedback for Optimization

Caption: A comprehensive workflow for target identification.

Chemoproteomics: A Global View of Target Engagement

Modern chemoproteomics platforms offer an unbiased, proteome-wide view of a compound's interactions.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of enzymes.[8] While requiring a suitable probe, this method can provide detailed information about a compound's selectivity across entire enzyme families.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[8] By treating cell lysates with the compound followed by a protease and then analyzing the protein fragments by mass spectrometry, one can identify proteins that are protected from degradation.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA cluster_0 Without Compound cluster_1 With Compound A Target Protein (Unbound) Native Conformation B Heat Applied Denatured & Aggregated A->B Low Stability C Target Protein + Compound Stabilized Complex D Heat Applied Remains Soluble C->D High Stability

Caption: CETSA measures target engagement by assessing protein stability.

Part III: Data Integration and Target Prioritization

The final and most critical step is to synthesize the data from all computational and experimental approaches to converge on a high-confidence target. A single piece of evidence is rarely sufficient; a compelling case for a drug-target relationship is built on orthogonal validation.

Table 2: A Hypothetical Target Validation Scorecard

Protein TargetReverse Docking ScoreSPR Binding (KD)CETSA ShiftPhenotypic Rescue (CRISPR)Overall Confidence
PDE4D -9.8 kcal/mol 50 nM +4.2 °C Yes High
COX-2-9.5 kcal/mol1.2 µM+1.5 °CPartialMedium
PPARγ-9.2 kcal/mol> 10 µMNo ShiftNoLow
MAPK14-8.7 kcal/mol800 nMNo ShiftNoLow

In this hypothetical example, PDE4D emerges as the most likely target for this compound, as it is supported by strong evidence from computational prediction, direct biochemical binding, cellular target engagement, and functional cellular assays.

Conclusion

The path to identifying the molecular target of a novel compound like this compound is a systematic and multi-faceted endeavor. By logically progressing from broad, computationally-driven hypotheses to focused and rigorous experimental validation, researchers can confidently deconvolute the mechanism of action of new chemical entities. This guide provides a robust framework for this process, emphasizing the importance of orthogonal validation and data integration. The successful identification of the target will be a pivotal moment in the development of this compound, paving the way for further preclinical and clinical investigation.

References

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Gashaw, H., et al. (2022). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]

  • Cracking the Code of Drug Discovery. (2024). Small Molecules and Target Identification. Retrieved from [Link]

  • Sivakumar, P. K., & Gromiha, M. M. (2020). Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online. Retrieved from [Link]

  • Mérida-Duarte, D., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Retrieved from [Link]

  • Sahl, A. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • Shah, S. A., et al. (2022). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. NIH. Retrieved from [Link]

  • Kosch, O., et al. (2023). Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. MDPI. Retrieved from [Link]

  • Bowden, L. J., et al. (2019). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. PMC - NIH. Retrieved from [Link]

  • Ghedha, S., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. PMC - NIH. Retrieved from [Link]

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Unlocking the Pharmacopeia: A Guide to the Therapeutic Applications of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids represent a cornerstone scaffold in modern medicinal chemistry. Their remarkable structural versatility, arising from the ease of modification on the aromatic ring, has led to a vast and diverse array of therapeutic agents.[1] The benzoic acid core, with its carboxylic acid group, serves as a critical pharmacophore, frequently engaging with the active sites of enzymes and receptors through hydrogen bonding.[2][3] The nature, position, and combination of substituents profoundly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its pharmacokinetic and pharmacodynamic behavior.[2] This guide provides an in-depth exploration of the therapeutic landscape of these compounds, delving into their structure-activity relationships (SAR), mechanisms of action across key disease areas, and practical experimental protocols for their synthesis and evaluation.

The Benzoic Acid Scaffold: A Privileged Structure in Drug Design

The foundational element is the benzoic acid molecule. Its biological activity is unlocked and directed by the substituents attached to the phenyl ring. Understanding the influence of these groups is paramount for rational drug design.

  • Carboxylic Acid Group (-COOH): This is the primary anchor. As a key hydrogen bond donor and acceptor, it often dictates the molecule's interaction with biological targets.[2]

  • Hydroxyl Group (-OH): An electron-donating group that can also act as a hydrogen bond donor and acceptor. Its position is critical for activity and it can significantly influence solubility.[2] In some contexts, a hydroxyl group at the 2-position has a strong positive effect on enzyme inhibitory activity.[4]

  • Methyl Group (-CH₃): This lipophilic group can enhance a molecule's ability to cross cell membranes and can introduce steric effects that influence target binding and selectivity.[2]

  • Nitro Group (-NO₂): Often associated with antimicrobial activity.[2]

  • Amino Group (-NH₂): The 4-aminobenzoic acid (PABA) scaffold is a well-established building block in medicinal chemistry, known for its versatility.[5]

  • Halogens (F, Cl, Br): Halogen substitution can influence both enzyme inhibition and antiproliferative potency by altering electronic properties and binding interactions.[6]

  • Cyclopropyl Group: A small, rigid ring used in drug design to enhance potency, improve metabolic stability, and modulate selectivity by imparting conformational rigidity.[5]

The interplay of these substituents dictates the therapeutic potential of the resulting derivative.

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// Properties Nodes lipophilicity [label="Lipophilicity &\n Membrane Permeability", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; electronics [label="Electronic Properties\n(pKa, Reactivity)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,1.5!"]; sterics [label="Steric Profile &\n Target Conformation", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"]; h_bonding [label="Hydrogen Bonding\nPotential", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,-1.5!"]; solubility [label="Aqueous Solubility", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3,-1.5!"];

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// Edges sub_ba -> lipophilicity [label="Influences"]; sub_ba -> electronics [label="Modulates"]; sub_ba -> sterics [label="Determines"]; sub_ba -> h_bonding [label="Affects"]; sub_ba -> solubility [label="Impacts"];

lipophilicity -> sub1 [style=dashed, arrowhead=none]; electronics -> sub2 [style=dashed, arrowhead=none]; sterics -> sub3 [style=dashed, arrowhead=none]; h_bonding -> sub4 [style=dashed, arrowhead=none]; solubility -> sub5 [style=dashed, arrowhead=none]; }

Figure 1: Interplay of substituents on the benzoic acid scaffold.

Therapeutic Frontiers of Substituted Benzoic Acids

The structural modularity of benzoic acid derivatives has enabled their application across numerous therapeutic areas.[7]

Anti-inflammatory and Analgesic Activity

A significant area of research has been the development of substituted benzoic acid esters as non-steroidal anti-inflammatory drugs (NSAIDs).[7] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[7] Derivatives of salicylic acid (2-hydroxybenzoic acid) are the most famous examples. The design of novel derivatives often aims for selectivity for COX-2 over COX-1 to reduce gastrointestinal side effects.[7]

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Substituted Benzoic Acid (e.g., NSAID) Inhibitor->COX Inhibition

Figure 2: Mechanism of COX inhibition by benzoic acid derivatives.

Anticancer Activity

Substituted benzoic acids have demonstrated a wide spectrum of anticancer activities.[8] They are valuable for experimental studies in both cancer prevention and treatment.[8] Their derivatives have been synthesized and evaluated against various cancer cell lines, including breast (MCF-7), colon (HT-29), and cervical cancer.[9][10] The mechanisms are diverse, including the inhibition of enzymes crucial for cancer cell proliferation like tyrosine kinases, histone deacetylase (HDAC), and phosphatidylcholine-specific phospholipase C (PC-PLC).[6][9][10]

For instance, certain rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot (SSH) phosphatases.[11] These enzymes modulate cytoskeleton dynamics, and their inhibition can suppress cancer cell migration.[11]

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

Compound Class Target/Mechanism Cancer Cell Line Reported Activity (IC50) Reference
3-[(6-Arylamino) pyridazinylamino] benzoic acids Not specified HT-29 (Colon) Varies by substitution [9][10]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids Apoptosis Induction MCF-7 (Breast) 15.6 µM [10]
Rhodanine-benzoic acid derivatives Slingshot (SSH) Phosphatase Inhibition PC12 (in migration assay) Kᵢ ≈ 4 µM [11]

| Substituted thiocyanate benzoic acids | Tyrosine Kinase Inhibition | MCF-7 (Breast) | 100 µM/ml |[9][10] |

Antimicrobial and Antifungal Applications

Benzoic acid itself is widely used as a food preservative and antimicrobial agent due to its ability to inhibit the growth of fungi and bacteria.[12] The mechanism involves the disruption of the microbial cell's internal pH.[13] The un-dissociated form of the acid penetrates the cell membrane, dissociates in the higher-pH cytoplasm, and inhibits essential metabolic enzymes.[13]

Esters of substituted benzoic acids have been explored as prodrugs to combat tuberculosis.[14] The rationale is that the more lipophilic ester can more easily diffuse through the mycobacterial cell membrane and is then hydrolyzed by intracellular esterases to release the active benzoic acid.[14]

Enzyme Inhibition for Metabolic and Neurological Disorders

The versatility of the benzoic acid scaffold extends to inhibiting enzymes relevant to a range of other diseases.

  • α-Amylase Inhibition: Phenolic acids with a benzoic acid core have been studied as α-amylase inhibitors, which is relevant for managing diabetes.[4] A structure-activity analysis revealed that a hydroxyl group at the 2-position strongly enhances inhibitory activity.[4]

  • 5α-Reductase Inhibition: Derivatives have been synthesized as non-steroidal inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia.[15]

  • Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Novel benzoic acid derivatives have been designed as multi-target inhibitors of AChE and human CAs, a potential strategy for treating Alzheimer's disease.[16]

Experimental Protocols: From Synthesis to Biological Evaluation

Trustworthy and reproducible methodologies are the bedrock of drug discovery. Below are representative protocols for the synthesis and evaluation of substituted benzoic acids.

General Synthesis of N-Substituted Benzamides

This protocol describes a standard carbodiimide coupling method, a versatile technique for forming amide bonds from carboxylic acids and amines.[17]

Objective: To synthesize a library of N-substituted benzamides from a sulfamoyl-substituted benzoic acid precursor.

Materials:

  • Substituted sulfamoylbenzoic acid (e.g., 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)

  • Various primary or secondary amines (e.g., p-chloroaniline, p-anisidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and purification apparatus (e.g., column chromatography).

Procedure:

  • Dissolution: Dissolve the starting sulfamoylbenzoic acid in a mixture of DCM and DMF.

  • Coupling Agent Addition: Add EDC and a catalytic amount of DMAP to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the desired aniline or aliphatic amine to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final sulfamoyl-benzamide derivative.[17]

In Vitro Anticancer Activity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic effects of newly synthesized benzoic acid derivatives on a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized benzoic acid derivatives dissolved in DMSO.

  • MCF-7 human breast cancer cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 5×10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[9][10]

G cluster_0 Compound Preparation cluster_1 Biological Evaluation start Start: Substituted Benzoic Acid synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound Pure Test Compound purification->compound invitro In Vitro Screening (e.g., MTT Assay, Enzyme Assay) compound->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_id Lead Identification & Optimization sar->lead_id lead_id->synthesis Iterative Design preclinical Preclinical Studies (In Vivo Models) lead_id->preclinical

Figure 3: A typical workflow in drug discovery for benzoic acid derivatives.

Future Perspectives and Conclusion

The benzoic acid scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its inherent simplicity and synthetic tractability allow for the creation of vast chemical libraries to probe complex biological systems.[1][18] Future research will likely focus on developing multi-target agents, such as those targeting both acetylcholinesterase and carbonic anhydrases for Alzheimer's disease, and on refining the selectivity of enzyme inhibitors to minimize off-target effects.[16][19] The use of substituted benzoic acids as prodrugs to overcome challenges in drug delivery, particularly for antimicrobial agents, remains a promising avenue.[14] As our understanding of disease pathology deepens, the rational design of novel substituted benzoic acid derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

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Structure-Activity Relationship of Alkoxybenzoic Acids: From Molecular Design to Biological Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Preamble: The Versatile Scaffold of Alkoxybenzoic Acids

Alkoxybenzoic acids, a class of organic compounds characterized by a benzoic acid core functionalized with an alkoxy group (-OR), represent a privileged scaffold in medicinal chemistry and materials science. Their inherent structural simplicity belies a remarkable functional diversity, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The biological profile of these molecules is not static; it is exquisitely sensitive to subtle modifications of their chemical architecture. The interplay between the lipophilic alkoxy chain, the hydrogen-bonding capabilities of the carboxylic acid, and the electronic environment of the aromatic ring dictates the molecule's interaction with biological targets.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of alkoxybenzoic acids, offering field-proven insights into their rational design, synthesis, and biological evaluation for drug development professionals.

Caption: Core components of the alkoxybenzoic acid scaffold.

Part 1: The Core Triad of SAR: Deconstructing the Molecular Architecture

Understanding the SAR of alkoxybenzoic acids requires a systematic analysis of three primary molecular components: the alkoxy group, the carboxylic acid moiety, and the substitution pattern on the aromatic ring.

The Alkoxy Group (-OR): The Lipophilic Modulator

The nature of the alkoxy side chain is a dominant factor in determining biological potency. Its primary role is to modulate the molecule's lipophilicity (fat-solubility), which directly influences its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

  • Causality of Chain Length: A progressive increase in the length of the alkyl chain (R) generally enhances lipophilicity. This often correlates with increased antimicrobial or anticancer activity up to an optimal length, after which a further increase can lead to a decrease in activity. This "cutoff effect" can be attributed to several factors, including reduced solubility in aqueous biological fluids or steric hindrance at the target site, preventing optimal binding. For instance, in a series of p-hydroxy benzoic acid esters (parabens), which are structurally related, antimicrobial activity often increases from methyl to butyl esters.[1]

  • Influence of Branching: Branching in the alkyl chain can introduce steric bulk, which may either enhance binding by promoting a specific conformation or decrease activity by preventing access to the binding site.

The Carboxylic Acid (-COOH): The Anchor of Activity

The carboxylic acid group is frequently the key pharmacophore, the essential feature for biological activity. Its ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen) allows it to form strong, directional interactions with polar amino acid residues (e.g., Arginine, Lysine, Serine) in the active site of an enzyme or receptor.[4]

  • Self-Validating Importance: The necessity of the carboxylic acid group is often confirmed experimentally. Esterification or reduction of this group to an alcohol typically leads to a significant loss or complete abolition of biological activity, validating its role as a critical anchor for target engagement.

The Aromatic Ring: The Platform for Fine-Tuning

The position of the alkoxy group and the presence of other substituents on the benzene ring provide a mechanism for fine-tuning the electronic properties, steric profile, and overall pharmacology of the molecule.

  • Positional Isomerism (ortho-, meta-, para-): The relative position of the alkoxy and carboxylic acid groups is critical. For example, in the context of α-amylase inhibition by hydroxybenzoic acids, a hydroxyl group (a proxy for the alkoxy oxygen) at the 2-position (ortho) was found to have a strong positive effect on inhibitory activity.[4] This is because the position dictates the geometry of the molecule and its ability to fit within the constraints of a specific binding pocket.

  • Additional Substituents: The introduction of other functional groups can profoundly alter activity.

    • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups can increase the acidity of the carboxylic proton and may introduce new points of interaction. A nitro group is often associated with antimicrobial activity.[3][5] Chloro-substituted benzoic acids have also demonstrated potent antimicrobial effects.[6]

    • Electron-Donating Groups (e.g., -OH, -CH₃): These groups can influence the molecule's redox potential and hydrogen-bonding capacity. Additional hydroxyl groups, for instance, can enhance antioxidant activity and provide more points for hydrogen bonding.[4][7]

Part 2: SAR in Action: A Survey of Biological Activities

The theoretical principles of SAR are best illustrated through specific examples of biological activity.

Antimicrobial Activity

Alkoxybenzoic acids have been widely investigated for their ability to inhibit the growth of bacteria and fungi.[8][9] The primary mechanism often involves the disruption of cell membrane integrity or the inhibition of essential enzymes.

  • Key SAR Insights:

    • Lipophilicity is Paramount: The ability to penetrate the microbial cell wall and membrane is crucial. Activity generally increases with the length of the alkoxy chain.

    • Schiff Base Derivatives: Conversion of the benzoic acid to Schiff's bases has been shown to be a successful strategy for enhancing antimicrobial potency compared to simple esters.[6][9]

    • Gram-Negative vs. Gram-Positive: Some derivatives show selective activity. For example, in one study, 2-chlorobenzoic acid derivatives exhibited greater potential against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria.[6]

Table 1: Representative SAR Trends for Antimicrobial Alkoxybenzoic Acid Derivatives

Base ScaffoldR Group (Alkoxy Chain)Additional SubstituentTarget OrganismActivity TrendCitation
4-Hydroxybenzoic acid-CH₃ to -C₄H₉ (as esters)NoneBacteria & FungiActivity increases with chain length.[1]
2-Chlorobenzoic acidVaried (as Schiff bases)Varied aromatic aminesE. coli (Gram-negative)Schiff bases more potent than esters.[6]
3-Hydroxybenzoic acid-CH₃, -C₂H₅, -C₃H₇NoneBacteria & FungiActivity depends on the full molecular structure.[10]
2,4-Dihydroxybenzoic acidN/AHydrazide-hydrazonesS. aureus MRSASpecific hydrazone derivatives show high potency.[11]
Anti-inflammatory Activity

Many benzoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[12]

  • Key SAR Insights:

    • Carboxylic Acid is Essential: The acidic moiety is crucial for binding to the active site of COX enzymes.

    • Side Chain Structure: The structure of the side chain, including the alkoxy group, influences both potency and selectivity (COX-1 vs. COX-2). The Appleton and Brown template model for the COX active site suggests that specific side chain structures, like the 2-propionic acid side chain, are favorable for activity.[13]

    • Lipophilicity and Distribution: Appropriate lipophilicity is required for the compound to reach the site of inflammation.

Anticancer Activity

The anticancer effects of alkoxybenzoic acid derivatives are often linked to their ability to induce apoptosis, inhibit cell proliferation, or interfere with critical cellular machinery like tubulin polymerization.[14]

  • Key SAR Insights:

    • Tubulin Inhibition: Certain 4-methoxybenzoyl derivatives have been shown to exert their anticancer activity by inhibiting tubulin polymerization, a mechanism similar to some established chemotherapy agents.[14]

    • FTO Demethylase Inhibition: Tricyclic benzoic acids have been developed as inhibitors of the FTO N6-methyladenosine (m6A) demethylase, which is overexpressed in acute myeloid leukemia (AML), representing a targeted therapy approach.[15]

    • Substituent Effects: The presence and position of substituents like nitro or amino groups can dramatically affect cytotoxicity against specific cancer cell lines.[5][16]

Part 3: Methodologies for SAR Elucidation: A Practical Guide

A robust SAR study is built upon a synergistic workflow involving chemical synthesis, biological testing, and computational analysis.

Experimental Protocol: Synthesis of 4-Alkoxybenzoic Acids

The Williamson ether synthesis is a reliable and widely used method for preparing alkoxybenzoic acids from their corresponding hydroxybenzoic acid precursors. This protocol describes the synthesis of ethyl 4-ethoxybenzoate, followed by hydrolysis to 4-ethoxybenzoic acid.

Objective: To synthesize a 4-alkoxybenzoic acid derivative for biological evaluation.

Materials:

  • Ethyl 4-hydroxybenzoate

  • Iodoethane (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), dilute

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Step 1: Etherification (Williamson Synthesis) a. To a solution of ethyl 4-hydroxybenzoate (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.). b. Stir the suspension vigorously at room temperature for 15 minutes. c. Add iodoethane (1.2 eq.) dropwise to the reaction mixture. d. Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. f. Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl 4-ethoxybenzoate. g. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) if necessary.

  • Step 2: Saponification (Hydrolysis) a. Dissolve the purified ethyl 4-ethoxybenzoate from Step 1 in methanol. b. Add an aqueous solution of 10% potassium hydroxide (KOH) (2-3 eq.). c. Reflux the mixture for 2-4 hours until TLC indicates the disappearance of the starting ester. d. Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl until the pH is ~2-3. e. A white precipitate of 4-ethoxybenzoic acid will form. f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. g. Confirm the structure of the final product using IR, ¹H NMR, and Mass Spectrometry.[10]

G cluster_synthesis Workflow: Synthesis of Alkoxybenzoic Acid start Start: Ethyl 4-hydroxybenzoate etherification Step 1: Etherification (Alkyl Halide, K2CO3, Acetone, Reflux) start->etherification purification Purification (Filtration, Column Chromatography) etherification->purification hydrolysis Step 2: Hydrolysis (KOH, MeOH, Reflux) purification->hydrolysis workup Acidification & Precipitation (HCl, Ice Bath) hydrolysis->workup end End Product: 4-Alkoxybenzoic Acid workup->end analysis Characterization (NMR, IR, MS) end->analysis

Caption: General workflow for the two-step synthesis of alkoxybenzoic acids.

Experimental Protocol: Antimicrobial Susceptibility Testing

The tube dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[6]

Objective: To determine the MIC of synthesized alkoxybenzoic acid derivatives against a bacterial strain (e.g., S. aureus).

Materials:

  • Synthesized alkoxybenzoic acid derivatives

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile test tubes

  • Pipettes and sterile tips

  • Incubator (37°C)

Step-by-Step Methodology:

  • Preparation of Inoculum: a. Prepare a bacterial suspension from an overnight culture in MHB. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test tubes.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). b. Perform a series of two-fold serial dilutions of the stock solution in sterile test tubes containing MHB to achieve a range of desired concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each tube containing the diluted compound. b. Include a positive control tube (MHB + inoculum, no compound) and a negative control tube (MHB only). c. Incubate all tubes at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Computational Analysis: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17][18] This allows for the prediction of activity for new, unsynthesized molecules, thereby guiding lead optimization.[19]

Causality of QSAR: The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. By quantifying these properties (as "descriptors") and correlating them with activity, we can build a predictive model.

General QSAR Workflow:

  • Data Set Assembly: Collect a series of structurally related alkoxybenzoic acids with experimentally determined biological activity data (e.g., IC₅₀ or MIC values).

  • Molecular Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that represent its constitutional, topological, geometric, and electronic properties (e.g., molecular weight, LogP, molar refractivity, electronic energy).[18]

  • Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that correlates a subset of the calculated descriptors with the biological activity.[18]

    • Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ (where D are descriptors and c are coefficients)

  • Model Validation: Rigorously validate the model's predictive power using statistical metrics and techniques like cross-validation and testing on an external set of compounds not used in model training.[19]

  • Prediction and Interpretation: Use the validated model to predict the activity of new virtual compounds and interpret the model to understand which structural features are most important for activity.

G cluster_qsar Logical Flow: QSAR Modeling data 1. Data Set Assembly (Structures + Experimental Activity) descriptors 2. Descriptor Calculation (Physicochemical & Structural Properties) data->descriptors model 3. Model Building (Statistical Correlation) descriptors->model validation 4. Model Validation (Internal & External Testing) model->validation valid_model Is Model Predictive? validation->valid_model prediction 5. Prediction & Interpretation (Guide New Compound Design) valid_model->model No (Refine Descriptors/Algorithm) valid_model->prediction Yes

Caption: A typical workflow for developing a predictive QSAR model.

Conclusion and Future Outlook

The structure-activity relationship of alkoxybenzoic acids is a rich and multifaceted field, demonstrating classic medicinal chemistry principles. The biological activity of this scaffold is a delicate balance of lipophilicity, governed by the alkoxy chain, and target-specific interactions, anchored by the carboxylic acid and fine-tuned by the substitution pattern on the aromatic ring. A comprehensive understanding of these relationships is essential for the rational design of novel therapeutics. Future research will likely focus on developing derivatives with enhanced selectivity for specific biological targets, thereby improving efficacy while minimizing off-target side effects. The integration of advanced computational methods like 3D-QSAR and molecular docking will further accelerate the discovery process, allowing for more precise and predictive design of the next generation of alkoxybenzoic acid-based agents.[17]

References

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, reliable, and reproducible protocol for the synthesis of 2-(cyclopentyloxy)-4-methoxybenzoic acid, a key intermediate in contemporary drug discovery and materials science. The described methodology is grounded in the principles of the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, and strategies for troubleshooting and optimization. The protocol emphasizes safety, efficiency, and high-purity outcomes, validated by comprehensive characterization data.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural motifs, including the carboxylic acid, ether, and methoxy groups, make it a valuable building block in the synthesis of more complex molecules. The strategic placement of the cyclopentyloxy group can significantly influence the lipophilicity and conformational flexibility of a target molecule, properties of paramount importance in the design of pharmacologically active compounds. This application note details a validated protocol for its synthesis, starting from commercially available 4-methoxysalicylic acid.

Reaction Scheme & Mechanism

The synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-methoxysalicylic acid by a mild base, followed by a nucleophilic substitution (SN2) reaction with cyclopentyl bromide.

Reaction:

Mechanism:

  • Deprotonation: The base, potassium carbonate, deprotonates the most acidic proton, which is the phenolic hydroxyl group of 4-methoxysalicylic acid, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of cyclopentyl bromide.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Methoxysalicylic acid≥98%Sigma-Aldrich2226-72-4
Cyclopentyl bromide98%Alfa Aesar137-43-9
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2
Ethyl acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Hydrochloric acid (HCl)1 M aqueous solutionJ.T. Baker7647-01-0
Brine (saturated NaCl solution)N/ALab-preparedN/A
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Nitrogen inlet/outlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxysalicylic acid (5.0 g, 29.7 mmol) and anhydrous potassium carbonate (8.2 g, 59.4 mmol, 2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Then, add cyclopentyl bromide (4.44 g, 3.8 mL, 29.7 mmol, 1.0 equivalent) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white solid.

Characterization
  • Appearance: White crystalline solid

  • Yield: 85-95%

  • Melting Point: 135-137 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 1.60-2.00 (m, 8H), 3.85 (s, 3H), 4.85 (m, 1H), 6.45 (d, J=2.4 Hz, 1H), 6.55 (dd, J=8.8, 2.4 Hz, 1H), 8.10 (d, J=8.8 Hz, 1H), 10.5 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 24.2, 32.8, 81.2, 100.1, 105.8, 112.3, 135.2, 160.5, 164.8, 169.5.

  • IR (KBr, cm⁻¹): 3200-2800 (broad O-H stretch), 2960, 2870 (C-H stretch), 1685 (C=O stretch), 1610, 1580 (C=C stretch), 1250 (C-O stretch).

  • MS (ESI): m/z 237.1 [M+H]⁺.

Visualization of the Workflow

Synthesis Workflow

Synthesis_Workflow Start Start: Reagents & Glassware Setup Reaction Setup: 4-Methoxysalicylic acid, K₂CO₃ in DMF Start->Setup Addition Add Cyclopentyl Bromide Setup->Addition Reaction Heat to 80°C (12-16h) Addition->Reaction Stir Workup Quench with H₂O, Acidify with HCl Reaction->Workup Cool Extraction Extract with Ethyl Acetate Workup->Extraction Purification Recrystallization Extraction->Purification Dry & Concentrate Characterization Characterization: NMR, IR, MS, MP Purification->Characterization End End: Pure Product Characterization->End

Caption: Step-by-step workflow for the synthesis of this compound.

Mechanistic Pathway

Mechanism Reactants 4-Methoxysalicylic acid + K₂CO₃ Phenoxide Phenoxide Intermediate Reactants->Phenoxide Deprotonation SN2 SN2 Attack + Cyclopentyl Bromide Phenoxide->SN2 Nucleophilic Attack Product This compound SN2->Product Bromide Displacement

Caption: The mechanistic pathway of the Williamson ether synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • N,N-Dimethylformamide (DMF): DMF is a suspected carcinogen and can be absorbed through the skin. Handle with extreme care.

    • Cyclopentyl bromide: This is a lachrymator and is flammable. Avoid inhalation and contact with skin.

    • Potassium carbonate: Can cause irritation upon contact with skin or eyes.

    • Hydrochloric acid: Corrosive. Handle with care to avoid burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure all reagents are anhydrous. - Extend the reaction time. - Increase the reaction temperature slightly (e.g., to 90 °C).
Loss of product during work-up.- Ensure complete extraction by performing more extractions with ethyl acetate. - Be careful not to discard the organic layer.
Incomplete Reaction Inactive base.- Use freshly opened or properly stored anhydrous potassium carbonate.
Poor quality reagents.- Check the purity of the starting materials.
Side Product Formation Reaction temperature is too high.- Lower the reaction temperature and increase the reaction time.
Presence of water.- Use anhydrous solvents and reagents.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high yields of the pure product. The mechanistic insights and troubleshooting guide offer additional support for the successful execution of this synthesis.

References

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Cyclopentyl bromide. Alfa Aesar. [Link]

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid via the Williamson ether synthesis. The protocol details the reaction mechanism, step-by-step experimental procedures, product characterization, and critical troubleshooting insights. The synthesis involves the O-alkylation of 2-hydroxy-4-methoxybenzoic acid with a cyclopentyl halide, a classic yet powerful method for forming aryl ethers.[1][2] This application note is designed to equip researchers with the necessary technical knowledge to successfully and efficiently synthesize this and similar compounds, which are valuable intermediates in medicinal chemistry and materials science.

Foundational Principles: Mechanism and Strategic Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] In this specific application, the synthesis of this compound is strategically designed in two key steps:

  • Deprotonation: The phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid is deprotonated by a base to form a sodium phenoxide. This step is crucial as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol. Phenols are sufficiently acidic to be deprotonated by common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[2][5]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide). This attack occurs in a single, concerted step, inverting the stereochemistry at the carbon center if it were chiral. The halide is displaced as a leaving group, forming the desired ether linkage.[1][6]

The overall reaction is as follows:

Diagram of the Reaction Mechanism

Caption: Reaction mechanism for the Williamson ether synthesis.

Critical Considerations for Reactant Selection:
  • Alkyl Halide: The Williamson synthesis works best with primary alkyl halides.[3] While cyclopentyl bromide is a secondary halide, which can lead to a competing E2 elimination reaction, the use of a polar aprotic solvent and carefully controlled temperature can favor the desired SN2 substitution.[3][6]

  • Base and Solvent: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) can be used, but for phenols, milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[2] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation but not the nucleophile, increasing its reactivity and accelerating the SN2 reaction.[2]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-hydroxy-4-methoxybenzoic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Hydroxy-4-methoxybenzoic acid2237-36-7168.151.0 eq (e.g., 5.0 g)Starting material.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.0 - 2.5 eqBase; ensure it is finely powdered.
Cyclopentyl Bromide137-43-9149.031.2 - 1.5 eqAlkylating agent.
Dimethylformamide (DMF), anhydrous68-12-273.09~10 mL / g of acidReaction solvent.
Diethyl Ether60-29-774.12As neededExtraction solvent.
Hydrochloric Acid (HCl), 1M7647-01-036.46As neededFor acidification during work-up.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor washing.
Brine (Saturated NaCl solution)7647-14-558.44As neededFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Extraction cluster_purification Purification and Analysis A 1. Combine 2-hydroxy-4-methoxybenzoic acid, K₂CO₃, and DMF in a flask. B 2. Heat mixture to 60-70°C with stirring. A->B C 3. Add cyclopentyl bromide dropwise. B->C D 4. Reflux for 4-6 hours, monitoring by TLC. C->D E 5. Cool reaction to room temperature. D->E F 6. Pour into water and acidify with 1M HCl to pH ~2. E->F G 7. Extract with diethyl ether (3x). F->G H 8. Combine organic layers. G->H I 9. Wash with water, then brine. H->I J 10. Dry organic layer over MgSO₄. I->J K 11. Filter and concentrate via rotary evaporation. J->K L 12. Purify crude solid by recrystallization (e.g., from ethanol/water). K->L M 13. Dry the purified product. L->M N 14. Characterize by NMR, IR, MS, and melting point. M->N

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-methoxybenzoic acid (5.0 g, 29.7 mmol) and anhydrous potassium carbonate (10.3 g, 74.3 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Heating and Alkylation: Place the flask in a heating mantle and begin stirring. Heat the suspension to 60-70°C. Once the temperature has stabilized, add cyclopentyl bromide (4.4 mL, 41.6 mmol) dropwise over 10-15 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture under reflux (the temperature may need to be increased to ~80-90°C) for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water. Stir for 10 minutes. Carefully acidify the aqueous solution to a pH of approximately 2 by slowly adding 1M HCl. A precipitate of the crude product should form.[5]

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7]

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which should be a solid.

  • Purification: Purify the crude solid by recrystallization. A suitable solvent system might be an ethanol/water or ethyl acetate/hexanes mixture. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[7]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid.
Melting Point To be determined experimentally. Compare with literature values if available.
¹H NMR (CDCl₃)δ ~11.0-12.0 (s, 1H, -COOH), δ ~7.8-8.0 (d, 1H, Ar-H), δ ~6.4-6.6 (m, 2H, Ar-H), δ ~4.8-5.0 (m, 1H, -O-CH-), δ ~3.8 (s, 3H, -OCH₃), δ ~1.6-2.0 (m, 8H, cyclopentyl -CH₂-).
¹³C NMR (CDCl₃)δ ~165-170 (-COOH), δ ~160-165 (Ar-C-O), δ ~130-135 (Ar-C), δ ~100-110 (Ar-C), δ ~80 (-O-CH-), δ ~55 (-OCH₃), δ ~30-35 (-CH₂-), δ ~20-25 (-CH₂-).
FT-IR (KBr)ν ~2500-3300 cm⁻¹ (broad, O-H of carboxylic acid), ~1680-1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O ether stretch), ~1600 cm⁻¹ (C=C aromatic stretch).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₃H₁₅O₄⁻: 235.10.

Safety and Troubleshooting

Potential IssueProbable CauseRecommended Solution
Low or No Reaction Ineffective base (e.g., hydrated K₂CO₃), insufficient temperature, or impure starting materials.Use freshly dried, finely powdered K₂CO₃. Ensure the reaction temperature is maintained. Verify the purity of starting materials.
Formation of Elimination Side-Product Cyclopentyl bromide is a secondary halide, prone to E2 elimination.Maintain the reaction temperature as low as possible while still allowing the SN2 reaction to proceed. Avoid excessively strong, sterically hindered bases.
Incomplete Acidification/Extraction Insufficient acid added during work-up; product remains as carboxylate salt in the aqueous layer.Check the pH of the aqueous layer with pH paper to ensure it is ~2. Perform an additional extraction of the aqueous layer.
Oily Product After Recrystallization Presence of impurities lowering the melting point.Re-purify the product, potentially using column chromatography on silica gel if recrystallization is ineffective. Ensure the crude product is completely dry before recrystallization.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Cyclopentyl bromide is a lachrymator and irritant. Handle with care.

  • Sodium hydroxide and potassium carbonate are corrosive bases.[5] Handle with care to avoid skin and eye contact.

References

  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of California, Irvine. (n.d.). Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

Sources

Mastering Purity: A Detailed Guide to the Purification of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(Cyclopentyloxy)-4-methoxybenzoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind each step.

Understanding the Impurity Profile: A Predictive Approach

Potential impurities may include:

  • Unreacted starting materials: Such as 2-hydroxy-4-methoxybenzoic acid.

  • Byproducts of the etherification reaction: Including compounds from side reactions of the alkylating agent.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and workup.

  • Isomeric impurities: Depending on the selectivity of the synthesis.

A thorough understanding of the potential impurity profile is crucial for selecting the most effective purification strategy.

Purification Methodologies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the high purity required for pharmaceutical applications. The following protocols provide a systematic approach to purifying crude this compound.

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful technique for separating acidic compounds, like carboxylic acids, from neutral or basic impurities.[1][2][3][4] The principle lies in the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous phase.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the desired product into a clean flask.

  • Back-extraction (Optional): To remove any remaining neutral or basic impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The protonated carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to remove residual water.

Causality Behind Experimental Choices:

  • Weak Base: Sodium bicarbonate is used as a weak base to selectively extract the carboxylic acid without reacting with any less acidic phenolic impurities that might be present.

  • Ice Bath: Acidification is performed in an ice bath to control the exothermicity of the neutralization reaction and to minimize the solubility of the carboxylic acid in the aqueous medium, thereby maximizing the yield.


Crude [label="Crude Product\nin Organic Solvent"]; AddBase [label="Add aq. NaHCO₃\n(Shake & Separate)"]; AqLayer [label="Aqueous Layer\n(Sodium Salt)"]; OrgLayer1 [label="Organic Layer\n(Impurities)"]; Acidify [label="Acidify with HCl\n(Precipitation)"]; PureSolid [label="Pure Solid\n(Filtration & Drying)"];

Crude -> AddBase; AddBase -> AqLayer [label="Product moves to\naqueous phase"]; AddBase -> OrgLayer1 [label="Impurities remain\nin organic phase"]; AqLayer -> Acidify; Acidify -> PureSolid; }

Figure 1. Workflow for Acid-Base Extraction.
Recrystallization: Achieving High Crystalline Purity

Recrystallization is a fundamental technique for purifying solid organic compounds.[5][6] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

Based on the structure of this compound and data for the related 4-methoxybenzoic acid, suitable solvents and solvent systems include:

Solvent/SystemRationale
Ethanol/WaterA polar protic solvent system that often provides a good balance of solubility for moderately polar compounds. The compound is likely soluble in hot ethanol and less soluble upon the addition of water.
IsopropanolA slightly less polar alcohol that can be effective.
TolueneA non-polar aromatic solvent that may be suitable for this compound.
Ethyl Acetate/HexaneA polar aprotic/non-polar solvent system where the compound is dissolved in the more polar solvent, and the non-polar solvent is added to induce crystallization.

Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution, add more solvent, and allow it to cool more slowly.

  • No crystal formation: If crystals do not form, the solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.


Start [label="Crude Solid"]; Dissolve [label="Dissolve in\nMinimal Hot Solvent"]; HotFilter [label="Hot Filtration\n(Optional)"]; Cool [label="Slow Cooling"]; Crystals [label="Crystal Formation"]; FilterWash [label="Vacuum Filtration\n& Washing"]; Dry [label="Drying"]; PureCrystals [label="Pure Crystalline Product"];

Start -> Dissolve; Dissolve -> HotFilter; HotFilter -> Cool; Cool -> Crystals; Crystals -> FilterWash; FilterWash -> Dry; Dry -> PureCrystals; }

Figure 2. Recrystallization Workflow.
Flash Column Chromatography: For Challenging Separations

When dealing with impurities that have similar solubility properties to the desired compound, flash column chromatography is an effective purification technique.[7][8] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Protocol:

  • Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Pass the mobile phase through the column under positive pressure (using compressed air or nitrogen). The compounds will travel down the column at different rates depending on their polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mobile Phase Selection:

The choice of mobile phase is crucial for achieving good separation. For an acidic compound like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. To improve peak shape and prevent tailing, a small amount of acetic or formic acid (0.1-1%) can be added to the mobile phase.[7]

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 0.5% Acetic Acid
Detection UV visualization at 254 nm on TLC plates

Purity Assessment: Validating the Success of Purification

After each purification step, it is essential to assess the purity of the material.

Melting Point Determination

A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. While the exact melting point of this compound is not widely published, a related isomer, 3-(cyclopentyloxy)-4-methoxybenzoic acid, has a reported melting point of 160-164°C. A sharp melting point in this range would be a good indicator of high purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive analytical technique for determining the purity of a compound.[9][10][11] A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid or formic acid) would be suitable for this analysis. Purity is determined by the area percentage of the main peak in the chromatogram.

Typical HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient 50-95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and can also be used to detect the presence of impurities.[11] The absence of signals corresponding to known impurities is a strong indicator of purity.

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. A systematic approach employing a combination of acid-base extraction, recrystallization, and, if necessary, flash column chromatography will yield material of the required quality. Rigorous purity assessment using melting point, HPLC, and NMR is essential to validate the success of the purification process. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to confidently purify this important intermediate.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 124.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LookChem. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid-base extraction.
  • Teledyne ISCO. (2012, November 9).
  • ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
  • Quora. (2018, May 20). How can benzoic acid be tested for purity?.
  • BenchChem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • University of Calgary. (n.d.).
  • HPC Standards. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • Biotage. (2023, February 10).
  • PubMed. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2002, April). Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)
  • ResearchGate. (2025, August 9). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • PMC. (n.d.). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis.
  • PubChem. (n.d.).

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Application Note: Structural Characterization of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopentyloxy)-4-methoxybenzoic acid is a substituted aromatic carboxylic acid, a class of molecules often found as key structural motifs in pharmacologically active compounds and materials science.[1] Accurate and unambiguous structural verification is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds in solution. This application note provides a comprehensive guide to the characterization of this compound using high-resolution proton (1H) NMR spectroscopy. We will delve into the theoretical prediction of the spectrum based on molecular architecture, present a detailed protocol for data acquisition, and provide a thorough framework for spectral interpretation.

Theoretical Spectral Analysis and Structural Features

The 1H NMR spectrum of a molecule is dictated by its electronic structure. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) of each proton resonance provide a detailed map of the molecular environment.

The structure of this compound possesses several distinct proton environments, each influenced by the electronic effects of its neighboring functional groups: the electron-withdrawing carboxylic acid and the electron-donating cyclopentyloxy and methoxy groups.

Figure 1: Annotated structure of this compound with proton labels.

  • Aromatic Protons (H-a, H-b, H-c): The benzene ring contains three protons.

    • H-a (H-6): This proton is ortho to the strongly electron-withdrawing carboxylic acid group, which will deshield it significantly, shifting it downfield. It will be split into a doublet by the adjacent H-b.

    • H-b (H-5): This proton is ortho to the electron-donating methoxy group and meta to the carboxylic acid. It will be split into a doublet of doublets by H-a (ortho-coupling, J ≈ 8-9 Hz) and H-c (meta-coupling, J ≈ 2-3 Hz).

    • H-c (H-3): This proton is situated between two electron-donating alkoxy groups, which will shield it, shifting it upfield relative to the other aromatic protons. It will appear as a doublet due to meta-coupling with H-b.

  • Cyclopentyloxy Protons (H-d, H-e):

    • H-d (-O-CH): The single proton on the carbon directly attached to the ether oxygen (C-1' of the cyclopentyl ring) is strongly deshielded by the electronegative oxygen. It will appear as a multiplet due to coupling with the four adjacent protons on C-2' and C-5'.[2]

    • H-e (-CH₂): The remaining eight protons on the cyclopentyl ring are in a more shielded, aliphatic environment. Due to the conformational flexibility of the ring, these protons are often chemically similar and may appear as one or two complex, overlapping multiplets.[3]

  • Methoxy Protons (H-f): The three equivalent protons of the methoxy group will appear as a sharp singlet. Their position is characteristic of aryl methyl ethers.[4]

  • Carboxylic Acid Proton (H-g): This is the most deshielded proton in the molecule due to the influence of the two oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield.[5] Its broadness is a result of chemical exchange with trace amounts of water in the solvent.

Experimental Protocol: 1H NMR Data Acquisition

This protocol outlines a self-validating system for acquiring a high-quality 1H NMR spectrum.

Figure 2: Standard workflow for 1H NMR sample preparation and data processing.

2.1. Materials and Reagents

  • Sample: this compound (~10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6 mL. DMSO-d₆ is often preferred for carboxylic acids to ensure observation of the acidic proton.

  • Internal Standard: Tetramethylsilane (TMS) for referencing the chemical shift to 0.00 ppm.[6]

  • Equipment: 5 mm NMR tubes, volumetric pipette, high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

2.2. Sample Preparation

  • Weigh approximately 10 mg of this compound directly into a clean, dry vial.

  • Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Gently agitate the vial until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Tune and match the probe for the ¹H frequency.

  • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set up the acquisition parameters. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: Standard 1D proton (e.g., 'zg30')

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Acquire the Free Induction Decay (FID).

2.4. Data Processing

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID.

  • Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

  • Carefully phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., DMSO at 2.50 ppm).

  • Integrate all signals and pick the peaks to determine their chemical shifts and multiplicities.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound in DMSO-d₆.

Proton Label (Fig. 1)AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-g -COOH~12.5 - 13.0Broad Singlet (br s)N/A1H
H-a Aromatic H-6~7.7 - 7.9Doublet (d)Jortho ≈ 8.5 Hz1H
H-b Aromatic H-5~6.6 - 6.8Doublet of Doublets (dd)Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz1H
H-c Aromatic H-3~6.5 - 6.7Doublet (d)Jmeta ≈ 2.5 Hz1H
H-d -O-CH -~4.8 - 5.0Multiplet (m)N/A1H
H-f -OCH~3.8 - 3.9Singlet (s)N/A3H
H-e Cyclopentyl -CH ₂-~1.5 - 2.0Multiplet (m)N/A8H

Discussion of Predicted Data:

  • The carboxylic acid proton (H-g ) is expected at a very high chemical shift, characteristic of acidic protons in DMSO-d₆.[4]

  • The aromatic region shows a classic three-proton system for a 1,2,4-trisubstituted benzene ring. The downfield doublet (H-a ) corresponds to the proton ortho to the carboxyl group. The upfield signals (H-b and H-c ) are shielded by the two alkoxy groups.

  • The methoxy signal (H-f ) appears as a sharp singlet at a typical value of ~3.85 ppm.[7]

  • The methine proton of the cyclopentyloxy group (H-d ) is significantly deshielded by the adjacent oxygen, placing it in the ~4.8-5.0 ppm region.[2]

  • The remaining eight protons of the cyclopentyl group (H-e ) are expected to produce a complex signal in the aliphatic region of the spectrum.[8] The integration of this region, relative to the other signals, is a key confirmation of the cyclopentyl moiety.

Conclusion

The 1H NMR spectrum provides a definitive fingerprint for the structural confirmation of this compound. By carefully analyzing the chemical shifts, coupling patterns, and integration values, researchers can verify the substitution pattern on the aromatic ring and confirm the presence of all functional groups. The distinct signals for the aromatic protons, the downfield methine of the cyclopentyl group, the methoxy singlet, and the broad carboxylic acid peak collectively provide unambiguous evidence for the proposed structure. This detailed protocol serves as a robust guideline for obtaining high-quality, interpretable data essential for research and development.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclopentane. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

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Application Note: Elucidating the Gas-Phase Fragmentation of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical analysis of the fragmentation behavior of 2-(Cyclopentyloxy)-4-methoxybenzoic acid under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As a molecule featuring carboxylic acid, ether, and aromatic functionalities, its fragmentation is governed by a combination of well-established chemical principles, including charge-directed cleavages and notable ortho-effects. Understanding these pathways is crucial for the unambiguous structural identification and differentiation of isomers in complex matrices, a common challenge in drug discovery and metabolomics. This guide presents step-by-step protocols for sample analysis and interprets the expected fragmentation patterns in both positive and negative ionization modes, supported by mechanistic diagrams and a summary of expected product ions.

Introduction

This compound is a multifaceted organic molecule whose structural features are representative of many pharmaceutical compounds and metabolites. Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of such small molecules due to its high sensitivity and specificity.[1] Tandem mass spectrometry (MS/MS), in particular, provides detailed structural information by isolating a precursor ion and inducing its fragmentation through collision-induced dissociation (CID).

The fragmentation pathways of a molecule are not random; they are dictated by the relative stability of the resulting fragment ions and neutral losses. For this compound, the key structural motifs influencing fragmentation are:

  • The carboxylic acid group, which is readily protonated or deprotonated.

  • The aromatic ring , which provides stability to the molecular ion.

  • The ether linkage of the cyclopentyloxy group, which is susceptible to alpha-cleavage.[2]

  • The ortho-positioning of the cyclopentyloxy and carboxylic acid groups, which can lead to unique intramolecular reactions known as ortho-effects.[3][4]

This note will explore how these features cooperatively influence the molecule's fragmentation signature, providing a robust method for its identification.

Compound Profile

  • Compound: this compound

  • Molecular Formula: C₁₃H₁₆O₄

  • Molecular Weight: 236.26 g/mol

  • Monoisotopic Mass: 236.1049 u

Ionization ModePrecursor Ion FormulaCalculated m/z
Positive ESI ([M+H]⁺)[C₁₃H₁₇O₄]⁺237.1121
Negative ESI ([M-H]⁻)[C₁₃H₁₅O₄]⁻235.0976

Experimental Protocol

This protocol outlines a general methodology for acquiring high-quality mass spectra of the target analyte using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a Q-TOF or Orbitrap instrument.

3.1. Sample Preparation

The goal of sample preparation is to introduce the analyte into the MS source in a suitable solvent system, free of interfering contaminants.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the LC mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or 50:50 methanol:water for negative mode).

    • Rationale: Formic acid is added in positive mode to promote the formation of protonated molecules [M+H]⁺. It is typically omitted in negative mode to facilitate the formation of deprotonated [M-H]⁻ ions.

3.2. Liquid Chromatography (LC) Parameters

While direct infusion can be used, a simple chromatographic separation is recommended to ensure sample purity.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

    • Rationale: A standard reversed-phase C18 column and a water/acetonitrile gradient provide robust separation for moderately polar compounds like the target analyte.

3.3. Mass Spectrometry (MS) Parameters

The following parameters are starting points and should be optimized for the specific instrument in use.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Source Temperature: 120 °C

  • Desolvation Gas (N₂): 800 L/hr at 350 °C

  • Acquisition Mode:

    • Full Scan (MS¹): Scan from m/z 50-400 to identify the precursor ion.

    • Tandem MS (MS/MS): Isolate the precursor ions (m/z 237.11 for positive mode, m/z 235.10 for negative mode) and apply collision energy to induce fragmentation.

  • Collision Energy (CE): Use a stepped or ramped collision energy (e.g., 10-40 eV).

    • Rationale: A ramped CE allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products within a single analysis, providing a comprehensive fragmentation spectrum.

Results and Discussion: Fragmentation Pathways

The fragmentation of this compound is highly dependent on the ionization mode.

4.1. Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, the molecule is deprotonated at the carboxylic acid site, forming a stable carboxylate anion. The fragmentation of such ions is often simple and highly diagnostic.

  • Primary Fragmentation: The most favorable fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44.01 Da). This decarboxylation reaction is a hallmark of this compound class.

    • [M-H]⁻ (m/z 235.10) → [M-H-CO₂]⁻ (m/z 191.09) + CO₂

This process results in a highly abundant fragment ion at m/z 191.09, which can be considered a diagnostic marker for the core structure minus the carboxyl group. Further fragmentation of this ion is generally limited due to its stability.

G cluster_main Negative Ion Mode Fragmentation precursor [M-H]⁻ m/z 235.10 frag1 [M-H-CO₂]⁻ m/z 191.09 precursor->frag1 - CO₂ (44.01 Da)

Figure 1. Primary fragmentation of [M-H]⁻ via decarboxylation.

4.2. Positive Ion Mode ([M+H]⁺) Fragmentation

Positive mode fragmentation is significantly more complex due to multiple potential protonation sites and the influence of the ortho-substituent. Protonation likely occurs on the carbonyl oxygen of the carboxylic acid or the ether oxygen.

Pathway A: The Ortho-Effect and Loss of Cyclopentene

A key fragmentation pathway for ortho-substituted benzoic acids involves neighboring group participation.[5][6] The protonated carboxylic acid can interact with the adjacent cyclopentyloxy group, facilitating a concerted reaction. This leads to the neutral loss of cyclopentene (C₅H₈, 68.06 Da) via a six-membered ring transition state, a type of McLafferty-like rearrangement.

  • [M+H]⁺ (m/z 237.11) → [M+H-C₅H₈]⁺ (m/z 169.05) + C₅H₈

The resulting ion at m/z 169.05 corresponds to 2-hydroxy-4-methoxybenzoic acid. This ion can then undergo further fragmentation:

  • Loss of Water (H₂O): [m/z 169.05]⁺ → [m/z 151.04]⁺ + H₂O

  • Loss of Carbon Monoxide (CO): [m/z 151.04]⁺ → [m/z 123.04]⁺ + CO

Pathway B: Ether Bond Cleavage

Standard fragmentation of protonated ethers involves cleavage of the C-O bond.[7]

  • Loss of Cyclopentanol (C₅H₁₀O): A charge-remote fragmentation could lead to the loss of neutral cyclopentanol (86.07 Da), forming an acylium ion.

    • [M+H]⁺ (m/z 237.11) → [m/z 151.04]⁺ + C₅H₁₀O

  • Formation of Cyclopentyl Cation: Cleavage can also generate a cyclopentyl cation.

    • [M+H]⁺ (m/z 237.11) → C₅H₉⁺ (m/z 69.07)

Pathway C: Fragmentation of the Carboxylic Acid Group

The protonated carboxylic acid itself can fragment.

  • Loss of Water (H₂O): This is a common initial loss for carboxylic acids.[8]

    • [M+H]⁺ (m/z 237.11) → [m/z 219.10]⁺ + H₂O

  • Subsequent Loss of Carbon Monoxide (CO): The resulting acylium ion readily loses CO.[9]

    • [m/z 219.10]⁺ → [m/z 191.11]⁺ + CO

The combination of these pathways creates a rich and informative MS/MS spectrum.

G cluster_main Positive Ion Mode Fragmentation Pathways precursor [M+H]⁺ m/z 237.11 frag_A1 [M+H-C₅H₈]⁺ m/z 169.05 precursor->frag_A1 - C₅H₈ (68.06 Da) (Ortho-Effect) frag_C1 [M+H-H₂O]⁺ m/z 219.10 precursor->frag_C1 - H₂O (18.01 Da) frag_A2 m/z 151.04 precursor->frag_A2 - C₅H₁₀O (86.07 Da) frag_B1 C₅H₉⁺ m/z 69.07 precursor->frag_B1 Ether Cleavage frag_A1->frag_A2 - H₂O (18.01 Da) frag_C2 m/z 191.11 frag_C1->frag_C2 - CO (28.00 Da)

Figure 2. Proposed major fragmentation pathways for [M+H]⁺.

Summary of Expected Fragments

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of LossProposed Fragment Structure/Pathway
237.11 ([M+H]⁺) 219.1018.01H₂OLoss of water from carboxylic acid
191.1146.00H₂O + COSequential loss from carboxylic acid
169.0568.06C₅H₈Ortho-effect leading to loss of cyclopentene
151.0486.07C₅H₁₀OLoss of cyclopentanol from ether
69.07168.04C₈H₈O₄Formation of cyclopentyl cation
235.10 ([M-H]⁻) 191.0944.01CO₂Decarboxylation of the carboxylate anion

Conclusion

The mass spectrometric fragmentation of this compound provides distinct and diagnostic patterns in both positive and negative ionization modes. In negative mode, a dominant neutral loss of CO₂ is expected. In positive mode, a complex spectrum arises from competing fragmentation channels, including a characteristic loss of cyclopentene driven by an ortho-effect, alongside cleavages of the ether and carboxylic acid groups. By utilizing high-resolution tandem mass spectrometry and a systematic analytical approach, these fragmentation pathways can be used to confidently identify the analyte and distinguish it from its structural isomers, demonstrating the power of MS/MS in modern chemical analysis.

References

  • Chen, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. [Link]

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. American Chemical Society. [Link]

  • Nikolaev, E. N., et al. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]

  • PubMed. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • Pócsfalvi, G., et al. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. docbrown.info. [Link]

  • PubChem. (2026). 2-Methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Abel, K., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]

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In Vitro Profiling of 2-(Cyclopentyloxy)-4-methoxybenzoic acid: A Protocol for Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for the in vitro characterization of 2-(Cyclopentyloxy)-4-methoxybenzoic acid, a novel benzoic acid derivative. In the absence of extensive prior research on this specific molecule, this guide furnishes researchers, scientists, and drug development professionals with a comprehensive suite of protocols to elucidate its biological activity. The application note outlines a logical progression of experiments, from initial cytotoxicity screening to more nuanced mechanistic studies, including enzyme inhibition and anti-inflammatory pathway analysis. The methodologies are grounded in established principles of cell-based assay design and small molecule characterization, ensuring scientific rigor and reproducibility.[1][2][3] This guide is intended to serve as a foundational resource for investigating the therapeutic potential of this compound and similar novel chemical entities.

Introduction

Benzoic acid and its derivatives are a class of compounds with diverse biological activities, including antiseptic, anti-inflammatory, and antioxidant properties.[4][5] this compound is a synthetic organic compound with a structure suggesting potential bioactivity. The presence of the methoxybenzoic acid moiety is common in various biologically active molecules.[4][5][6] The addition of a cyclopentyloxy group may influence its lipophilicity and interaction with biological targets. The systematic in vitro evaluation of such novel compounds is a critical first step in the drug discovery pipeline, providing essential information on efficacy, toxicity, and mechanism of action.[7][8][9]

This application note details a multi-tiered approach to the in vitro characterization of this compound. The protocols are designed to be adaptable and can be modified based on initial findings. The overarching goal is to provide a robust starting point for a thorough investigation of this compound's biological profile.

Compound Handling and Physicochemical Characterization

Prior to biological testing, it is crucial to understand the physicochemical properties of this compound to ensure proper handling, storage, and preparation of stock solutions.

Safety Precautions

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to novel chemical entities. Based on safety data for related benzoic acid derivatives, the following precautions are recommended:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12][13]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11][12]

  • In case of contact with skin or eyes, rinse thoroughly with water.[10][11][12]

  • Consult the supplier's Safety Data Sheet (SDS) for any specific handling instructions.

Solubility Determination

Accurate determination of solubility is critical for preparing stock solutions and interpreting bioassay results.

Protocol: Shake-Flask Method for Solubility Assessment

  • Add an excess amount of this compound to a series of vials containing different solvents commonly used in cell-based assays (e.g., DMSO, ethanol, PBS).

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Results should be expressed in mg/mL or mM.

For a detailed protocol on solubility determination, refer to established methodologies.[14]

Stock Solution Preparation

Based on the solubility data, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO. Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to assess its effect on cell viability and determine its cytotoxic concentration range. This information is crucial for designing subsequent mechanistic assays at non-toxic concentrations.

Cell Line Selection

The choice of cell lines should be guided by the putative therapeutic area of interest. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended for a broad initial assessment.

Protocol: MTT/XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution) and a positive control for cytotoxicity (e.g., doxorubicin).[15]

  • Incubation: Treat the cells with the compound dilutions and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[16]

Data Presentation:

Compound Concentration (µM)Absorbance (OD)% Viability
Vehicle Control1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.1512.0

Table 1: Example data for an MTT assay.

Workflow for Cytotoxicity Screening:

Cytotoxicity_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of This compound A->B Overnight adhesion C Treat cells and incubate B->C D Add MTT/XTT reagent C->D 24-72 hours E Measure absorbance D->E Incubate per protocol F Calculate % viability and IC50 E->F

Figure 1: Workflow for determining the cytotoxicity of this compound.

Tier 2: Mechanistic Assays

Based on the IC50 values obtained in Tier 1, subsequent assays should be conducted at non-toxic concentrations to investigate the specific mechanism of action. Given the structural similarities to other bioactive benzoic acids, exploring anti-inflammatory and enzyme inhibitory activities is a logical starting point.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. The potential of this compound to modulate inflammatory responses can be assessed using various in vitro models.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (a potent inflammatory stimulus) for a specified time (e.g., 6-24 hours). Include a vehicle control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA kit.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the inhibitory effect.

Signaling Pathway Visualization:

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound 2-(Cyclopentyloxy)-4- methoxybenzoic acid Compound->IKK Potential Inhibition Point

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. Given that some benzoic acid derivatives are known to inhibit enzymes like phospholipase A2, this is a plausible area of investigation.[17][18][19]

Protocol: Generic Enzyme Inhibition Assay (e.g., Phospholipase A2)

  • Assay Components: In a microplate well, combine the purified enzyme (e.g., lysosomal phospholipase A2), a suitable buffer, and the substrate.[17]

  • Inhibitor Addition: Add varying concentrations of this compound. Include a vehicle control and a known inhibitor as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate or enzyme.

  • Incubation: Incubate at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[16][20]

Key Parameters for Enzyme Inhibition Studies:

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16]
Ki The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme.[16]
Mechanism of Inhibition Can be competitive, non-competitive, or uncompetitive, determined through kinetic studies.

Table 2: Important parameters in enzyme inhibition assays.

Tier 3: Advanced Characterization

Should the Tier 2 assays yield promising results, further investigations can be undertaken to delve deeper into the compound's mechanism of action and cellular effects.

Target Identification and Validation

If potent enzyme inhibition is observed, target deconvolution studies may be necessary to confirm the specific molecular target. Techniques such as thermal shift assays, affinity chromatography, or genetic approaches (e.g., siRNA knockdown) can be employed.

Gene Expression Analysis

To understand the broader cellular response to this compound, gene expression profiling using techniques like quantitative PCR (qPCR) or RNA sequencing can be performed. This can reveal changes in signaling pathways and cellular processes affected by the compound.

Conclusion

The protocols outlined in this application note provide a systematic and comprehensive approach to the initial in vitro characterization of this compound. By following this tiered strategy, researchers can efficiently gather crucial data on its cytotoxicity, potential therapeutic activities, and mechanism of action. These foundational studies are essential for guiding further preclinical development and unlocking the potential of this and other novel chemical entities.

References

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - Journal of Microbiology and Biotechnology. (n.d.). The Korean Society for Microbiology and Biotechnology. [Link]

  • Cell-based Assay Services. (n.d.). Oncodesign Services. [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • Safety Data Sheet. (2025). Angene Chemical. [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. [Link]

  • SAFETY DATA SHEET. (2015). Harper College. [Link]

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017). PubMed. [Link]

  • Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. (2008). PubMed. [Link]

  • p-Anisic acid. (n.d.). Wikipedia. [Link]

  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. (2020). PubMed. [Link]

  • Showing Compound 2-Methoxybenzoic acid (FDB010544). (n.d.). FooDB. [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (n.d.). ResearchGate. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: Characterization of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopentyloxy)-4-methoxybenzoic acid is a novel synthetic compound featuring a benzoic acid core, a known pharmacophore present in various therapeutic agents. The presence of a cyclopentyloxy group introduces significant lipophilicity, suggesting potential interactions with membrane-bound proteins or nuclear receptors. Its structural resemblance to certain anti-inflammatory agents and ligands for metabolic receptors warrants a thorough investigation of its biological activities.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound using a panel of robust cell-based assays. The proposed workflow is designed to elucidate its cytotoxic profile, and to explore its potential as a modulator of inflammatory and metabolic signaling pathways. The protocols herein are designed as self-validating systems, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: Foundational Analysis: Cytotoxicity and Cellular Viability

Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound exhibits biological effects without causing overt cytotoxicity. This establishes a therapeutic window and ensures that subsequent observations are not artifacts of cell death.

Protocol 1: ATP-Based Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels is proportional to the degree of cytotoxicity.

Principle: The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a luminescent signal proportional to the amount of ATP present.

Materials:

  • Cell Line of choice (e.g., HEK293 for general toxicity, RAW 264.7 for immunological studies, HepG2 for metabolic/liver context)

  • Complete growth medium

  • This compound (solubilized in DMSO)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well microplates

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in complete growth medium. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the luminescent reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Parameter Description
Cell Line The cell type used for the assay.
Seeding Density The number of cells seeded per well.
Incubation Time Duration of compound exposure (e.g., 24h, 48h).
IC50 (µM) The concentration of the compound that reduces cell viability by 50%.

Part 2: Investigation of Anti-Inflammatory Potential

The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] It is therefore logical to investigate whether this compound can modulate key inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of inflammation.[4]

Signaling Pathway: NF-κB Activation

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Compound 2-(Cyclopentyloxy)-4- methoxybenzoic acid Compound->IKK inhibits? Compound->NFkB_nuc inhibits? DNA DNA (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription (TNF-α, IL-6) DNA->Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol 2: NF-κB Reporter Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Complete growth medium.

  • Lipopolysaccharide (LPS) as an inflammatory stimulus.

  • This compound.

  • Luciferase assay reagent.

  • White, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (final concentration of 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete growth medium.

  • LPS.

  • This compound.

  • ELISA kits for mouse TNF-α and IL-6.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. After 24 hours, pre-treat with the compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the kit manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of cytokines in the samples and normalize to the LPS-only treated cells.

Part 3: Exploring a Potential Role in Metabolic Regulation

The lipophilic nature of the cyclopentyloxy group suggests a possible interaction with receptors that bind fatty acids. Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G-protein coupled receptor (GPCR) that is activated by medium and long-chain fatty acids and is a key regulator of glucose metabolism and inflammation.[5][6][7]

Signaling Pathway: GPR120 (FFAR4) Activation

GPR120_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Compound 2-(Cyclopentyloxy)-4- methoxybenzoic acid GPR120 GPR120/FFAR4 Compound->GPR120 binds? Gq Gαq GPR120->Gq activates BetaArrestin β-Arrestin-2 GPR120->BetaArrestin recruits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds Ca_release Ca²⁺ Release ER->Ca_release Internalization Receptor Internalization BetaArrestin->Internalization

Caption: GPR120/FFAR4 signaling via Gq and β-arrestin pathways.

Protocol 4: Calcium Flux Assay

Activation of GPR120 leads to a Gαq-mediated signaling cascade, resulting in the release of intracellular calcium.[7] This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • HEK293 or CHO cells stably overexpressing human GPR120.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor).

  • This compound.

  • A known GPR120 agonist (e.g., TUG-891) as a positive control.[8]

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed GPR120-expressing cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Incubate cells with Fluo-4 AM and probenecid in assay buffer for 1 hour at 37°C.

  • Assay:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the compound at various concentrations and immediately begin measuring fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the compound concentration to determine the EC50.

Protocol 5: β-Arrestin Recruitment Assay

GPR120 can also signal through a β-arrestin-dependent pathway.[9][10] This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET).

Principle: In a BRET assay, GPR120 is fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist-induced interaction brings the donor and acceptor into proximity, resulting in energy transfer and a measurable signal.[11]

Materials:

  • Cell line co-expressing GPR120-RLuc and β-arrestin-YFP.[11]

  • Luciferase substrate (e.g., coelenterazine h).

  • This compound.

Procedure:

  • Cell Seeding: Seed the engineered cells in a white 96-well plate.

  • Treatment: Treat cells with the compound for a specified time (e.g., 30-60 minutes).

  • Substrate Addition: Add the luciferase substrate.

  • Reading: Immediately measure luminescence at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the change in BRET ratio against the log of the compound concentration to determine the EC50.

Part 4: Assessing Potential for Drug-Induced Phospholipidosis

The compound's structure, being potentially cationic and amphiphilic, raises the possibility of inducing phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes.[12] This is a critical safety parameter to assess during drug development.

Workflow: Phospholipidosis Detection

Phospholipidosis_Workflow Start Seed HepG2 cells in 96-well plate Treat Treat with Compound (24-72 hours) Start->Treat Stain Stain with LipidTOX Green Treat->Stain Image Acquire Images (High-Content Imager) Stain->Image Analyze Quantify Fluorescence Intensity per Cell Image->Analyze

Caption: High-content imaging workflow for phospholipidosis.

Protocol 6: High-Content Imaging of Phospholipidosis

This assay uses a fluorescent probe that specifically accumulates in acidic organelles like lysosomes and binds to phospholipids, allowing for visualization and quantification of phospholipidosis.[13]

Materials:

  • HepG2 or HepaRG cells.

  • Fluorescent phospholipidosis detection reagent (e.g., LipidTOX™ Green).

  • Nuclear counterstain (e.g., Hoechst 33342).

  • Positive control (e.g., Amiodarone).

  • High-content imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well imaging plate. Treat with a concentration range of this compound for 48-72 hours.

  • Staining: Add the LipidTOX reagent and Hoechst stain to live cells and incubate as per the manufacturer's protocol.

  • Imaging: Acquire images using a high-content imaging system, capturing both the nuclear and phospholipidosis channels.

  • Image Analysis: Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the intensity of the LipidTOX fluorescence within each cell.

  • Data Analysis: Calculate the average fluorescence intensity per cell for each treatment condition. A significant, dose-dependent increase in fluorescence indicates induction of phospholipidosis.

Conclusion

This application note outlines a structured, multi-faceted approach to the initial characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and metabolic receptor activity, researchers can build a comprehensive biological profile of this novel compound. The inclusion of a phospholipidosis assay addresses a key safety and liability concern early in the discovery process. This tiered experimental strategy enables informed decision-making for the future development of this and other novel chemical entities.

References

  • Shimpukade, B. et al. (2012). Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease. National Institutes of Health. [Link]

  • Villegas-Comonfort, S. et al. (2017). Free fatty acid receptor 4 responds to endogenous fatty acids to protect the heart from pressure overload. National Institutes of Health. [Link]

  • Oh, D. Y., & Walenta, E. (2014). Omega-3 Fatty Acids and FFAR4. Frontiers in Endocrinology. [Link]

  • Jawień, J. et al. (2021). Anti-Atherosclerotic Potential of Free Fatty Acid Receptor 4 (FFAR4). MDPI. [Link]

  • Husted, A. S. et al. (2017). FFAR4 (GPR120) Signaling Is Not Required for Anti-Inflammatory and Insulin-Sensitizing Effects of Omega. Semantic Scholar. [Link]

  • De Filippo, C. et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. PubMed Central. [Link]

  • De Filippo, C. et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. ACS Publications. [Link]

  • Oh, D. Y. et al. (2014). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. National Institutes of Health. [Link]

  • Wang, T. et al. (2023). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI. [Link]

  • Raihan, S. Z. (2016). A cell based model for GPR120 ligand screening. ResearchGate. [Link]

  • Al-Rasheed, N. M. et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. [Link]

  • Ullah, H. et al. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. National Institutes of Health. [Link]

  • Abe, A. et al. (2018). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. PMC. [Link]

  • Gu, M. & Xia, M. (2022). Cell-Based Imaging Assay for Detection of Phospholipidosis. PubMed - NIH. [Link]

  • Nair, D. G., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors. PubMed. [Link]

  • Musiek, E. S. et al. (2005). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. PubMed. [Link]

  • Sawatdichaikul, O. et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PubMed. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Caroline, C. et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

  • Uddin, M. J. et al. (2012). Rationally Designed Multitarget Agents Against Inflammation and Pain. PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols: The Emerging Role of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid in Medicinal Chemistry as a Putative Phosphodiesterase 4 (PDE4) Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling a Novel Scaffold with Therapeutic Potential

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds that can serve as privileged structures for drug discovery is of paramount importance. 2-(Cyclopentyloxy)-4-methoxybenzoic acid emerges as a compound of significant interest, primarily due to its structural analogy to a well-established class of anti-inflammatory agents. While direct and extensive research on this specific positional isomer is nascent, its architecture strongly suggests a potential role as a modulator of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways.

The foundational rationale for investigating this compound lies in its relationship to the 3-(cyclopentyloxy)-4-methoxybenzoyl moiety, a cornerstone of the prototypical PDE4 inhibitor, Rolipram.[1][2] The catechol-ether motif, characterized by methoxy and a larger alkoxy group (in this case, cyclopentyloxy), is known to form critical interactions within the hydrophobic pockets of the PDE4 active site.[2] This guide, therefore, will extrapolate from the extensive knowledge of related PDE4 inhibitors to provide a comprehensive framework for the investigation and application of this compound in a research and drug development context. We will delve into its hypothesized mechanism of action, provide detailed protocols for its characterization, and discuss its potential therapeutic applications.

II. Hypothesized Mechanism of Action: Targeting the PDE4 Enzyme

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in a myriad of cellular processes.[3] The PDE4 family is specific for the hydrolysis of cAMP and is predominantly expressed in immune and inflammatory cells.[2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade of events ultimately results in the downregulation of a host of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, while simultaneously upregulating anti-inflammatory cytokines.[3]

Given that the 3-(cyclopentyloxy)-4-methoxybenzoyl scaffold is a potent pharmacophore for PDE4 inhibition, it is highly probable that this compound acts as a competitive inhibitor at the enzyme's active site.[1] The cyclopentyloxy and methoxy groups are anticipated to occupy hydrophobic pockets, mimicking the binding of the natural substrate, cAMP.

Visualizing the PDE4 Signaling Pathway

PDE4_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli GPCR GPCR ProInflammatory_Stimuli->GPCR AC Adenylate Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 hydrolyzed by PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC AMP 5'-AMP PDE4->AMP CREB CREB Phosphorylation PKA_EPAC->CREB NFkB NF-κB Inhibition PKA_EPAC->NFkB inhibits AntiInflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->AntiInflammatory ProInflammatory_Cytokines Pro-inflammatory Cytokine Production↓ (TNF-α, IL-2, etc.) NFkB->ProInflammatory_Cytokines promotes Compound 2-(Cyclopentyloxy)-4- methoxybenzoic acid Compound->PDE4 inhibits

Caption: Hypothesized mechanism of this compound as a PDE4 inhibitor.

III. Experimental Protocols

The following protocols are designed to facilitate the preliminary investigation of this compound as a PDE4 inhibitor.

Protocol 1: In Vitro PDE4 Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.

A. Materials and Reagents:

  • Human recombinant PDE4 enzyme (e.g., PDE4B or PDE4D)

  • This compound

  • Rolipram (as a positive control)

  • cAMP

  • [³H]-cAMP

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • DMSO (for compound dilution)

B. Experimental Workflow:

PDE4_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of This compound and Rolipram in DMSO Start->Prepare_Compound Prepare_Reaction Prepare Reaction Mixture: Assay Buffer, PDE4 Enzyme, Test Compound/Control Prepare_Compound->Prepare_Reaction Initiate_Reaction Initiate Reaction by Adding cAMP and [³H]-cAMP Substrate Mix Prepare_Reaction->Initiate_Reaction Incubate Incubate at 30°C for a Defined Period (e.g., 15 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction by Boiling Incubate->Stop_Reaction Add_Nucleotidase Add Snake Venom Nucleotidase and Incubate Stop_Reaction->Add_Nucleotidase Separate_Products Separate [³H]-adenosine from [³H]-cAMP using Anion-Exchange Resin Add_Nucleotidase->Separate_Products Quantify Quantify [³H]-adenosine by Scintillation Counting Separate_Products->Quantify Analyze Calculate % Inhibition and Determine IC50 Value Quantify->Analyze End End Analyze->End

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Cyclopentyloxy)-4-methoxybenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, experience-based answers to frequently encountered issues, focusing on the critical Williamson ether synthesis and subsequent saponification steps to help you overcome low yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common and cost-effective route starts from methyl 2-hydroxy-4-methoxybenzoate. The synthesis involves two primary stages:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 2-hydroxy-4-methoxybenzoate is alkylated with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions to form methyl 2-(cyclopentyloxy)-4-methoxybenzoate.[1][2]

  • Saponification: The methyl ester of the intermediate is hydrolyzed using a strong base (e.g., NaOH or KOH) to yield the final carboxylic acid product, this compound, after acidic workup.[3][4]

Q2: My overall yield is consistently low. Which step is the most likely culprit?

Low overall yield can arise from either stage, but the Williamson ether synthesis is often the more problematic step.[5] Cyclopentyl bromide is a secondary alkyl halide, which makes it susceptible to a competing elimination (E2) side reaction that forms cyclopentene, especially under harsh conditions.[6][7][8] Incomplete saponification of the sterically hindered ester intermediate can also significantly reduce the final yield.[9] Careful optimization of both steps is crucial for success.

Q3: Can I use a different cyclopentyl source other than cyclopentyl bromide?

Yes. While cyclopentyl bromide is common, cyclopentyl iodide could increase the rate of the desired SN2 reaction due to iodide being a better leaving group.[10] However, it is more expensive and may still be subject to elimination. Another excellent alternative is cyclopentyl tosylate. Tosylates are excellent leaving groups and can sometimes favor substitution over elimination compared to halides. The choice often depends on a balance of reactivity, cost, and availability.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Part A: Williamson Ether Synthesis (Step 1)

Problem 1: My TLC analysis shows a large amount of unreacted methyl 2-hydroxy-4-methoxybenzoate, even after prolonged reaction time. What's wrong?

This indicates a low conversion rate, which typically stems from insufficient nucleophilicity of the phenoxide or low reactivity of the electrophile.

Causality & Solutions:

  • Incomplete Deprotonation: The phenolic proton (pKa ≈ 10) must be fully removed to generate the potent phenoxide nucleophile.[11] If a weak base is used or if the base is consumed by moisture, deprotonation will be incomplete.

    • Solution 1 (Base Selection): For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[2][12] Stronger bases like sodium hydride (NaH) will ensure complete and irreversible deprotonation but require strictly anhydrous conditions.[5][8]

    • Solution 2 (Anhydrous Conditions): Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, as water will quench the base and inhibit phenoxide formation.

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.[1]

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5][6][8] These solvents solvate the cation (K⁺, Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the reaction. Protic solvents like ethanol would solvate the phenoxide, reducing its nucleophilicity.[6][8]

  • Insufficient Temperature: The reaction may have too high of an activation energy to proceed efficiently at room temperature.

    • Solution: Gently heating the reaction mixture, typically to 50–80 °C, can significantly increase the reaction rate.[8] However, be cautious, as excessive heat can favor the elimination side reaction.[8][12]

Problem 2: I'm observing a significant byproduct with a different Rf value, and my final yield of the ether is low. I suspect it's cyclopentene.

You are likely correct. The formation of an alkene is the classic result of the E2 elimination pathway competing with the desired SN2 substitution.[6][13] This is a major issue with secondary halides like cyclopentyl bromide.[7]

Causality & Solutions:

  • Base Strength & Steric Hindrance: A strong, sterically hindered base will preferentially act as a base (abstracting a proton to cause elimination) rather than allowing the phenoxide to act as a nucleophile. The phenoxide itself is a strong base.

    • Solution: Use a less sterically hindered base if possible. More importantly, control the temperature. Lowering the reaction temperature generally favors the SN2 substitution reaction over elimination, as elimination pathways often have a higher activation energy.[6][12]

  • High Temperature: As mentioned, higher temperatures favor elimination.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It is better to run the reaction for a longer time at 50 °C than for a shorter time at 100 °C.

Problem 3: My NMR shows alkylation on the aromatic ring instead of the oxygen (C-alkylation). Why did this happen?

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the ortho and para positions).[1] While O-alkylation is generally favored, C-alkylation can occur under certain conditions.[2][14]

Causality & Solutions:

  • Solvent and Counter-ion Effects: The choice of solvent and the cation from the base can influence the site of alkylation.

    • Solution: Polar aprotic solvents (DMF, DMSO) that strongly solvate the cation tend to favor O-alkylation. This "frees" the oxygen anion, making it more reactive.

Part B: Saponification (Step 2)

Problem 4: The hydrolysis of my methyl 2-(cyclopentyloxy)-4-methoxybenzoate intermediate is extremely slow or incomplete.

This is a common issue when hydrolyzing sterically hindered esters. The bulky cyclopentyloxy group ortho to the ester makes it difficult for the hydroxide nucleophile to attack the carbonyl carbon.[9]

Causality & Solutions:

  • Steric Hindrance: The proximity of the large cyclopentyl group physically blocks the incoming nucleophile.[9]

    • Solution 1 (Increase Temperature): Refluxing the reaction mixture is often necessary to provide enough energy to overcome the steric barrier.[15] Monitor the reaction by TLC until the starting ester spot has disappeared.

    • Solution 2 (Use a Co-solvent): The ester intermediate may have poor solubility in purely aqueous base. Adding a co-solvent like methanol, ethanol, or THF can create a homogeneous solution, increasing the effective concentration of both reactants and accelerating the reaction.[9][15]

  • Insufficient Base: Saponification consumes one equivalent of base per mole of ester. The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid.[3][4]

    • Solution: Use a molar excess of the base (e.g., 2-4 equivalents of NaOH or KOH) to ensure the reaction goes to completion.

Problem 5: During the final acidic workup, my product precipitates as an oil or fails to crystallize properly.

This suggests the presence of impurities or incorrect pH adjustment.

Causality & Solutions:

  • Impurities: Unreacted starting material or side products from the etherification step can interfere with crystallization.

    • Solution 1 (Purification): Ensure the intermediate ester was properly purified (e.g., by column chromatography) before proceeding to saponification.

    • Solution 2 (Workup): After acidification, if an oil forms, extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry and evaporate the solvent. The resulting crude solid can then be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).

  • Incorrect pH: The carboxylic acid will not precipitate if the solution is still basic. It will remain dissolved as the carboxylate salt. If the solution is made too strongly acidic, it can sometimes affect isolation.

    • Solution: Carefully acidify the reaction mixture with an acid like HCl or H₂SO₄, monitoring the pH with litmus paper or a pH meter.[16][17] Adjust to a pH of approximately 2-3 to ensure complete protonation and precipitation of the carboxylic acid.[18]

Data & Workflow Visualization

Table 1: Comparison of Conditions for Williamson Ether Synthesis
ParameterCondition A (Moderate)Condition B (Aggressive)Recommendation & Rationale
Base K₂CO₃ (Potassium Carbonate)NaH (Sodium Hydride)Start with K₂CO₃. It's easier to handle and often sufficient for phenols, minimizing elimination.[2][12] Use NaH only if conversion is poor, ensuring strictly anhydrous conditions.[5]
Solvent AcetonitrileDMF (Dimethylformamide)Both are excellent polar aprotic solvents.[6] Acetonitrile has a lower boiling point and is easier to remove. DMF is a superior solvent but harder to remove completely.
Temperature 60 °C100 °CStart at a lower temperature (50-60 °C) and monitor by TLC.[8] Higher temperatures drastically increase the risk of E2 elimination, which is the primary side reaction.[6][12]
Alkylating Agent Cyclopentyl BromideCyclopentyl IodideBromide is cost-effective. Iodide is more reactive and may allow for lower reaction temperatures but is more expensive.[10]
Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Overall Yield Detected check_step1 Analyze Step 1 (Ether Synthesis) Crude by TLC/NMR start->check_step1 Start Diagnosis step1_result Unreacted Starting Phenol Present? check_step1->step1_result check_step2 Analyze Step 2 (Saponification) Crude by TLC/NMR step2_result Unreacted Ester Intermediate Present? check_step2->step2_result incomplete_deprotonation Issue: Incomplete Deprotonation or Low Reactivity. Solutions: 1. Use stronger base (NaH). 2. Ensure anhydrous conditions. 3. Increase temperature moderately (50-70°C). 4. Use polar aprotic solvent (DMF). step1_result->incomplete_deprotonation Yes elimination_product Issue: E2 Elimination (Cyclopentene byproduct). Solutions: 1. Lower reaction temperature. 2. Use a less hindered base (K₂CO₃). 3. Consider Cyclopentyl Tosylate. step1_result->elimination_product No, byproduct seen incomplete_deprotonation->check_step2 If Step 1 is optimized elimination_product->check_step2 If Step 1 is optimized steric_hindrance Issue: Steric Hindrance Slowing Hydrolysis. Solutions: 1. Increase temperature (reflux). 2. Use co-solvent (THF/MeOH). 3. Increase equivalents of base (NaOH/KOH). step2_result->steric_hindrance Yes workup_issue Issue: Poor Isolation/ Crystallization. Solutions: 1. Check final pH (target ~2-3). 2. Purify via extraction. 3. Recrystallize from appropriate solvent. step2_result->workup_issue No final_product High Purity Product steric_hindrance->final_product Implement Solutions workup_issue->final_product Implement Solutions

Caption: A troubleshooting flowchart for diagnosing low yield.

Optimized Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(cyclopentyloxy)-4-methoxybenzoate

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Cyclopentyl Bromide (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 5-10 mL per gram of starting material)

Procedure:

  • Add methyl 2-hydroxy-4-methoxybenzoate and anhydrous K₂CO₃ to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Add anhydrous DMF via syringe and begin stirring to create a suspension.

  • Add cyclopentyl bromide dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 6-12 hours. Monitor the reaction's progress by TLC (thin-layer chromatography), checking for the disappearance of the starting phenol.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Stir for 30 minutes, then filter the solid product using a Büchner funnel. Wash the solid thoroughly with water.

  • The crude product can be purified by recrystallization from methanol or by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield a pure white solid.

Protocol 2: Saponification to this compound

Materials:

  • Methyl 2-(cyclopentyloxy)-4-methoxybenzoate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the methyl 2-(cyclopentyloxy)-4-methoxybenzoate in a suitable amount of methanol or THF in a round-bottom flask.

  • In a separate beaker, dissolve NaOH in water and add this aqueous solution to the flask.

  • Heat the mixture to reflux (typically 65-80 °C depending on the co-solvent) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the mixture to room temperature and remove the organic co-solvent under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and, if necessary, wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic organic impurities.

  • Place the aqueous layer in an ice bath and slowly acidify by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A white precipitate of the final product will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven to yield pure this compound.[15][16]

References

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (2023, December 27). Williamson ether synthesis.
  • Ashenhurst, J. (2024, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Zarei, M., et al. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2012(7), 204-216.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in Williamson ether synthesis.
  • University of Evansville. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.).
  • Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • Power, A. G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 629-638.
  • Francis Academic Press. (n.d.).
  • Pharmaffiliates. (n.d.).
  • Reddit. (2023, February 27). Williamson Ether synthesis. r/OrganicChemistry.
  • Ashenhurst, J. (2022, October 27).
  • Zenodo. (n.d.).
  • ChemSpider. (n.d.). Methyl ester hydrolysis. Royal Society of Chemistry.
  • Organic Chemistry Tutor. (2023, January 11). Saponification Reaction of Esters [Video]. YouTube.
  • CUNY Bronx Community College. (n.d.).
  • Google Patents. (n.d.).
  • Journal of the American Chemical Society. (1972). A New Method for the Esterification of Certain Sterically Hindered Acids.
  • ResearchGate. (2019, August). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • Journal of the Chemical Society D. (n.d.). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside.
  • ResearchGate. (2016, August). Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
  • Benchchem. (n.d.).
  • MDPI. (n.d.).
  • PMC. (n.d.). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis.
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.

Sources

Technical Support Center: Synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Synthesis Overview

The synthesis of this compound typically proceeds in two key steps:

  • Williamson Ether Synthesis: O-alkylation of a suitably protected 2-hydroxy-4-methoxybenzoic acid derivative (commonly the methyl ester) with a cyclopentyl halide.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

Each of these steps, while conceptually straightforward, presents opportunities for side reactions that can impact yield and purity. This guide will address these potential issues in a practical, question-and-answer format.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Methyl 2-hydroxy-4-methoxybenzoate D Methyl 2-(cyclopentyloxy)-4-methoxybenzoate A->D Alkylation B Cyclopentyl Bromide B->D C Base (e.g., K2CO3) C->D F This compound D->F Hydrolysis E Base (e.g., NaOH) E->F

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

Step 1: Williamson Ether Synthesis
Question 1: My O-alkylation reaction is sluggish, and I'm observing a significant amount of unreacted starting material even after prolonged reaction times. What could be the issue?

Probable Causes & Solutions:

  • Insufficiently Strong Base: The phenoxide, formed by deprotonation of the hydroxyl group, is the active nucleophile. If the base is too weak, the equilibrium will favor the starting phenol, slowing down the reaction.

    • Solution: While potassium carbonate (K₂CO₃) is common, a stronger base like sodium hydride (NaH) can be used to ensure complete deprotonation.[1] However, exercise caution with NaH as it is highly reactive.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF or DMSO are generally effective.[2] Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.

  • Leaving Group Ability: The nature of the halide on the cyclopentyl electrophile is important.

    • Solution: Cyclopentyl bromide is a good choice. If using cyclopentyl chloride, the reaction will be slower. Consider converting it to the iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

Question 2: I'm observing a significant byproduct that I suspect is a C-alkylation product. How can I confirm this and prevent its formation?

Probable Causes & Solutions:

  • Reaction Conditions Favoring C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[3][4] High temperatures can favor the thermodynamically more stable C-alkylated product.

    • Confirmation: C-alkylation can be identified using ¹H NMR spectroscopy by the appearance of new signals in the aromatic region and a change in the integration and splitting patterns.

    • Solution:

      • Temperature Control: Run the reaction at a lower temperature. While this may slow down the desired O-alkylation, it will disproportionately reduce the rate of C-alkylation.

      • Counter-ion Effect: The choice of base can influence the O/C alkylation ratio. Using a milder base like K₂CO₃ can sometimes favor O-alkylation.[1]

ParameterCondition Favoring O-AlkylationCondition Favoring C-Alkylation
Temperature Lower TemperaturesHigher Temperatures
Solvent Polar Aprotic (e.g., DMF, DMSO)Less Polar Solvents
Base Milder Bases (e.g., K₂CO₃)Stronger Bases (e.g., NaH) may require careful temperature control

Table 1: General Conditions Influencing O- vs. C-Alkylation of Phenols.

Step 2: Saponification
Question 3: The hydrolysis of my ester is incomplete, and I have a mixture of the desired carboxylic acid and the starting ester. How can I drive the reaction to completion?

Probable Causes & Solutions:

  • Insufficient Base or Water: Saponification is the base-mediated hydrolysis of an ester.[5][6][7] An inadequate amount of base or water will result in an incomplete reaction.

    • Solution: Use a stoichiometric excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] Ensure there is sufficient water present for the hydrolysis to proceed. The reaction is generally irreversible under basic conditions.[8]

  • Reaction Time and Temperature: The hydrolysis of sterically hindered esters can be slow at room temperature.

    • Solution: Heating the reaction mixture under reflux is a common and effective method to increase the reaction rate.[6] Monitor the reaction by TLC until the starting ester spot has disappeared.

Question 4: During the acidic workup to precipitate my product, I'm getting an oily substance instead of a solid. What is happening?

Probable Causes & Solutions:

  • Product Purity: The presence of impurities can lower the melting point of the product, causing it to "oil out."

    • Solution: Ensure the preceding Williamson ether synthesis step has gone to completion and the intermediate ester is of high purity. Purification of the ester by column chromatography before saponification may be necessary.

  • Incomplete Protonation: The carboxylic acid will only precipitate if the pH of the solution is below its pKa.

    • Solution: Add the acid (e.g., HCl) slowly while vigorously stirring and monitoring the pH with pH paper or a pH meter. Ensure the final pH is sufficiently acidic (typically pH 2-3) to ensure complete protonation of the carboxylate salt.[9]

  • Crystallization Issues: Some organic molecules are prone to forming supersaturated solutions or have difficulty crystallizing.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

      • Seeding: If available, add a small crystal of the pure product to act as a nucleus for crystallization.

      • Solvent Trituration: After decanting the aqueous layer, add a non-polar solvent in which the product is insoluble (e.g., hexanes) and stir to encourage solidification.

Visualization of Potential Side Reactions

Side_Reactions Start_Phenol Methyl 2-hydroxy-4-methoxybenzoate O_Alkylation Desired O-Alkylation Product (Methyl 2-(cyclopentyloxy)-4-methoxybenzoate) Start_Phenol->O_Alkylation Desired Path C_Alkylation C-Alkylation Side Product Start_Phenol->C_Alkylation Side Reaction (High Temp) Unreacted Unreacted Starting Material Start_Phenol->Unreacted Incomplete Reaction Alkyl_Halide Cyclopentyl Bromide Incomplete_Sapon Incomplete Saponification (Mixture of Ester and Acid) O_Alkylation->Incomplete_Sapon Incomplete Hydrolysis Final_Product Final Product (this compound) O_Alkylation->Final_Product Saponification

Caption: Potential reaction pathways and side products in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: The most common method for purification is recrystallization. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography may be necessary. In some cases, treatment with activated carbon can help remove colored byproducts before crystallization.[10]

Q2: Can I use a different cyclopentyl source, such as cyclopentanol?

A2: While possible, using cyclopentanol would require a different reaction, such as a Mitsunobu reaction. The Williamson ether synthesis specifically utilizes an alkyl halide (or a sulfonate ester) as the electrophile.[11][12] Using cyclopentyl bromide or iodide is generally the most direct and efficient method.

Q3: How critical is the purity of the starting methyl 2-hydroxy-4-methoxybenzoate?

A3: The purity of your starting material is very important. Impurities in the starting phenol can lead to the formation of undesired side products that may be difficult to separate from the final product. It is recommended to use a high-purity starting material or purify it before use.

Q4: Are there any safety considerations I should be aware of during this synthesis?

A4: Yes. When using strong bases like sodium hydride, be aware of its reactivity with water and protic solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Solvents like DMF and DMSO have high boiling points and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q5: My final product appears to be slightly colored. What could be the cause and how can I remove the color?

A5: A slight coloration can be due to trace impurities or oxidation products. As mentioned earlier, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.[10]

IV. References

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • NIH. (n.d.). Alkylation of phenol: a mechanistic view. PubMed. [Link]

  • Yahya-Meymandi, A., et al. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. [Link]

  • Google Patents. (n.d.). Process for the alkylation of phenols.

  • Reddit. (2025). Williamson Ether synthesis. [Link]

  • Google Patents. (n.d.). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.

  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • ResearchGate. (2025). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

  • ResearchGate. (2025). Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst. [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • YouTube. (2021). Saponification of methyl benzoate. [Link]

Sources

Resolving impurities in 2-(Cyclopentyloxy)-4-methoxybenzoic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Cyclopentyloxy)-4-methoxybenzoic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter when purifying this compound?

A1: Impurities typically arise from the synthetic route. The most common synthesis involves the Williamson ether synthesis, reacting a 2-hydroxy-4-methoxybenzoic acid derivative with a cyclopentyl halide. Therefore, you should anticipate:

  • Unreacted Starting Materials: Primarily the 2-hydroxy-4-methoxybenzoic acid precursor.

  • By-products of Etherification: Such as products from elimination reactions of the cyclopentyl halide.

  • Over-alkylation Products: Though less common for this specific structure.

  • Residual Solvents: From both the reaction and the workup (e.g., DMF, acetone, ethyl acetate).[1][2]

  • Degradation Products: Arising from excessive heat or incompatible pH during workup.[1]

Q2: What is the most straightforward, first-line purification method for this compound?

A2: Recrystallization is the most effective and economical first-line method for purifying crystalline solids like this compound.[3][4] The key is selecting a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities remain in solution. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: How can I definitively assess the purity of my final product?

A3: A combination of methods provides the most reliable assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired compound and can reveal the presence of structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS can also help identify volatile impurities.[8]

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[6]

Q4: My recrystallization attempt resulted in an oil, not crystals. What went wrong?

A4: "Oiling out" is a common issue. It typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the concentration of impurities is so high that it prevents the crystal lattice from forming.

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product.

  • Troubleshooting: You may need to reconsider your solvent choice. A lower boiling point solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/heptane) might be necessary.[4] Also, consider a pre-purification step like an acid-base extraction to remove major impurities before recrystallization.

In-Depth Troubleshooting Guide

This section addresses more complex purification challenges. The workflow below provides a logical path for diagnosing and resolving purity issues.

G cluster_0 Purity Analysis cluster_1 Purification Strategy cluster_2 Outcome start Crude Product hplc_nmr Analyze by HPLC & NMR start->hplc_nmr is_pure Purity > 99%? hplc_nmr->is_pure impurity_type Impurity Type? is_pure->impurity_type No end_product Pure Product is_pure->end_product Yes recrystallize Perform Recrystallization recrystallize->hplc_nmr Re-analyze acid_base Perform Acid-Base Extraction acid_base->hplc_nmr Re-analyze chromatography Perform Column Chromatography chromatography->hplc_nmr Re-analyze impurity_type->recrystallize Neutral / Structurally Different impurity_type->acid_base Acidic/Basic impurity_type->chromatography Neutral / Structurally Similar G cluster_0 Step 1: Dissolution cluster_1 Step 2: Base Wash cluster_2 Step 3: Re-acidification cluster_3 Step 4: Isolation start Dissolve Crude Product (in Organic Solvent like Ethyl Acetate) base_wash Wash with aq. NaHCO₃ start->base_wash organic_layer Organic Layer: Neutral & Basic Impurities base_wash->organic_layer aqueous_layer Aqueous Layer: Sodium 2-(Cyclopentyloxy)-4-methoxybenzoate base_wash->aqueous_layer acidify Acidify Aqueous Layer (with aq. HCl to pH ~2) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter, Wash with Water, & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Sources

Troubleshooting Peak Tailing for Aromatic Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks in HPLC is paramount for accurate quantification and robust methods. Aromatic carboxylic acids, due to their unique chemical properties, can be particularly susceptible to peak tailing, a common issue that can compromise resolution and precision.[1][2]

This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this important class of compounds. We will move from foundational concepts to actionable protocols, explaining the scientific reasoning behind each step.

Part 1: The 'Why' - Understanding the Root Causes of Peak Tailing

This section addresses the fundamental mechanisms that lead to asymmetrical peaks for aromatic carboxylic acids.

Q1: What is peak tailing and how is it quantitatively measured?

A: Peak tailing describes an asymmetrical peak where the latter half of the peak is broader than the front half.[2] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions with the stationary phase.[3][4][5]

This is not just an aesthetic issue; it directly impacts analytical accuracy by making integration difficult and reducing resolution between closely eluting compounds.[1]

To standardize the assessment of peak shape, we use the USP Tailing Factor (Tf) or Asymmetry Factor (As). The tailing factor is calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, although many methods accept a Tf up to 1.5.[3][6]

Q2: Why are aromatic carboxylic acids so prone to peak tailing on silica-based C18 columns?

A: The issue lies in a phenomenon called secondary interactions . While the primary retention mechanism on a C18 column is hydrophobic interaction between the analyte and the C18 chains, aromatic carboxylic acids can engage in other, undesirable interactions.

The main culprit is the residual silanol groups (Si-OH) on the surface of the silica packing material.[4] Even after the C18 phase is bonded and the surface is "end-capped," many of these silanols remain.[3][7] These exposed silanol groups are weakly acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above 4.[7]

Aromatic carboxylic acids can interact with these silanols in two key ways:

  • Hydrogen Bonding: The carboxylic acid group (-COOH) can form hydrogen bonds with the silanol groups.

  • Ion Exchange: If the mobile phase pH is high enough to deprotonate the silanols (SiO⁻), they can act as cation-exchange sites. While less common for acids, this effect significantly contributes to tailing for basic compounds.

These secondary interactions create an alternative, stronger retention mechanism for some analyte molecules, causing them to elute more slowly and create the characteristic "tail."[4]

Caption: Mechanism of peak tailing for carboxylic acids.

Q3: How does the mobile phase pH dramatically affect the peak shape of my acid?

A: The mobile phase pH is the single most powerful tool for controlling the retention and peak shape of ionizable compounds like aromatic carboxylic acids.[8][9] Its effect is twofold: it controls the ionization state of your analyte and the stationary phase.

  • Analyte Ionization: A carboxylic acid (R-COOH) exists in equilibrium with its conjugate base, a carboxylate anion (R-COO⁻). The pKa of the acid dictates this equilibrium.

    • At a pH well below the pKa (e.g., pH < 3 for benzoic acid, pKa ~4.2): The acid is predominantly in its neutral, protonated form (R-COOH). This form is more hydrophobic and is well-retained by the C18 phase, leading to sharp peaks.

    • At a pH near the pKa: The analyte exists as a mixture of both protonated and deprotonated forms. This dual state leads to peak broadening or splitting, as the two forms have different retention characteristics.[10][11]

    • At a pH well above the pKa: The acid is in its ionized, anionic form (R-COO⁻). This form is much more polar and has less retention on a reversed-phase column.

  • Stationary Phase Ionization: As mentioned, at pH > 4, residual silanols become deprotonated (SiO⁻).

The optimal strategy is to set the mobile phase pH at least 1.5-2 pH units below the pKa of your aromatic carboxylic acid. [12] This ensures the acid is fully protonated (neutral), maximizing hydrophobic retention and, crucially, it keeps the silanol groups on the column surface protonated (Si-OH), minimizing the secondary interactions that cause tailing.[3][13][14]

Q4: I've optimized my pH, but I still see tailing. Could my HPLC system or column hardware be the problem?

A: Yes. If mobile phase optimization doesn't resolve the issue, two other common causes are metal contamination and extra-column effects .

  • Metal Contamination: Aromatic carboxylic acids, especially those with adjacent hydroxyl groups (like salicylic acid), are excellent chelating agents. Trace metal ions (e.g., iron, nickel) can leach from stainless steel frits, tubing, or even from the silica packing itself.[4][15] These metal ions can create active sites on the column that strongly interact with the analytes, causing severe peak tailing.[1][15][16] This is a form of secondary interaction that pH adjustment alone cannot fix.

  • Extra-Column Effects: This refers to any contribution to peak broadening or tailing that occurs outside of the column itself. If all peaks in your chromatogram are tailing, especially the early eluting ones, this is a likely cause.[14] Sources include:

    • Excessively long or wide-bore tubing between the injector, column, and detector.[17]

    • Poorly made connections creating dead volumes.[1]

    • A void or channel at the head of the column due to bed collapse or a blocked frit.[5][14]

Part 2: The 'How' - A Systematic Troubleshooting Workflow

Follow this workflow to systematically diagnose and solve peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) decision1 Is pH >= 2 units below analyte pKa? start->decision1 action1 Protocol 1: Adjust Mobile Phase pH to 2.5 - 3.0 using a buffer (e.g., 0.1% Formic Acid) decision1->action1 No decision3 Does the analyte have chelating groups? decision1->decision3 Yes decision2 Is tailing resolved? action1->decision2 decision2->decision3 No end_good Problem Solved: Symmetrical Peak (Tf ≈ 1.0) decision2->end_good Yes action2 Protocol 2: Add a Competing Agent (e.g., 0.1% TFA) or Chelator (e.g., EDTA) decision3->action2 Yes action3 Protocol 3: Perform Column Decontamination (Acid/Base Wash) decision3->action3 No decision4 Is tailing resolved? action2->decision4 decision4->action3 No decision4->end_good Yes decision5 Is tailing resolved? action3->decision5 action4 Consider hardware issues: - Check for extra-column volume - Replace column decision5->action4 No decision5->end_good Yes end_bad Persistent Issue: Consult Manufacturer action4->end_bad

Caption: A systematic workflow for troubleshooting peak tailing.

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To suppress the ionization of both the aromatic carboxylic acid and residual silanols.

Methodology:

  • Determine Analyte pKa: Find the pKa of your target aromatic carboxylic acid. For most, this is between 4 and 5.

  • Select a Buffer/Additive: Choose an acidic additive to control the mobile phase pH.

    • For LC-UV: 0.05-0.1% Phosphoric Acid or a 25mM phosphate buffer adjusted to pH 2.5 are excellent choices.

    • For LC-MS: Use a volatile additive like 0.1% Formic Acid (provides pH ~2.7) or 0.1% Acetic Acid.[14]

  • Prepare Mobile Phase: Prepare the aqueous portion of your mobile phase containing the selected buffer. Measure the pH with a calibrated meter before mixing with the organic solvent.[13]

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase. Inject your standard and analyze the peak shape.

Expected Results:

ConditionAnalyte StateSilanol StateExpected Tailing Factor (Tf)
Mobile Phase pH 5.0 Mostly Ionized (R-COO⁻)Partially Ionized (SiO⁻)> 1.5 (Severe Tailing)
Mobile Phase pH 4.2 (pKa) 50% Ionized / 50% NeutralPartially Ionized (SiO⁻)> 2.0 (Broad or Split Peak)
Mobile Phase pH 2.7 Fully Neutral (R-COOH)Fully Neutral (Si-OH)1.0 - 1.2 (Symmetrical Peak)
Protocol 2: Using Mobile Phase Additives to Mitigate Secondary Interactions

Objective: To mask active sites (silanols, metals) on the stationary phase when pH adjustment is insufficient.

Methodology:

  • Option A: Add a Stronger Acid (Ion Pairing Agent):

    • Replace 0.1% Formic Acid with 0.05-0.1% Trifluoroacetic Acid (TFA). TFA is a stronger acid and a more aggressive ion-pairing agent. It can effectively "shield" active sites on the column surface, improving peak shape. Note: TFA is an ion-suppressing agent and is not ideal for MS sensitivity.

  • Option B: Add a Chelating Agent:

    • If metal contamination is suspected, add a weak chelating agent to the mobile phase. A concentration of 1 ppm of citric acid or medronic acid can be effective at sequestering metal ions and improving peak shape without significantly altering retention.[18]

  • Equilibrate and Test: As with Protocol 1, ensure thorough column equilibration before injection.

Protocol 3: Column Decontamination for Metal Contamination

Objective: To strip metal ions and strongly adsorbed contaminants from the column packing and frits.

Warning: This is an aggressive procedure. Always consult the column manufacturer's instructions first. Disconnect the column from the detector during washing.

Methodology:

  • Flush with Organic: Flush the column with 20 column volumes of 100% HPLC-grade Acetonitrile.

  • Acid Wash: Flush with 20 column volumes of 0.1M Nitric Acid or Phosphoric Acid. This step aims to remove metal contaminants.

  • Water Wash: Flush with 20 column volumes of HPLC-grade water until the eluent is neutral.

  • Organic Flush: Flush again with 20 column volumes of 100% Acetonitrile.

  • Re-equilibration: Equilibrate the column extensively with your analytical mobile phase (at least 20-30 column volumes) until a stable baseline is achieved.

Part 3: Advanced Solutions & FAQs

Q5: I've tried everything and the peak still tails. When should I just get a new column?

A: If the above protocols fail, it's highly likely the column has reached the end of its life. Consider a new column if:

  • The decontamination protocol (Protocol 3) provides no improvement.

  • You observe high backpressure that cannot be resolved by backflushing.

  • The column has a known history of extensive use with harsh mobile phases or dirty samples.

When selecting a new column, consider one specifically designed to minimize silanol interactions. Look for columns marketed as "base-deactivated," "end-capped," or those using high-purity silica, which has a lower trace metal content.[4][14]

Q6: Can my sample solvent cause peak tailing?

A: Absolutely. A mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[1][5] If your sample is dissolved in a solvent much stronger (i.e., more organic) than your mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted, often tailing or fronting, peak.

Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility constraints, use the weakest solvent possible that will fully dissolve your analyte.

By systematically addressing these chemical and physical factors, you can effectively troubleshoot and eliminate peak tailing for aromatic carboxylic acids, leading to more robust and reliable HPLC data.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Chromatography and Sample Prep Channel. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex Inc. (2026). How to Reduce Peak Tailing in HPLC?
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • PubMed. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.

Sources

Technical Support Center: Improving the Resolution of Benzoic Acid Derivatives in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the HPLC analysis of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the chromatographic analysis of these compounds.

Troubleshooting Guide

This section provides systematic, cause-and-effect solutions to specific problems you may encounter during your HPLC experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My benzoic acid derivative peak is showing significant tailing. What are the common causes and how can I fix it?

A: Peak tailing is the most common peak shape issue for acidic compounds like benzoic acid derivatives in reversed-phase HPLC.[1][2] The primary causes are unwanted secondary interactions with the stationary phase and operating at an inappropriate mobile phase pH.

Primary Causes and Step-by-Step Solutions for Peak Tailing:

  • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based C18 columns are acidic and can become ionized (negatively charged) at mid-range pH.[3] These sites can then interact with the polar carboxyl groups of your analyte via ion-exchange, causing a secondary retention mechanism that leads to tailing.[3]

    • Protocol 1: Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of the surface silanols.

      • Prepare a Buffered Mobile Phase: Use a buffer with a pKa between 2.5 and 4.5, such as a formate or phosphate buffer. A buffer is most effective within ±1 pH unit of its pKa.[3]

      • Adjust pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5. This protonates the silanol groups (-Si-O⁻ → -Si-OH), neutralizing their charge and minimizing the unwanted ionic interactions.[4]

      • Equilibrate: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

  • Analyte Ionization State: Benzoic acid has a pKa of approximately 4.2. If your mobile phase pH is close to the pKa of your specific derivative, both the ionized (anionic) and non-ionized (neutral) forms will coexist.[1][5] This dual state leads to peak broadening and tailing, as the two forms have different retention behaviors.

    • Solution: Ensure a Single Analyte Form. To achieve sharp, symmetrical peaks, the analyte must be in a single, non-ionized state. For acidic compounds, this means the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[6][7] At a pH of ~2.5, benzoic acid is fully protonated, more hydrophobic, and will exhibit ideal reversed-phase behavior.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[4][8]

    • Solution: Reduce Sample Concentration. Dilute your sample by a factor of 5 or 10, or decrease the injection volume, and observe if the peak shape improves.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH >= 1.5 units below analyte pKa? start->check_ph adjust_ph ACTION: Lower Mobile Phase pH to 2.5-3.5 using a suitable buffer (formate, phosphate). check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column change_column ACTION: Switch to an end-capped column to minimize exposed silanols. check_column->change_column No check_conc Is sample concentration too high? check_column->check_conc Yes change_column->check_conc dilute_sample ACTION: Dilute sample or reduce injection volume. check_conc->dilute_sample Yes resolved Peak Shape Improved check_conc->resolved No dilute_sample->resolved G start Start Method Development step1 Step 1: Initial Conditions Column: C18, end-capped Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) Mobile Phase B: Acetonitrile Gradient: 10-90% B over 15 min Detector: UV @ 230 nm or 274 nm start->step1 step2 Step 2: Evaluate Initial Run Assess peak shape, retention, and resolution. step1->step2 decision1 Is Resolution Adequate? step2->decision1 step3 Step 3: Optimize Selectivity (α) Option A: Adjust pH (e.g., try phosphate buffer at pH 3.5) Option B: Switch Organic Modifier (Acetonitrile -> Methanol) decision1->step3 No end Method Optimized decision1->end Yes decision2 Is Resolution Now Adequate? step3->decision2 step4 Step 4: Change Stationary Phase Try a Phenyl-Hexyl or Embedded Polar Group column. decision2->step4 No decision2->end Yes step4->end

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced spectra of these common and important molecular scaffolds. Here, we move beyond basic spectral interpretation to address the complex realities of overlapping signals, substituent effects, and experimental artifacts that can complicate structural elucidation.

FAQs: Quick Answers to Common Problems

Q1: Why is the carboxylic acid proton (-COOH) peak often broad or sometimes not visible at all?

A1: The acidic proton of a carboxylic acid is highly deshielded and typically appears in the 10-12 ppm region of the ¹H NMR spectrum.[1][2] Its broadness, and occasional disappearance, is due to several factors:

  • Hydrogen Bonding: In solution, carboxylic acids form hydrogen-bonded dimers, which broadens the signal.[1][2] The extent of this bonding is dependent on concentration and solvent.[3]

  • Chemical Exchange: The acidic proton can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. This exchange occurs on the NMR timescale, leading to a broadened signal.

  • Solvent Effects: The choice of solvent can significantly impact the appearance of the -COOH proton. In protic solvents like D₂O, the proton will exchange with deuterium, causing the signal to disappear entirely.[1][2][4] This can be a useful diagnostic experiment to confirm the presence of an acidic proton.[5]

Troubleshooting Tip: If you suspect you have a carboxylic acid but the -COOH peak is not visible, try acquiring the spectrum in a different solvent, such as DMSO-d₆, which can sometimes sharpen the signal. Alternatively, a D₂O exchange experiment can definitively identify the peak.[5]

Q2: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I begin to assign the protons?

A2: Overlapping aromatic signals are a frequent challenge with substituted benzoic acids, as the chemical shifts of the ring protons can be very similar.[6] The key is to understand the electronic effects of the substituents and to utilize coupling constant information.

  • Substituent Effects: The -COOH group is an electron-withdrawing group, which deshields the ortho protons (H-2, H-6) the most, causing them to appear further downfield (typically around 8.1 ppm in benzoic acid).[6] The meta (H-3, H-5) and para (H-4) protons are less affected and appear more upfield.[6] The presence of other substituents will further perturb these chemical shifts based on their electron-donating or electron-withdrawing nature.

  • Coupling Constants (J-values): The magnitude of the coupling constant between aromatic protons provides crucial connectivity information.[7]

    • Ortho coupling (³J): 6-10 Hz[8]

    • Meta coupling (⁴J): 1-3 Hz[8][9]

    • Para coupling (⁵J): <1 Hz (often not resolved)[7]

By carefully analyzing the splitting patterns and measuring the J-values, you can piece together the substitution pattern. For instance, a proton showing a large coupling (doublet) is likely coupled to an ortho neighbor, while a proton showing a small coupling (triplet or multiplet with small splittings) is likely coupled to a meta neighbor.[9]

Advanced Technique: If 1D NMR is insufficient, 2D NMR techniques like COSY (Correlation Spectroscopy) are invaluable. A COSY spectrum will show cross-peaks between protons that are coupled to each other, allowing for unambiguous assignment of adjacent protons.[10][11]

Q3: I'm seeing more signals in the aromatic region than I expect based on my structure's symmetry. What could be the cause?

A3: This is often due to restricted rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring, especially when there are bulky ortho substituents. This restricted rotation can make the two ortho protons (and the two meta protons) magnetically non-equivalent, leading to separate signals for each.

Another possibility, particularly in complex molecules, is the presence of rotamers (rotational isomers) that are slowly interconverting on the NMR timescale.[5]

Troubleshooting Workflow:

  • Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures. If the extra signals are due to slow rotation, increasing the temperature will increase the rate of rotation. At a sufficiently high temperature, the signals may coalesce into the expected number of peaks.[5]

  • 2D NMR (NOESY/ROESY): These experiments can detect through-space interactions (Nuclear Overhauser Effect), which can help to confirm the spatial proximity of protons and differentiate between rotamers.

Troubleshooting Guide: From Sample Prep to Spectral Analysis

This section provides a systematic approach to resolving common issues encountered during the NMR analysis of substituted benzoic acids.

Issue 1: Poor Resolution and Broad Peaks Throughout the Spectrum

Broad spectral lines can obscure crucial coupling information and make interpretation impossible.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Sample Preparation Undissolved solid particles in the sample disrupt the magnetic field homogeneity, leading to broad lines.[12]Protocol: Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. Ensure the final solution is transparent and free of any particulate matter.[12]
High Concentration Overly concentrated samples can be viscous, which slows molecular tumbling and leads to broader signals.[12]Protocol: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[13] If broadness persists, dilute the sample.
Paramagnetic Impurities Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.Protocol: Purify the sample thoroughly using techniques like column chromatography or recrystallization. If impurities are suspected, degassing the sample using the freeze-pump-thaw technique can sometimes help by removing dissolved oxygen, which is paramagnetic.
Poor Shimming The spectrometer's magnetic field may not be perfectly homogeneous across the sample volume.Action: Re-shim the spectrometer. If the problem persists, ensure you are using a high-quality NMR tube without scratches or defects.[13] The sample volume should also be correct (typically 0.5-0.6 mL).[12][13]
Issue 2: Inaccurate Chemical Shift Predictions for Ortho Protons

Standard chemical shift prediction software sometimes fails to accurately predict the chemical shifts of protons ortho to the carboxylic acid group, especially in highly substituted systems.[14][15]

Causality & Deeper Analysis:

  • Anisotropic Effects: The C=O bond of the carboxylic acid creates a cone of magnetic anisotropy. Protons located in the deshielding region of this cone (like the ortho protons) will experience a significant downfield shift that can be conformation-dependent.

  • Through-Space Interactions: Intramolecular hydrogen bonding between the carboxylic acid proton and an ortho substituent (e.g., -OH, -NH₂) can lock the conformation and lead to unexpected shielding or deshielding effects on nearby protons.

  • Steric Hindrance: Bulky ortho substituents can force the carboxylic acid group to twist out of the plane of the aromatic ring. This changes the degree of conjugation and alters the electronic environment of the entire ring system, impacting all proton chemical shifts.

Advanced Workflow for Ambiguous Assignments:

To resolve these ambiguities, a combination of 1D and 2D NMR experiments is the most robust approach.[16][17]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Initial Analysis) C13 ¹³C NMR / DEPT (Carbon Framework) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Assign coupled protons HSQC HSQC/HMQC (Direct C-H Correlation) C13->HSQC Assign protonated carbons COSY->HSQC Correlate H-H with C-H HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Identify quaternary carbons & long-range couplings NOESY NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Confirm assignments & probe conformation Final Final Structure Elucidation NOESY->Final

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Step-by-Step Protocol:

  • ¹H-¹H COSY: Identifies protons that are scalar coupled (typically through 2-4 bonds). This is the primary tool for mapping out the connectivity of the aromatic protons.[11]

  • HSQC (or HMQC): Correlates each proton signal with the signal of the carbon it is directly attached to. This provides a direct link between the ¹H and ¹³C spectra.

  • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for identifying quaternary carbons (like the carbon attached to the -COOH group) and for piecing together different fragments of the molecule.

  • NOESY (or ROESY): Reveals protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining stereochemistry, conformation, and differentiating between isomers.

Issue 3: Misinterpreting Complex Splitting Patterns (Second-Order Effects)

When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down. This leads to "second-order" or "strong coupling" effects, where the multiplets become distorted in terms of their symmetry and intensity (e.g., "roofing").

When to Suspect Second-Order Effects:

  • In highly substituted benzoic acids where multiple protons have very similar chemical shifts.

  • When you observe multiplets that do not follow Pascal's triangle for intensity ratios (e.g., a "doublet" where the inner peaks are much taller than the outer peaks).

  • When the splitting patterns are not symmetrical around the center of the multiplet.

Solutions:

  • Higher Field Spectrometer: The chemical shift difference (in Hz) between two protons increases with the magnetic field strength, while the coupling constant (J) remains the same.[9] Therefore, re-acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) can often simplify the spectrum back to a "first-order" appearance.

  • Spectral Simulation: Using NMR simulation software, you can input estimated chemical shifts and coupling constants to generate a theoretical spectrum. By adjusting these parameters to match the experimental spectrum, you can accurately determine the true chemical shifts and J-values even from a complex, second-order multiplet.

References

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]

  • anuradha college of pharmacy. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

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Challenges in the scale-up synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid. Below, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the scale-up of this molecule, which is typically prepared via a Williamson ether synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound is a common issue that can stem from several factors. The primary synthetic route is the Williamson ether synthesis, an SN2 reaction between the phenoxide of 2-hydroxy-4-methoxybenzoic acid and a cyclopentyl halide.[1][2] Here’s how to troubleshoot the problem:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide nucleophile. The carboxylic acid will also be deprotonated. Ensure you are using at least two equivalents of base. For a robust reaction, slightly more than two equivalents may be necessary to counteract any moisture. Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions (higher temperature or longer reaction times) to achieve complete deprotonation compared to stronger bases like sodium hydride (NaH).[3]

  • Competing Elimination Reaction (E2): Cyclopentyl bromide is a secondary alkyl halide, which is prone to elimination reactions, especially in the presence of a strong base (the phenoxide).[2][3] This side reaction forms cyclopentene, consuming your alkylating agent and reducing the yield of the desired ether. To favor the SN2 pathway over E2 elimination:

    • Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest effective temperature can significantly minimize the formation of cyclopentene.[3] Start with modest temperatures (e.g., 60-80 °C) and monitor reaction progress.

    • Choice of Leaving Group: While cyclopentyl bromide is common, cyclopentyl iodide is more reactive and can sometimes allow for lower reaction temperatures, which in turn suppresses elimination. However, iodides are generally more expensive.[4]

  • C-Alkylation Side Products: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the oxygen atom (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).[5] The formation of C-alkylated byproducts consumes starting materials and complicates purification. The choice of solvent is the most critical factor in controlling this selectivity. Polar aprotic solvents such as DMF or DMSO are known to favor O-alkylation.[3]

  • Moisture in Reaction: Water can consume the base and protonate the reactive phenoxide, quenching the reaction. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing a significant amount of an alkene byproduct, likely cyclopentene, in my GC-MS analysis. How can I minimize this?

Answer:

The formation of cyclopentene is a classic sign that the E2 elimination pathway is outcompeting your desired SN2 reaction.[2] This is the most common challenge when using secondary alkyl halides like cyclopentyl bromide in a Williamson ether synthesis.[3]

Here are the key parameters to adjust:

ParameterRecommendation to Minimize EliminationRationale
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Elimination pathways are generally favored at higher temperatures. Lowering the temperature gives the SN2 reaction a kinetic advantage.[3]
Base Selection Use a moderately strong, non-hindered base. Potassium carbonate (K₂CO₃) is often a good choice.While a strong base is needed, extremely strong or bulky bases can favor elimination. K₂CO₃ is effective for deprotonating phenols without being overly aggressive.[5]
Addition Rate Add the cyclopentyl halide slowly to the solution of the formed phenoxide.Maintaining a low instantaneous concentration of the alkyl halide can help suppress bimolecular elimination reactions.
Solvent Use a polar aprotic solvent like DMF or DMSO.These solvents are effective at solvating the cation of the phenoxide salt, leaving a "naked" and highly nucleophilic phenoxide anion that promotes the SN2 reaction.[3][5]

Below is a diagram illustrating the competition between the desired SN2 pathway and the E2 elimination side reaction.

reaction_pathway reactants 2-hydroxy-4-methoxybenzoic acid + Cyclopentyl Bromide + Base phenoxide Phenoxide Intermediate reactants->phenoxide Deprotonation product This compound (Desired Product) phenoxide->product SN2 Pathway (O-Alkylation) elim_product Cyclopentene (Byproduct) phenoxide->elim_product E2 Pathway (Elimination)

Caption: Competing SN2 and E2 pathways in the synthesis.

Question 3: My final product is contaminated with an impurity that has the same mass but a different NMR spectrum, suggesting an isomer. What could this be?

Answer:

This is very likely a C-alkylated byproduct. The phenoxide intermediate is an ambident nucleophile, with electron density on both the oxygen atom and the ortho/para positions of the aromatic ring. While O-alkylation is desired, alkylation on the carbon atoms of the ring can also occur, leading to isomeric impurities that can be very difficult to separate from the final product.[1][5]

Key Factors Influencing O- vs. C-Alkylation:

  • Solvent: This is the most critical parameter.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents strongly solvate the cation (e.g., K⁺) but not the phenoxide anion. This "free" or "naked" anion is more reactive at the oxygen atom, which has the highest charge density. Therefore, these solvents strongly favor the desired O-alkylation.[3]

    • Protic Solvents (e.g., Ethanol): These solvents form hydrogen bonds with the oxygen atom of the phenoxide, making it less nucleophilic. This can increase the relative amount of C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction. Generally, larger, softer cations (like Cesium) can increase the rate of O-alkylation.

  • Temperature: Higher temperatures can sometimes lead to more C-alkylation.

Solution: To minimize C-alkylation, strictly use high-purity, anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) for the reaction.

Frequently Asked Questions (FAQs)

Question 1: What is the recommended base for this synthesis on a larger scale?

Answer:

For scale-up, the choice of base involves a trade-off between reactivity, safety, cost, and ease of handling.

BaseProsConsRecommendation
Potassium Carbonate (K₂CO₃) Inexpensive, easy to handle (non-flammable solid), moderately strong, effective for phenols.Can require higher temperatures or longer reaction times; generates CO₂.Highly Recommended. The best starting point for scale-up due to its safety profile and cost-effectiveness.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Very inexpensive, strong enough for phenols.Can introduce water into the reaction (unless using freshly opened pellets), potentially leading to side reactions. Highly hygroscopic.A viable, low-cost option, but requires strict control of water content.
Sodium Hydride (NaH) Very strong base, drives deprotonation to completion. Reaction is often faster.Highly flammable, reacts violently with water. Requires careful handling and anhydrous conditions. More expensive.Recommended for lab-scale synthesis where high reactivity is needed, but poses significant safety challenges for scale-up.

Question 2: What are the critical process parameters (CPPs) to monitor during the scale-up of this reaction?

Answer:

The following CPPs are crucial for ensuring reproducibility, safety, and product quality during scale-up:

  • Temperature Control: The reaction is exothermic, particularly during base addition and alkylation. Use a reactor with efficient heat transfer and a reliable cooling system to prevent thermal runaways, which would dramatically increase the rate of the E2 elimination side reaction.

  • Reagent Addition Rate: Slow, controlled addition of the cyclopentyl halide is critical to manage the reaction exotherm and minimize localized high concentrations that can promote side reactions.

  • Agitation: Efficient mixing is essential to ensure uniform temperature distribution and prevent localized "hot spots." Inadequate mixing can lead to a heterogeneous reaction mixture and an increase in byproducts.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen throughout the process to prevent moisture from entering the reactor, which would consume the base and inhibit the reaction.

Question 3: What is a reliable method for work-up and purification?

Answer:

A multi-step acid-base extraction followed by crystallization is the most effective method for purifying the final product.

purification_workflow start Reaction Mixture (in DMF/DMSO) quench Quench with Water and Dilute with an Organic Solvent (e.g., MTBE) start->quench base_wash Aqueous Base Wash (e.g., NaHCO₃) - Product moves to aqueous layer - Neutral impurities remain in organic layer quench->base_wash acidify Acidify Aqueous Layer with HCl to pH ~2-3 base_wash->acidify precipitate Precipitation/Extraction of Crude Product acidify->precipitate crystallize Crystallization (e.g., from Toluene/Heptane) precipitate->crystallize finish Pure this compound crystallize->finish

Caption: General workflow for purification.

Step-by-Step Protocol:

  • Quench: Cool the reaction mixture and slowly add it to a larger volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate). The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer, while unreacted cyclopentyl bromide and other neutral impurities will remain in the organic layer.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly acidify with a mineral acid (e.g., 2M HCl) to a pH of 2-3. The product will precipitate as a solid.

  • Isolation: Collect the solid product by filtration and wash it with cold water to remove inorganic salts.

  • Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane or ethanol/water) to achieve high purity.

Recommended Experimental Protocol

This protocol is a starting point for laboratory-scale synthesis (10g scale) and can be adapted for scale-up.

Materials:

  • 2-Hydroxy-4-methoxybenzoic acid (1.0 eq)

  • Potassium Carbonate, anhydrous (2.2 eq)

  • Cyclopentyl Bromide (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)

  • Methyl tert-butyl ether (MTBE)

  • 2M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Toluene

  • Heptane

Procedure:

  • Setup: Equip a clean, dry, three-necked round-bottom flask with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.

  • Charge Reagents: Charge the flask with 2-hydroxy-4-methoxybenzoic acid and anhydrous potassium carbonate.

  • Add Solvent: Add anhydrous DMF via cannula.

  • Heat: Begin stirring and heat the mixture to 80 °C. Stir for 1 hour to ensure formation of the dipotassium salt.

  • Alkylation: Slowly add cyclopentyl bromide to the mixture over 30-45 minutes, maintaining the internal temperature below 85 °C.

  • Reaction: Hold the reaction mixture at 80-85 °C and monitor its progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction to room temperature and pour it into 10 volumes of ice-cold water.

    • Extract the aqueous mixture with MTBE (3x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution.

    • Crucially, save the aqueous bicarbonate layer.

    • Cool the bicarbonate layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2. A white solid should precipitate.

  • Isolation & Purification:

    • Filter the solid product and wash the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

    • Perform a recrystallization from a hot toluene/heptane mixture to yield the pure product.

References

  • Wikipedia. "Williamson ether synthesis." Available at: [Link][1]

  • Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Available at: [Link][4]

  • Chaudhari, S. S. "Williamson Ether Synthesis." In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • J&K Scientific LLC. "Williamson Ether Synthesis." Available at: [Link][5]

  • Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at: [Link][2]

Sources

Enhancing the stability of 2-(Cyclopentyloxy)-4-methoxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Cyclopentyloxy)-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in solution. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is an aromatic carboxylic acid featuring two distinct ether linkages: a methoxy group and a cyclopentyloxy group. This combination of functional groups presents specific stability challenges that must be managed to ensure the compound's integrity in solution. The primary degradation pathways include hydrolysis of the ether bonds, oxidation of the electron-rich aromatic ring, and photodegradation.[1][2][3] Physical instability, such as precipitation due to pH-dependent solubility, is also a critical consideration.[4] This guide provides a framework for diagnosing and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound in solution?

A1: The molecule is susceptible to three main chemical degradation pathways. The most probable is the acid-catalyzed hydrolysis of the cyclopentyloxy ether linkage, which is generally less stable than the aryl methoxy ether bond.[3][5] This would yield 2-hydroxy-4-methoxybenzoic acid and cyclopentanol. Secondly, oxidation of the electron-rich benzene ring can occur, often catalyzed by trace metals or light, leading to colored degradation products.[6] Finally, like many methoxy-substituted aromatic compounds, it is prone to photodegradation upon exposure to UV light.[1][7]

Q2: My solution of the compound is turning yellow over time. What is the likely cause?

A2: A yellowing of the solution is a classic indicator of oxidative degradation or photodegradation.[1][8] The formation of chromophoric (color-absorbing) byproducts, often quinone-like structures, results from the oxidation of the aromatic ring. This process can be accelerated by exposure to ambient light, oxygen, and the presence of trace metal ions in your solvent or on glassware, which can catalyze the formation of free radicals.[6]

Q3: How does pH dramatically affect the stability and solubility of this compound?

A3: As a carboxylic acid, its solubility and stability are intrinsically linked to pH.[9]

  • Solubility: At low pH (acidic conditions), the carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly less soluble in aqueous media. As the pH increases above its pKa, the group deprotonates to a carboxylate (-COO⁻), forming a salt that is much more soluble in water.[4][10]

  • Stability: Extreme pH values can catalyze degradation. Strong acidic conditions can promote the hydrolysis of the ether linkages.[5][11] While the carboxylate form is more stable against hydrolysis, very high pH (alkaline conditions) coupled with heat can also promote degradation pathways like O-demethylation.[5]

Q4: I am observing new, unexpected peaks in my HPLC chromatogram. What might they be?

A4: The appearance of new peaks is a definitive sign of degradation. Based on the molecule's structure, the most likely degradation products are:

  • 2-hydroxy-4-methoxybenzoic acid: From the hydrolysis of the cyclopentyloxy group.

  • 4-hydroxybenzoic acid derivatives: From the cleavage of the methoxy group under more strenuous conditions.[5]

  • Various oxidized species: If the degradation is oxidative, you may see a cluster of small, poorly resolved peaks. A forced degradation study (see Protocol 1) is the definitive method to identify these potential degradants.[1]

Q5: What are the recommended general storage conditions for a stock solution of this compound?

A5: To maximize shelf-life, a stock solution should be stored at 2-8°C in a tightly sealed amber vial to protect it from light.[12] To prevent oxidative degradation, it is best practice to prepare the solution in a deoxygenated solvent and consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.[6] If long-term storage is required, flash-freezing aliquots at -20°C or -80°C is recommended to halt hydrolytic and oxidative processes.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving stability issues.

Problem 1: Rapid Loss of Purity or Potency in Solution

This indicates active chemical degradation. The first step is to identify the dominant degradation pathway using a forced degradation study.

G start Purity Loss Detected (e.g., via HPLC) protocol1 Protocol 1: Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal Stress) start->protocol1 analysis Analyze Degradation Profile: Which condition causes the most degradation? protocol1->analysis path_acid Acid Hydrolysis Dominant analysis->path_acid Acid Stress path_ox Oxidative Degradation Dominant analysis->path_ox H2O2 Stress path_photo Photodegradation Dominant analysis->path_photo Light Stress sol_acid Solution: Optimize pH using Buffers (See Protocol 2) path_acid->sol_acid sol_ox Solution: Add Antioxidants/Chelators (See Protocol 3) path_ox->sol_ox sol_photo Solution: Use Light-Protective Measures (e.g., Amber Vials) path_photo->sol_photo

Caption: Workflow for diagnosing chemical instability.

This study intentionally stresses the compound to rapidly identify its vulnerabilities and degradation products.[1]

  • Objective: To determine if the degradation is caused by hydrolysis, oxidation, or photolysis.

  • Materials:

    • This compound

    • Solvent (e.g., Acetonitrile:Water 50:50)

    • 0.1 M HCl, 0.1 M NaOH

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with a suitable column (e.g., C18)

    • Photostability chamber (ICH Q1B compliant)

    • pH meter, amber and clear vials

  • Procedure:

    • Prepare five identical solutions of the compound at a known concentration (e.g., 1 mg/mL).

    • Control: Store one sample in a sealed amber vial at 2-8°C.

    • Acid Hydrolysis: Add 0.1 M HCl to one sample to achieve a final pH of 1-2. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to one sample to achieve a final pH of 12-13. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to one sample. Keep at room temperature for 24 hours.

    • Photodegradation: Place the final sample in a clear vial inside a photostability chamber. Expose to light as per ICH Q1B guidelines, alongside a dark control (sample wrapped in foil).

  • Analysis: Analyze all samples by HPLC, comparing them to the control. A significant decrease in the parent peak area and the appearance of new peaks under a specific condition identifies the primary degradation pathway.

  • Interpretation: If degradation is highest in the acidic sample, hydrolysis is the main issue. If the H₂O₂ sample shows the most degradation, oxidation is the culprit. If the light-exposed sample degrades significantly more than the dark control, photostability is the problem.

  • Objective: To find a pH range that confers maximum stability against hydrolysis while maintaining solubility.

  • Rationale: Buffers resist changes in pH, providing a stable chemical environment. The ideal buffer system will maintain the pH in a range where both solubility is adequate and the rate of hydrolysis is minimal.[11][[“]]

  • Procedure:

    • Based on the results of the forced degradation study, select a target pH range (typically between pH 5 and 8 for carboxylic acids to balance stability and solubility).

    • Prepare a series of solutions of the compound in different buffer systems (see Table 1) across the target pH range.

    • Store these buffered solutions at an elevated temperature (e.g., 40°C) for a set period (e.g., 1-4 weeks).

    • Analyze the samples by HPLC at regular intervals to determine the rate of degradation at each pH.

  • Analysis: Plot the percentage of compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Table 1: Recommended Buffer Systems for pH Optimization

Target pH RangeRecommended Buffer SystemTypical ConcentrationRationale
5.0 - 6.0Acetate Buffer10-50 mMEffective buffering capacity in this range.
6.0 - 7.5Phosphate Buffer (PBS)10-50 mMWidely used, mimics physiological conditions.
7.5 - 9.0Tris or Borate Buffer10-50 mMUseful for exploring stability in mildly alkaline conditions.
  • Objective: To prevent oxidative degradation.

  • Rationale: Antioxidants act as free-radical scavengers, terminating the chain reactions of oxidation before they can damage the drug molecule.[8][14] Chelating agents, like EDTA, bind trace metal ions that can catalyze oxidation.[15]

  • Procedure:

    • Prepare solutions of the compound in the optimal buffer system determined in Protocol 2.

    • Spike separate solutions with different antioxidants (see Table 2). Include a control with no antioxidant.

    • To test the effect of metal-catalyzed oxidation, add a chelating agent like Disodium EDTA to another sample.

    • Expose the solutions to an oxidative stressor (e.g., leave them open to the air under ambient light, or add a small amount of H₂O₂) for a defined period.

    • Analyze by HPLC to determine which antioxidant provides the best protection.

Table 2: Common Antioxidants for Formulation

AntioxidantSolubilityTypical Conc.Mechanism
L-Ascorbic AcidWater-Soluble0.01 - 0.1%Reducing agent, easily oxidized.[8]
Butylated Hydroxytoluene (BHT)Lipid-Soluble0.001 - 0.02%Phenolic free-radical scavenger.[8][14]
Butylated Hydroxyanisole (BHA)Lipid-Soluble0.001 - 0.02%Phenolic free-radical scavenger.[14]
Disodium EDTAWater-Soluble0.01 - 0.05%Chelates metal ions (e.g., Fe²⁺, Cu²⁺).[15]
Problem 2: Physical Instability (Precipitation or Crystallization)

This occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system.

G cluster_main Degradation Pathways cluster_products Degradation Products Parent This compound Hydrolysis_Product 2-Hydroxy-4-methoxybenzoic acid + Cyclopentanol Parent->Hydrolysis_Product Hydrolysis (H⁺/H₂O) Oxidation_Products Oxidized Species (e.g., Quinones) Parent->Oxidation_Products Oxidation ([O], hv, Mⁿ⁺) Photo_Products Photodegradation Adducts and Fragments Parent->Photo_Products Photodegradation (UV Light)

Caption: Major chemical degradation pathways.

  • Objective: To increase the aqueous solubility and stability of the compound by forming an inclusion complex.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The nonpolar part of the drug molecule can become encapsulated within this cavity, increasing its apparent water solubility and shielding it from hydrolytic or oxidative attack.[16][17][18][19]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (at optimal pH)

    • Stir plate and magnetic stir bar

  • Procedure (Kneading Method):

    • Weigh out the compound and HP-β-CD in a molar ratio (e.g., 1:1 or 1:2).

    • Place the powders in a mortar.

    • Add a small amount of a suitable solvent (e.g., water:ethanol 50:50) dropwise to form a thick, uniform paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid under vacuum at 40°C until a constant weight is achieved.

    • The resulting powder is the inclusion complex, which can be dissolved in an aqueous buffer.

  • Validation: The success of complexation can be confirmed by techniques such as Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR). The solubility of the complex should be measured and compared to the uncomplexed drug.

G cluster_0 Before Complexation cluster_1 Inclusion Complex Drug Drug Molecule (Hydrophobic Part) Water Water Molecules (Aqueous Environment) label_process Complexation (Drug enters cavity) Drug->label_process CD Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) Drug_in_CD Drug label_process->CD

Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 19, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved January 19, 2026.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 19, 2026.
  • Vertex AI Search. (2024, September 6).
  • Encyclopedia.pub. (2023, August 9).
  • Knowledge of Pharma. (2017, July 30).
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved January 19, 2026.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Vertex AI Search. (2026, January 17). Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved January 19, 2026.
  • CD Formulation. (n.d.). Antioxidants. Retrieved January 19, 2026.
  • Pharmaguideline. (2025, April 9).
  • National Institutes of Health. (n.d.). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride)
  • BOC Sciences. (n.d.). Pharmaceutical Excipients Antioxidants. Retrieved January 19, 2026.
  • PubMed. (2010).
  • ResearchGate. (2025, August 9).
  • ACS Omega. (2019, January 8). Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System.
  • ResearchGate. (2025, August 7).
  • National Institutes of Health. (n.d.). The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central.
  • Allen. (n.d.). Ethers on hydrolysis give. Retrieved January 19, 2026.
  • ResearchGate. (2025, August 6). Hydrogenolysis of aromatic ethers under lignin-first conditions.
  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides.
  • IRIS. (n.d.). Hydrogenolysis of aromatic ethers under lignin-first conditions. Retrieved January 19, 2026.
  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX.
  • Monash University. (n.d.). The influence and manipulation of acid/base properties in drug discovery.
  • YouTube. (2020, August 26). 13 Acidic Strength Benzoic Acid Derivatives | GOC2 | JEE Main | IIT Advanced by NS Sir.
  • Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids.
  • AIP Publishing. (2012, November 21).
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • ACS Publications. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers | Molecular Pharmaceutics.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • IJCRT.org. (2024, August 8).
  • Wikipedia. (n.d.). Benzoic acid. Retrieved January 19, 2026.
  • BenchChem. (n.d.). stability of 4-methoxybenzoic acid under acidic and basic conditions.
  • ChemScene. (n.d.). 1249221-05-3 | 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid. Retrieved January 19, 2026.

Sources

Minimizing degradation of 2-(Cyclopentyloxy)-4-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(Cyclopentyloxy)-4-methoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule with multiple functional groups—a carboxylic acid, an aromatic ring, and two distinct ether linkages—it is susceptible to specific degradation pathways if not stored under optimal conditions. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting advice, and validated protocols to help you minimize degradation and ensure the reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - Quick Reference

This section provides immediate answers to the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: To maintain purity and prevent degradation, the following conditions are recommended:

  • Long-Term Storage (> 1 month): Store at 2-8°C. The vial should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen to displace oxygen and moisture.[1][2]

  • Short-Term Storage (< 1 month): Storage at room temperature in a desiccator, protected from light, is acceptable for brief periods. However, refrigeration is always the preferred method.

Q2: What are the immediate signs of potential degradation?

A2: Visual inspection and analytical checks can indicate degradation:

  • Appearance: A change from a white or off-white solid to a yellowish or brownish hue can be an indicator of oxidative or photolytic degradation.[3]

  • Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble may suggest the formation of less-soluble impurities or polymers.

  • Analytical: The appearance of new peaks or a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) analysis is a definitive sign of degradation.

Q3: What are the main environmental factors I need to control?

A3: The three primary factors to control are Oxygen, Light, and Moisture .

  • Oxygen: The electron-rich aromatic ring is susceptible to oxidation. Storing under an inert atmosphere is critical for long-term stability.[4][5]

  • Light: Compounds with methoxy-substituted benzene rings can be sensitive to UV light, which can initiate photodegradation pathways.[3][6] Always use amber vials or store containers in the dark.

  • Moisture: While the compound is not extremely hygroscopic, moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present. Store in a dry environment or desiccator.[7][8]

Q4: Is this compound compatible with acidic or basic solutions?

A4: The compound's stability is pH-dependent. The ether linkages are particularly susceptible to cleavage under strong acidic conditions, especially when heated.[9][10][11][12][13] While the carboxylic acid will form a salt in basic conditions, prolonged exposure to strong bases at elevated temperatures can also promote degradation, such as O-demethylation.[14] For experimental work, prepare solutions fresh and avoid prolonged storage in highly acidic or basic media.

Part 2: Troubleshooting Guide - Diagnosing Degradation

This section addresses specific problems you might encounter, linking them to likely causes and providing actionable solutions.

Observed Problem Potential Degradation Pathway Troubleshooting & Resolution
A new, more polar peak appears on reverse-phase HPLC. Hydrolysis / O-Demethylation: Cleavage of one of the ether linkages (cyclopentyloxy or methoxy) results in a hydroxyl group, increasing polarity. This is often catalyzed by acidic contaminants and moisture.[10][14]1. Confirm Identity: Use LC-MS to identify the mass of the impurity. A mass corresponding to the loss of a methyl group (-14 Da) or a cyclopentyl group (-68 Da) is a strong indicator. 2. Review Storage: Ensure the compound was stored under a dry, inert atmosphere. Check for potential sources of acid contamination in your storage area or solvents. 3. Purification: If degradation is minor, the material can be purified via recrystallization. (See Protocol 2).
The material has developed a yellow or brown tint. Oxidation or Photodegradation: Exposure to atmospheric oxygen or UV/visible light can create chromophoric impurities. The electron-donating groups on the aromatic ring make it susceptible to such reactions.[3][4][15]1. Verify Purity: Run an HPLC analysis to quantify the level of impurities. 2. Improve Handling: Transfer the material inside a glovebox or use a Schlenk line to handle it under an inert atmosphere.[16] 3. Enhance Protection: Store the compound in amber glass vials and place them inside a secondary, opaque container.
Purity has decreased, but no distinct new peaks are visible, only a rising baseline in the chromatogram. Polymerization/Complex Degradation: Severe stress (e.g., high heat, strong light) can lead to a complex mixture of degradation products or polymerization, which may not resolve into sharp peaks on HPLC.1. Forced Degradation Study: Conduct a controlled forced degradation study (see Protocol 3) to understand the compound's behavior under stress. 2. Discard and Replace: If significant, undefined degradation has occurred, it is safest to discard the batch and obtain a new, high-purity lot. Ensure the new lot is stored under the stringent conditions outlined in Protocol 1.
Inconsistent results from the same batch of material. Inhomogeneous Degradation: If a large container is opened frequently, the material at the surface is exposed to more air and moisture than the material at the bottom, leading to non-uniform degradation.1. Aliquot Material: Upon receiving a new batch, immediately aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes exposure for the bulk of the material. 2. Re-test Current Batch: Take samples from different parts of the container (top and bottom) and analyze them separately to confirm inhomogeneity.

Part 3: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.

Pathway 1: Hydrolytic Cleavage (Acid-Catalyzed)

The ether linkages are the most vulnerable points for hydrolysis, particularly under acidic conditions. The reaction involves protonation of the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by water. Cleavage of the cyclopentyloxy group is generally more facile than the methoxy group due to the relative stability of the potential carbocation intermediates.

G cluster_0 Acid-Catalyzed Hydrolysis A 2-(Cyclopentyloxy)-4- methoxybenzoic acid B Protonated Ether (Intermediate) A->B + H+ C 2-Hydroxy-4- methoxybenzoic acid B->C + H2O (Nucleophilic Attack) D Cyclopentanol B->D G cluster_1 Oxidative Degradation A 2-(Cyclopentyloxy)-4- methoxybenzoic acid C Hydroxylated Byproducts (e.g., Phenols, Quinones) A->C Hydroxylation D Ring-Opened Products A->D Ring Cleavage B Radical Initiators (O2, Metal Ions) B->A Initiates

Caption: Potential pathways for oxidative degradation.

Pathway 3: Photodegradation

UV radiation provides the energy to promote electrons to excited states, which can lead to bond cleavage. For methoxy-substituted aromatics, common photodegradation pathways include the cleavage of the ether bond (O-CH3 or O-Cyclopentyl) to form radical species or the degradation of the carboxylic acid group. [3][17][18]

G cluster_2 Photodegradation A Ground State Molecule B Excited State Molecule* A->B UV Photon (hν) C Radical Intermediates (e.g., Aryloxy Radical) B->C Bond Cleavage (e.g., O-R bond) D Various Degradation Products C->D Further Reactions

Caption: General mechanism of photodegradation.

Part 4: Best Practices & Experimental Protocols

This section provides detailed, step-by-step instructions for key procedures to ensure the stability and purity of your compound.

Protocol 1: Optimal Storage and Handling Workflow

This protocol minimizes exposure to air, light, and moisture.

G A Receive Compound B Transfer to Glovebox/Inert Atm. A->B C Aliquot into smaller, pre-weighed amber vials B->C D Backfill each vial with Argon/Nitrogen C->D E Seal tightly with parafilm-wrapped caps D->E F Store at 2-8°C in a dark, dry place E->F G For use, remove one vial and allow to warm to RT before opening F->G Retrieval

Caption: Workflow for proper aliquoting and storage.

Methodology:

  • Preparation: Before opening the main container, gather all necessary tools: amber glass vials with PTFE-lined caps, a spatula, a balance, parafilm, and access to a glovebox or Schlenk line with dry argon or nitrogen gas.

  • Inert Environment: Transfer the main container into a glovebox or connect it to a Schlenk line.

  • Aliquoting: Open the main container and promptly weigh the desired amounts of the compound into the smaller amber vials. Work efficiently to minimize exposure time.

  • Inerting: Before sealing each small vial, flush the headspace with a gentle stream of inert gas for 10-15 seconds to displace all air.

  • Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap-vial interface with parafilm.

  • Storage: Label the vials clearly and place them in a refrigerator (2-8°C) in a designated, dark storage box.

  • Usage: When a sample is needed, remove one vial and let it equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

Protocol 2: Purification by Recrystallization

If minor degradation has occurred, this protocol can be used to repurify the material. Carboxylic acids are often good candidates for recrystallization. [19][20] Methodology:

  • Solvent Selection: Identify a suitable solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A common choice for carboxylic acids is an ethanol/water or acetone/heptane system.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source. If using a co-solvent, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Confirm purity via HPLC and melting point analysis.

Protocol 3: Stability Assessment via Forced Degradation Study

This protocol helps identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation. [14] Methodology:

  • Sample Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solid sample at 80°C for 48 hours.

    • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as per ICH Q1B guidelines. [3][6]A control sample should be wrapped in aluminum foil.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable HPLC-UV method.

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the formation of new peaks. Use a diode-array detector (DAD) to check for peak purity and an LC-MS system to identify the mass of any major degradants.

References

  • AIP Conference Proceedings. (2019).
  • Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
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  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • PubMed. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals.
  • Wisdomlib. (2025). Inert gases: Significance and symbolism.
  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering.
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Validation & Comparative

A Methodological Guide to the Comparative Analysis of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise molecular architecture of a compound is paramount to its biological function. Structural isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their atoms, can exhibit remarkably divergent pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative analysis of positional isomers of 2-(Cyclopentyloxy)-4-methoxybenzoic acid, a scaffold with potential therapeutic relevance. While this specific compound and its isomers may not be extensively documented in public literature, the principles and methodologies outlined herein are derived from established analytical and synthetic chemistry practices for substituted benzoic acids and are intended to serve as a robust blueprint for researchers.

This guide will navigate through the hypothetical synthesis, separation, characterization, and biological evaluation of these isomers, emphasizing the causal relationships behind experimental choices and the integration of self-validating protocols to ensure scientific rigor.

The Critical Importance of Isomer Differentiation

The subject of our analysis is this compound. Its potential positional isomers would differ in the substitution pattern of the cyclopentyloxy and methoxy groups on the benzoic acid ring. For instance, we could envision 3-(Cyclopentyloxy)-4-methoxybenzoic acid or 2-methoxy-4-(Cyclopentyloxy)benzoic acid, among others. Each of these isomers, while chemically similar, would present a unique three-dimensional shape and electronic distribution. These differences can drastically alter how the molecule interacts with biological targets such as enzymes and receptors, leading to variations in efficacy, selectivity, and safety. Therefore, a meticulous comparative analysis is not merely an academic exercise but a crucial step in the identification of a viable drug candidate.

Proposed Synthetic and Analytical Workflow

A successful comparative analysis hinges on a logical and efficient workflow, from the synthesis of the isomers to their final biological assessment. The following diagram illustrates a typical pathway for such an investigation.

Workflow Overall Workflow for Isomer Analysis cluster_synthesis Synthesis & Purification cluster_analysis Separation & Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., Dihydroxybenzoic acids) synthesis Parallel Synthesis of Isomers start->synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification separation Chromatographic Separation (HPLC/UPC²) purification->separation spectroscopy Spectroscopic Identification (NMR, IR, MS) separation->spectroscopy invitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) spectroscopy->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar conclusion conclusion sar->conclusion Lead Candidate Identification Analytical_Workflow Analytical Workflow for Isomer Separation and Characterization sample Purified Isomer Mixture hplc HPLC or UPC² Separation sample->hplc fraction Collection of Individual Isomer Fractions hplc->fraction nmr ¹H and ¹³C NMR Spectroscopy fraction->nmr ir Infrared (IR) Spectroscopy fraction->ir ms Mass Spectrometry (MS) fraction->ms structure Structure Elucidation of Each Isomer nmr->structure ir->structure ms->structure

A Multi-Spectroscopic Approach to the Structural Validation of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the field of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement. Every subsequent biological and toxicological study relies on the certainty that the tested compound is precisely what it is intended to be. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural validation of 2-(Cyclopentyloxy)-4-methoxybenzoic acid, a substituted aromatic carboxylic acid.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression of inquiry. We will start with Nuclear Magnetic Resonance (NMR) to build the molecular skeleton, then use Infrared (IR) Spectroscopy to confirm the functional groups, and finally, employ Mass Spectrometry (MS) to verify the molecular weight and key structural fragments. This integrated approach ensures a self-validating system where data from each technique corroborates the others, leading to an irrefutable structural assignment.

The Target Structure

Before delving into the analysis, let's visualize the structure we aim to confirm.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) — Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C nuclei.

Causality Behind Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds and its simple solvent signal. If solubility is an issue or if the carboxylic acid proton signal needs to be observed without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Techniques: A standard ¹H NMR provides information on the number of different proton environments and their neighboring protons. A ¹³C NMR spectrum reveals the number of unique carbon environments. Further 2D experiments like COSY and HSQC can be used to definitively map out H-H and C-H correlations, respectively, but are often not necessary for a structure this straightforward if the 1D spectra are clear.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.6 mL of CDCl₃ (or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (~1024) is typically required due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for each proton environment. The integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of adjacent protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 12.5Broad Singlet1H-COOH The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
~7.90Doublet (d)1HAr-H6 Ortho to the electron-withdrawing COOH group, making it the most deshielded aromatic proton.
~6.55Doublet of Doublets (dd)1HAr-H5 Ortho to the electron-donating -OCH₃ group and meta to the -COOH group.
~6.45Doublet (d)1HAr-H3 Ortho to both electron-donating ether groups, making it the most shielded aromatic proton.
~4.80Multiplet (m)1H-O-CH- (Cyclopentyl C1')The proton on the carbon directly attached to the electronegative oxygen is significantly deshielded.
~3.85Singlet (s)3H-OCH₃ Methoxy protons are singlets as they have no adjacent protons. Their chemical shift is characteristic.[3]
~1.95 - 2.10Multiplet (m)2HCyclopentyl-H (C2', C5' axial)Protons on the cyclopentyl ring adjacent to the -O-CH group.
~1.60 - 1.80Multiplet (m)6HCyclopentyl-H (Remaining)The remaining cyclopentyl protons overlap in a complex multiplet region.
Expected ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170.0-COOH The carbonyl carbon of a carboxylic acid is highly deshielded.[4]
~165.0Ar-C4 Aromatic carbon attached to the -OCH₃ group; significantly deshielded by oxygen but shielded by resonance.
~160.0Ar-C2 Aromatic carbon attached to the -O-Cyclopentyl group.
~133.5Ar-C6 Aromatic C-H deshielded by the adjacent -COOH group.
~118.0Ar-C1 Quaternary carbon attached to the -COOH group.
~105.0Ar-C5 Aromatic C-H.
~100.0Ar-C3 Aromatic C-H ortho to two oxygen substituents, making it highly shielded.
~85.0-O-CH- (Cyclopentyl C1')Carbon directly attached to the ether oxygen is deshielded.
~55.5-OCH₃ The methoxy carbon has a very characteristic chemical shift.[3]
~32.5Cyclopentyl (C2', C5')Cyclopentyl carbons adjacent to the C1' position.
~24.0Cyclopentyl (C3', C4')The remaining cyclopentyl carbons.

Part 2: Infrared (IR) Spectroscopy — Probing the Functional Groups

While NMR provides the skeleton, Fourier-Transform Infrared (FTIR) spectroscopy excels at confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.[5][6][7]

Causality Behind Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid and liquid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add 32 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be taken first.

Expected IR Data and Interpretation

The IR spectrum provides a molecular "fingerprint." For our target molecule, the most telling absorptions are from the carboxylic acid and ether functionalities.

Predicted Absorption (cm⁻¹)IntensityShapeAssignmentRationale
2500-3300StrongVery BroadO-H Stretch (Carboxylic Acid)This extremely broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and is a key identifier.[8][9][10][11]
2850-3000Medium-StrongSharpC-H Stretch (Aliphatic/Aromatic)These sharp peaks will be superimposed on the broad O-H band.
~1700StrongSharpC=O Stretch (Carboxylic Acid)The carbonyl stretch in a hydrogen-bonded aromatic carboxylic acid is very intense and sharp.[9][10]
~1610 & ~1500MediumSharpC=C Stretch (Aromatic Ring)These two bands are characteristic of the benzene ring itself.
1250-1300StrongSharpC-O Stretch (Carboxylic Acid / Aryl Ether)This region will show strong absorption due to the C-O bonds of the acid and the aryl ethers.
1020-1075MediumSharpC-O Stretch (Alkyl Ether)This absorption corresponds to the C-O bond of the cyclopentyloxy group.

Part 3: Mass Spectrometry (MS) — The Final Verification

Mass spectrometry provides the definitive molecular weight and offers corroborating structural evidence through analysis of fragmentation patterns.[12]

Causality Behind Experimental Choices
  • Technique: Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for this molecule.[13][14] It typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, giving a clear indication of the molecular weight.[15][16] Tandem MS (MS/MS) can then be used to induce fragmentation in a controlled manner to confirm the connectivity.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole or ion trap).

  • Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively. The calculated exact mass of C₁₃H₁₆O₄ is 236.1049 g/mol .

Expected Mass Spectrometry Data and Interpretation
Ion ModePredicted m/z (Exact Mass)IonRationale
Positive237.1121[M+H]⁺ The protonated molecular ion. This confirms the molecular weight of the parent compound.
Negative235.0976[M-H]⁻ The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton.
Key Fragmentation Pathway

By selecting the parent ion (e.g., m/z 237) and subjecting it to collision-induced dissociation (CID), we can observe predictable fragments. A primary fragmentation would be the loss of the cyclopentene neutral molecule via a rearrangement, a common pathway for alkyl ethers.

fragmentation_pathway parent [M+H]⁺ m/z = 237.11 fragment [M+H - C₅H₈]⁺ m/z = 169.05 parent->fragment - C₅H₈ (Cyclopentene)

Caption: Key MS/MS fragmentation of the parent ion.

This fragmentation to an ion of m/z 169 (corresponding to 2-hydroxy-4-methoxybenzoic acid) would strongly support the presence and connectivity of the cyclopentyloxy group. Another expected fragment in the initial mass spectrum of benzoic acids is the loss of the hydroxyl group.[17]

Integrated Analysis and Conclusion

The power of this multi-spectroscopic approach lies in the convergence of evidence.

Caption: Integrated workflow for structural validation.

  • NMR Spectroscopy establishes the carbon-hydrogen framework, confirming the 1,2,4-substitution pattern on the aromatic ring and identifying the specific proton and carbon signals of the methoxy and cyclopentyloxy groups.

  • IR Spectroscopy provides definitive proof of the key functional groups: the characteristic broad O-H and sharp C=O stretches confirm the carboxylic acid, while C-O stretches confirm the ether linkages.

  • Mass Spectrometry verifies the correct molecular formula by providing an accurate molecular weight and adds a final layer of confidence through predictable fragmentation patterns that align with the proposed structure.

When the data from all three techniques are consistent with the predicted spectra for this compound, and inconsistent with other potential isomers, the structure is considered validated with a high degree of scientific certainty. This rigorous, self-validating process is essential for ensuring the quality and integrity of chemical compounds used in research and development. The use of internationally recognized standards for data reporting, such as those recommended by IUPAC, further ensures that this data is clear, reusable, and trustworthy.[18][19][20][21]

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. (Available at: [Link])

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A Senior Application Scientist's Guide to Positional Isomerism: Ortho, Meta, and Para Effects in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding how the position of a substituent on an aromatic ring influences molecular properties is fundamental. The seemingly subtle shift of a functional group from the ortho, to the meta, to the para position relative to a carboxyl group on a benzoic acid scaffold can profoundly alter its acidity, reactivity, and physical characteristics. This guide provides an in-depth comparison of these effects, grounded in mechanistic principles and supported by experimental data and protocols.

The Dominance of the Ortho Effect: A Steric Override

A unique phenomenon, often termed the "ortho effect ," causes most ortho-substituted benzoic acids to be stronger acids than their meta and para isomers, and even stronger than benzoic acid itself, irrespective of the electronic nature of the substituent.[1][2]

The primary driver for this is Steric Inhibition of Resonance (SIR) .[3][4] When a substituent, even a small one, occupies the ortho position, steric hindrance forces the carboxyl (-COOH) group to twist out of the plane of the benzene ring.[1][5] For resonance to occur, planarity is essential. This loss of coplanarity inhibits the resonance interaction between the carboxyl group's π-system and the aromatic ring.[1][4] Consequently, the carboxylate anion formed upon deprotonation is stabilized because the negative charge is effectively delocalized between its two oxygen atoms without the competing (and destabilizing) cross-conjugation with the phenyl ring.[1][4]

In certain cases, such as with ortho-hydroxybenzoic acid (salicylic acid), intramolecular hydrogen bonding can also play a role in stabilizing the conjugate base, further enhancing acidity.[6][7]

Caption: Steric Inhibition of Resonance in ortho-substituted benzoic acids.

Electronic Tug-of-War: Inductive vs. Resonance Effects in Meta and Para Isomers

For meta and para isomers, the interplay between two key electronic effects dictates acidity:

  • Inductive Effect (I): The polarization of a sigma (σ) bond due to the electronegativity of a nearby atom. This effect weakens with distance.

  • Resonance Effect (M): The delocalization of pi (π) electrons across a conjugated system. It is only operative from the ortho and para positions.

Case Study 1: Electron-Withdrawing Groups (EWGs)

Let's consider the nitro (-NO₂) group, a powerful EWG.

  • Para-Nitrobenzoic Acid: The nitro group exerts both a strong electron-withdrawing resonance effect (-M) and an inductive effect (-I). The -M effect is particularly effective from the para position, delocalizing the ring's electron density and strongly stabilizing the negative charge of the carboxylate conjugate base. This results in a significant increase in acidity.[8][9]

  • Meta-Nitrobenzoic Acid: From the meta position, the -M effect cannot operate.[10] Acidity is enhanced only by the distance-dependent -I effect. While still making the acid stronger than benzoic acid, the effect is less pronounced than the combined -I and -M effects from the para position.[10]

Acidity Trend: Ortho-nitrobenzoic acid >> Para-nitrobenzoic acid > Meta-nitrobenzoic acid > Benzoic acid.[2][9]

EWG_Effects cluster_para Para Position cluster_meta Meta Position p_sub Para-NO2 p_i -I Effect (Inductive) p_sub->p_i p_m -M Effect (Resonance) p_sub->p_m p_stab Strong Anion Stabilization p_i->p_stab p_m->p_stab p_acid High Acidity p_stab->p_acid m_sub Meta-NO2 m_i -I Effect (Inductive) m_sub->m_i m_m No Resonance Effect m_sub->m_m m_stab Moderate Anion Stabilization m_i->m_stab m_m->m_stab m_acid Moderate Acidity m_stab->m_acid

Caption: Electronic effects of an EWG (-NO₂) at para and meta positions.

Case Study 2: Electron-Donating Groups (EDGs)

Now, let's examine the methoxy (-OCH₃) group, which has opposing effects. It is electron-donating by resonance (+M) but electron-withdrawing by induction (-I).

  • Para-Methoxybenzoic Acid: The strong electron-donating +M effect dominates the weaker -I effect. This +M effect pushes electron density into the ring, destabilizing the carboxylate anion and making the acid weaker than benzoic acid.[2]

  • Meta-Methoxybenzoic Acid: From the meta position, only the -I effect is operative. This effect withdraws electron density, stabilizing the carboxylate anion and making the acid slightly stronger than benzoic acid.[2]

Acidity Trend: Ortho-methoxybenzoic acid > Meta-methoxybenzoic acid > Benzoic acid > Para-methoxybenzoic acid.

Quantitative Correlation: The Hammett Equation

The electronic influence of meta and para substituents can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[11]

log(K/K₀) = σρ

  • K/K₀: The ratio of the equilibrium constant for the substituted reaction (K) to the unsubstituted reaction (K₀). For acidity, this is Kₐ(substituted) / Kₐ(unsubstituted).

  • σ (sigma): The substituent constant, which depends only on the specific substituent and its position (meta or para). It is positive for EWGs and negative for EDGs.

  • ρ (rho): The reaction constant, which measures the sensitivity of the reaction to electronic effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[12][13]

It is critical to note that the Hammett equation is not applicable to ortho substituents because it cannot account for the complex steric interactions of the ortho effect.[2][14]

Comparative Acidity Data (pKa in Water at 25°C)
SubstituentpKa (ortho)pKa (meta)pKa (para)
-H (Benzoic Acid)4.204.204.20
-NO₂2.17[10]3.45[10]3.44[10]
-Cl2.943.833.98
-CH₃3.914.274.37
-OCH₃4.094.094.47

Data compiled from various sources and represent typical values.

Impact on Chemical Reactivity: Fischer Esterification

The positional effects extend beyond acidity to influence the reactivity of the carboxyl group. In an acid-catalyzed Fischer esterification, the carboxylic acid is attacked by a nucleophilic alcohol.

  • Electronic Effects: EWGs at the meta and para positions increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[15] EDGs have the opposite effect, slowing the reaction.

  • Steric Effects: An ortho substituent, regardless of its electronic nature, can sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon.[15][16] This steric hindrance dramatically decreases the rate of esterification, often requiring more forcing conditions or alternative synthetic routes.

Influence on Physical Properties

  • Melting Point: The symmetry of an isomer plays a crucial role. Para-substituted isomers are often more symmetrical than their ortho and meta counterparts. This symmetry allows for more efficient packing into a crystal lattice, resulting in stronger intermolecular forces and significantly higher melting points.[17]

  • Solubility: Water solubility is a balance between the polar, hydrogen-bonding carboxyl group and the nonpolar benzene ring.[18] While substituents that can also hydrogen bond (e.g., -OH) can increase solubility, the overall polarity and crystal lattice energy (related to melting point) are key determinants. The high stability of the para isomer's crystal lattice can sometimes lead to lower solubility despite its symmetry.

Experimental Protocols & Workflows

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for experimentally determining the acid dissociation constant (pKa).[19] The pKa is the pH at which the acid is 50% dissociated, found at the half-equivalence point of a titration.[13]

Methodology:

  • Preparation: Accurately prepare a ~0.01 M solution of the substituted benzoic acid in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble compounds). Prepare a standardized ~0.1 M NaOH solution.

  • Calibration: Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00).

  • Titration Setup: Place a known volume (e.g., 25.00 mL) of the benzoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot pH (y-axis) versus volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection). This can be found visually or by calculating the first derivative (ΔpH/ΔV).

    • The half-equivalence point is exactly half the volume of the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[13]

Titration_Workflow start Start prep Prepare Acid Solution & Standardize NaOH Titrant start->prep cal Calibrate pH Meter prep->cal titrate Titrate Acid with NaOH Record (Volume, pH) Data cal->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point (EP) plot->find_ep find_half_ep Calculate Half-EP Volume (EP Volume / 2) find_ep->find_half_ep find_pka Determine pKa (pH at Half-EP) find_half_ep->find_pka end End find_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Comparative Analysis of Esterification Rates by TLC

This protocol allows for a qualitative or semi-quantitative comparison of reaction rates.

Methodology:

  • Reaction Setup: In three separate, identical reaction flasks, place equimolar amounts of ortho-, meta-, and para-substituted benzoic acid, respectively.

  • Reagent Addition: To each flask, add the same large excess of an alcohol (e.g., ethanol, which also serves as the solvent) and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).[15]

  • Reaction: Place all three flasks in a heating mantle or water bath set to a constant temperature (e.g., 70°C) and begin stirring simultaneously.

  • TLC Monitoring:

    • Prepare a TLC plate with three lanes, one for each reaction (ortho, meta, para).

    • At regular time intervals (e.g., t = 15, 30, 60, 120 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto its designated lane.

    • Develop the TLC plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Visualize the plate under a UV lamp. The starting benzoic acid and the product ester will have different Rf values.

  • Analysis: Compare the relative intensities of the starting material spot and the product spot for each isomer at each time point. The reaction that shows the fastest disappearance of starting material and appearance of product is the fastest. Typically, the order will be meta ≈ para > ortho.

References

  • Wikipedia. Ortho effect.[Link]

  • Wikipedia. Hammett equation.[Link]

  • University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.[Link]

  • Athabasca University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.[Link]

  • YouTube. SIR Effect Organic(Steric Inhibition Of Resonance)| CHEMISTRY | IIT | JEE.[Link]

  • Study Chemistry. Everything You Ever Wanted To Know About Steric Inhibition Of Resonance.[Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.[Link]

  • DergiPark. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.[Link]

  • PubMed. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[Link]

  • Royal Society of Chemistry. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds.[Link]

  • ACS Publications. Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids.[Link]

  • Filo. How is intramolecular hydrogen bonding is created in ortho benzoic acid..[Link]

  • Filo. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids..[Link]

  • Chemistry Stack Exchange. Does unsubstituted benzoic acid not show resonance due to steric effects?[Link]

  • Quora. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?[Link]

  • ACS Publications. Intramolecular Hydrogen Bonding in ortho-Substituted Benzoic Acids.[Link]

  • Royal Society of Chemistry. Kinetics of the acid-catalysed esterification of ortho-substituted benzoic acids.[Link]

  • IJSTR. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.[Link]

  • NIH National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values.[Link]

  • Chemistry LibreTexts. 2.5: Physical properties of organic compounds.[Link]

  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]

  • BYJU'S. Properties of Benzoic Acid.[Link]

  • ScienceDirect. Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study.[Link]

Sources

A Comparative Guide to the Biological Activity of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid and Its Analogs as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 2-(Cyclopentyloxy)-4-methoxybenzoic acid and its structurally related analogs, with a primary focus on their potent inhibitory effects on phosphodiesterase 4 (PDE4). For researchers, medicinal chemists, and drug development professionals, understanding the structure-activity relationships (SAR) within this chemical series is paramount for the rational design of novel therapeutics targeting inflammatory and respiratory diseases. This document synthesizes key experimental data, explains the causality behind experimental choices, and provides detailed protocols for the evaluation of these compounds.

Introduction: The Significance of the 2-(Cyclopentyloxy)-4-methoxybenzoyl Scaffold

The 2-(cyclopentyloxy)-4-methoxybenzoyl scaffold is a key pharmacophore found in a number of potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammatory responses. By catalyzing the hydrolysis of cAMP to its inactive form, 5'-AMP, PDE4 dampens the anti-inflammatory effects of elevated cAMP levels. Inhibition of PDE4, therefore, leads to an increase in intracellular cAMP, which in turn suppresses the activity of various inflammatory cells and mediators. This mechanism of action has established PDE4 as a validated therapeutic target for the treatment of chronic obstructive pulmonary disease (COPD), asthma, and certain dermatological conditions.[1][2]

The prototypical PDE4 inhibitor, rolipram, features a similar 3-(cyclopentyloxy)-4-methoxyphenyl moiety, highlighting the importance of this substitution pattern for high-affinity binding to the enzyme's active site.[2] This guide will delve into the nuanced structure-activity relationships of analogs of this compound, focusing on how modifications to different parts of the molecule impact its PDE4 inhibitory potency and functional activity.

Comparative Biological Activity of this compound Analogs

A systematic investigation into the structure-activity relationships of a series of 3-(cyclopentyloxy)-4-methoxybenzamide analogs has provided valuable insights into the key molecular features required for potent PDE4 inhibition. The following table summarizes the in vitro biological activities of selected analogs, focusing on their inhibitory potency against PDE4 isolated from different sources and their functional effects on inflammatory cells.

Table 1: Comparative Biological Activity of 3-(Cyclopentyloxy)-4-methoxybenzamide Analogs [3]

CompoundR GroupPDE IV IC50 (µM) - Pig AortaPDE IV IC50 (µM) - Guinea Pig EosinophilsSuperoxide (O2-) Generation IC50 (µM) - Guinea Pig Eosinophils
1a H0.430.130.28
1b 4-NO20.0570.030.04
1c 3,5-di-Cl0.0030.0010.002
1d 4-CN0.0120.0060.01
1e 4-Br0.010.0050.007
1f 4-CF30.010.0040.005
Rolipram -0.20.080.15

Data extracted from J. Med. Chem. 1994, 37 (11), 1696–1703.[3]

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 reveals several key SAR trends for this class of compounds:

  • The N-Aryl Substituent is Critical for Potency: The nature of the substituent on the N-aryl ring of the benzamide has a profound impact on PDE4 inhibitory activity. The parent compound with an unsubstituted N-phenyl group (1a ) displays moderate potency.

  • Electron-Withdrawing Groups Enhance Activity: Introduction of electron-withdrawing groups on the N-phenyl ring generally leads to a significant increase in potency. For instance, the 4-nitro (1b ), 4-cyano (1d ), 4-bromo (1e ), and 4-trifluoromethyl (1f ) analogs are all substantially more potent than the unsubstituted analog 1a .

  • The 3,5-Dichloro Substitution Provides Exceptional Potency: The most potent compound in this series is the 3,5-dichloro analog (1c ), exhibiting picomolar to low nanomolar IC50 values against PDE4. This substitution pattern appears to be optimal for interaction with the enzyme's active site.

  • Correlation Between Enzyme Inhibition and Cellular Function: A strong correlation is observed between the compounds' ability to inhibit PDE4 and their efficacy in suppressing superoxide generation in eosinophils. This provides a clear link between the molecular target and the cellular anti-inflammatory effect.

Signaling Pathway and Experimental Workflow

The cAMP/PDE4 Signaling Pathway

The mechanism of action of this compound analogs as PDE4 inhibitors is centered on the modulation of the intracellular second messenger, cyclic adenosine monophosphate (cAMP). The following diagram illustrates the key components of this signaling pathway.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand Ligand Ligand->GPCR Activation ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation 5_AMP 5'-AMP (Inactive) PDE4->5_AMP Hydrolysis Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Suppression Inhibitor 2-(Cyclopentyloxy)-4- methoxybenzoic acid analog Inhibitor->PDE4 Inhibition

Caption: The cAMP/PDE4 signaling pathway and the site of action of inhibitors.

Experimental Workflow for SAR-Guided Drug Discovery

The process of identifying and optimizing potent PDE4 inhibitors, such as the analogs discussed, typically follows a structured workflow. This involves iterative cycles of chemical synthesis, biological evaluation, and data analysis to refine the molecular structure for improved activity and drug-like properties.

SAR_Workflow Start Lead Compound (e.g., Rolipram) Synthesis Synthesis of Analogs Start->Synthesis In_Vitro_Assays In Vitro Biological Evaluation (PDE4 Inhibition Assay) Synthesis->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Cell_Based_Assays Cell-Based Functional Assays (e.g., Superoxide Generation) In_Vitro_Assays->Cell_Based_Assays SAR_Analysis->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Cell_Based_Assays->In_Vivo_Studies Candidate Optimized Lead/ Clinical Candidate In_Vivo_Studies->Candidate

Caption: A general experimental workflow for SAR-guided drug discovery of PDE4 inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized and well-documented experimental protocols. The following sections provide detailed methodologies for key assays used in the evaluation of this compound analogs.

In Vitro PDE4 Inhibition Assay (Enzyme-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified PDE4 enzyme.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP to 5'-AMP by the PDE4 enzyme. The amount of remaining cAMP or the generated 5'-AMP is quantified.

Materials:

  • Purified recombinant human PDE4 enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Snake venom nucleotidase (for converting [³H]-5'-AMP to [³H]-adenosine)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle (DMSO)

    • Purified PDE4 enzyme

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add [³H]-cAMP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Conversion to Adenosine: Add snake venom nucleotidase to each well and incubate at 30°C for 15 minutes to convert the [³H]-5'-AMP to [³H]-adenosine.

  • Separation: Add a slurry of anion-exchange resin to each well. The resin will bind the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.

  • Quantification: Centrifuge the plate and transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Superoxide Generation Assay

Objective: To assess the functional anti-inflammatory activity of the test compounds by measuring their ability to inhibit superoxide (O₂⁻) production in activated inflammatory cells (e.g., eosinophils or neutrophils).

Principle: Activated inflammatory cells undergo an "oxidative burst," producing reactive oxygen species, including superoxide. This assay measures the reduction of cytochrome c by superoxide, which can be monitored spectrophotometrically.

Materials:

  • Isolated inflammatory cells (e.g., guinea pig eosinophils)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cytochrome c

  • Stimulant (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Cell Preparation: Isolate inflammatory cells from a suitable source and resuspend them in HBSS at a defined concentration.

  • Compound Pre-incubation: In a 96-well plate, add the cell suspension and the test compounds at various concentrations or vehicle (DMSO). Incubate at 37°C for 15 minutes.

  • Assay Setup: Add cytochrome c to each well.

  • Stimulation: Initiate superoxide production by adding the stimulant (PMA) to each well.

  • Measurement: Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer with kinetic reading capabilities.

  • Data Analysis: Calculate the rate of superoxide generation from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The 2-(cyclopentyloxy)-4-methoxybenzoyl scaffold represents a highly promising starting point for the development of potent and selective PDE4 inhibitors. The structure-activity relationship studies clearly demonstrate that modifications to the N-aryl moiety of the benzamide analogs can dramatically influence their inhibitory potency. The 3,5-dichloro substitution, in particular, has been identified as a key feature for achieving exceptional activity.

The strong correlation between in vitro enzyme inhibition and cellular anti-inflammatory effects validates the mechanism of action of these compounds and underscores their therapeutic potential. Future research in this area should focus on optimizing the pharmacokinetic and safety profiles of these potent inhibitors to translate their in vitro efficacy into clinically successful therapeutics for inflammatory diseases. Further exploration of subtype-selective PDE4 inhibitors within this chemical class may also offer opportunities to improve the therapeutic window by minimizing mechanism-based side effects.

References

  • Armani, E., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(3), 793-816.
  • Barnette, M. S., et al. (1998). SB 207499 (Ariflo): a potent and selective second-generation phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 284(2), 420-426.
  • Warrellow, G. J., et al. (1994). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 37(11), 1696-1703.
  • Beleta, J., et al. (1996). LAS 31025: a new xanthine derivative with a potent and selective inhibitory activity on phosphodiesterase IV. British Journal of Pharmacology, 118(6), 1337-1344.
  • Brullo, C., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(16), 7061-7072.
  • Giembycz, M. A. (2008). Phosphodiesterase 4 inhibitors and the treatment of chronic obstructive pulmonary disease: the story so far. Drugs, 68(13), 1733-1761.
  • Mainolfi, N., et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed to Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722.
  • Naganuma, K., et al. (2009). Discovery of selective PDE4B inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3174-3176.
  • Perry, M. J., et al. (1998). CDP840: a novel inhibitor of phosphodiesterase 4. Cell Biochemistry and Biophysics, 29(1-2), 113-132.
  • Souness, J. E., et al. (2000). Immunosuppressive and anti-inflammatory effects of phosphodiesterase 4 inhibitors. Immunology Today, 21(4), 158-165.
  • Suzuki, K., et al. (2009). Discovery of selective PDE4B inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3174-3176.
  • Torphy, T. J. (1998). Phosphodiesterase isozymes: molecular targets for novel antiasthma agents. American Journal of Respiratory and Critical Care Medicine, 157(2), 351-370.

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A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-(Cyclopentyloxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of three prevalent analytical methods for the quantification of 2-(Cyclopentyloxy)-4-methoxybenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of a suitable analytical method is a critical decision, influenced by factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and regulatory expectations. This document delves into the experimental protocols, comparative performance data, and the principles of cross-validation to ensure consistency and reliability of analytical data across different methodologies, a cornerstone of regulatory compliance and scientific integrity.[1][2]

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the quality and efficacy of the final drug product. Therefore, robust analytical methods are essential for its quantification throughout the manufacturing process, from raw material testing to final product release. Bioanalytical method validation is crucial to ensure the reliability of the data generated and is guided by regulatory bodies like the FDA and EMA.[3][4]

Comparison of Analytical Methodologies

The choice between HPLC-UV, LC-MS/MS, and GC-MS hinges on a balance of performance characteristics. Each method offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in quality control laboratories due to its robustness, cost-effectiveness, and straightforward operation.[5] It relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, which contains a chromophore, UV detection is a suitable and reliable quantification method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[6] This technique is the gold standard for bioanalytical studies and for detecting trace-level impurities due to its ability to provide structural information and quantify analytes at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For polar analytes like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[8] This adds a step to the sample preparation but can yield high selectivity and sensitivity.[4]

Performance Characteristics: A Comparative Analysis

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. These parameters are critical for method validation and selection.[9][10][11]

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Linearity Range (R²) 1 - 500 µg/mL (>0.999)0.1 - 1000 ng/mL (>0.998)10 - 2000 ng/mL (>0.998)
Lower Limit of Quantification (LLOQ) 1 µg/mL0.1 ng/mL10 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL3 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.8 - 102.5%
Precision (%RSD) < 2.0%< 5.0%< 5.0%
Selectivity Moderate to HighVery HighHigh
Throughput HighModerateModerate
Primary Advantages Robust, cost-effective, high throughputHighest sensitivity and selectivityHigh resolution, suitable for volatile impurities
Primary Disadvantages Lower sensitivity, potential for matrix interferenceHigher cost and complexityRequires derivatization, potential for thermal degradation

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are provided for each technique.

HPLC-UV Method
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

LC-MS/MS Method
  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative Ion ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.

  • Sample Preparation: Protein precipitation with acetonitrile followed by evaporation and reconstitution in the mobile phase.[12]

GC-MS Method (with Derivatization)
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent, add the derivatizing agent, and heat to complete the reaction.[8]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two or more bioanalytical methods to ensure that they provide equivalent quantitative data.[1] This is a critical step when changing analytical methods during a project or when data from different laboratories need to be compared.[13][14] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines on when cross-validation is necessary.[1][3]

Cross-Validation Experimental Design

A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, if possible, incurred study samples by both the original (reference) and the new (comparator) method.

  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison of the results. A common criterion is that the mean concentration of the QC samples from the comparator method should be within ±20% of the mean concentration from the reference method.

  • Prepare QC Samples: Prepare a minimum of three levels of QC samples (low, medium, and high) in the relevant matrix.

  • Analyze Samples: Analyze a minimum of six replicates of each QC level with both the reference and comparator methods.

  • Data Analysis: Calculate the mean concentration and the percent difference for each QC level between the two methods. The percent difference is calculated as: ((Mean_Comparator - Mean_Reference) / Mean_Reference) * 100%.

  • Evaluate Incurred Samples: If available, analyze a subset of incurred study samples with both methods to assess the agreement in a real-world scenario.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the key steps in the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting define_criteria Define Acceptance Criteria (e.g., ±20% difference) prepare_qc Prepare QC Samples (Low, Medium, High) define_criteria->prepare_qc Establish study parameters analyze_ref Analyze QCs with Reference Method prepare_qc->analyze_ref analyze_comp Analyze QCs with Comparator Method prepare_qc->analyze_comp analyze_incurred Analyze Incurred Samples (if available) prepare_qc->analyze_incurred Optional but recommended calculate_diff Calculate Mean Concentration & Percent Difference analyze_ref->calculate_diff analyze_comp->calculate_diff analyze_incurred->calculate_diff evaluate_criteria Evaluate Against Acceptance Criteria calculate_diff->evaluate_criteria Compare results report Generate Cross-Validation Report evaluate_criteria->report Summarize findings

Sources

Comparative Efficacy Analysis of 2-(Cyclopentyloxy)-4-methoxybenzoic Acid Against Known GPR142 Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the efficacy of the novel compound, 2-(Cyclopentyloxy)-4-methoxybenzoic acid, against established inhibitors of the G-protein coupled receptor 142 (GPR142). As the precise biological target of this compound is not extensively documented in peer-reviewed literature, this guide is predicated on the hypothesis that its structural characteristics, as a benzoic acid derivative, suggest potential activity at GPR142. This receptor is a known target for similar chemical moieties and is implicated in metabolic and inflammatory diseases.

Our objective is to present a rigorous, scientifically-grounded methodology for researchers, scientists, and drug development professionals to evaluate the antagonistic potential of this compound. The experimental design emphasizes self-validating protocols and draws upon established, state-of-the-art techniques in GPCR pharmacology.

Introduction to the Hypothesized Target: GPR142

G-protein coupled receptor 142 (GPR142) is an orphan GPCR that has garnered significant interest as a therapeutic target. Its endogenous ligands are aromatic amino acids, with L-tryptophan being the most potent.[1] GPR142 is predominantly expressed in pancreatic β-cells and immune cells, suggesting its involvement in both metabolic regulation and inflammatory processes.[1]

Activation of GPR142 has been shown to stimulate glucose-dependent insulin secretion (GDIS), making GPR142 agonists a potential therapeutic avenue for type 2 diabetes.[2][3] Conversely, GPR142 antagonists have been investigated for their potential in treating chronic inflammatory diseases, such as rheumatoid arthritis.[1]

The signaling cascade initiated by GPR142 activation is complex, involving multiple G-protein subtypes. The primary pathway is through Gαq, which leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3), and an increase in intracellular calcium.[4][5] Additionally, GPR142 can couple to Gαi, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels, and potentially Gαs, which has the opposite effect.[4][6] This multifaceted signaling makes a thorough characterization of any new modulator essential.

GPR142_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gq Gαq Pathway cluster_Gi Gαi Pathway cluster_downstream Downstream Effects GPR142 GPR142 Gq Gαq GPR142->Gq Agonist Gi Gαi GPR142->Gi Agonist PLC Phospholipase C (PLC) Gq->PLC Activates ERK ERK Phosphorylation Gq->ERK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Insulin Glucose-Dependent Insulin Secretion Ca->Insulin AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Gi->ERK cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Caption: GPR142 Signaling Pathways

Benchmark Compound Selection

To objectively assess the efficacy of this compound, a well-characterized GPR142 antagonist is required as a positive control. Based on available literature, CLP-3094 is a selective and potent small-molecule GPR142 antagonist and will be used as the primary benchmark in the proposed experimental plan.[1]

Experimental Design for Comparative Efficacy

The following experimental workflow is designed to provide a multi-faceted comparison of the antagonistic properties of this compound and CLP-3094.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Functional Assays cluster_analysis Data Analysis & Comparison Binding Competitive Radioligand Binding Assay IP1 IP-One HTRF Assay (Gq Pathway) Data IC₅₀/EC₅₀ Determination Potency & Efficacy Comparison Binding->Data cAMP cAMP Accumulation Assay (Gi Pathway) IP1->Data ERK_phos ERK Phosphorylation Assay cAMP->Data GSIS Glucose-Stimulated Insulin Secretion (GSIS) ERK_phos->Data GSIS->Data start Start start->Binding

Caption: Experimental Workflow for Comparative Analysis
Experiment 1: Competitive Radioligand Binding Assay

Rationale: This assay will determine the binding affinity (Ki) of this compound to the GPR142 receptor, providing a direct measure of its ability to displace a known radiolabeled ligand. This is a fundamental experiment to confirm direct interaction with the receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR142.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine membrane preparations (10-20 µg protein/well) with a fixed concentration of a suitable radiolabeled GPR142 ligand (e.g., [³H]-L-tryptophan or a synthetic radiolabeled agonist).

    • Add increasing concentrations of either this compound, CLP-3094 (positive control), or unlabeled L-tryptophan (for total binding).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the assay mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Add scintillation cocktail to each well and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experiment 2: Inositol Monophosphate (IP-One) HTRF Assay

Rationale: Since GPR142 primarily signals through the Gαq pathway, measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, provides a robust functional readout of receptor activation or inhibition.[4] This assay will determine the ability of the test compounds to antagonize agonist-induced Gq signaling.

Protocol:

  • Cell Culture:

    • Plate HEK293-hGPR142 cells in a 96-well plate and allow them to attach overnight.

  • Antagonist Pre-incubation:

    • Pre-incubate the cells with varying concentrations of this compound or CLP-3094 for 30 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a fixed concentration of L-tryptophan (typically at its EC₈₀) for 60 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure intracellular IP1 levels using a commercial IP-One HTRF assay kit (e.g., from Cisbio) according to the manufacturer's protocol.[4]

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Experiment 3: cAMP Accumulation Assay

Rationale: To investigate the potential interaction with the Gαi signaling pathway, a cAMP assay will be performed. This will assess whether the test compounds can reverse the agonist-induced suppression of cAMP levels.[4]

Protocol:

  • Cell Culture:

    • Plate HEK293-hGPR142 cells in a 96-well plate.

  • Assay Procedure:

    • Pre-treat cells with varying concentrations of this compound or CLP-3094.

    • Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) along with an EC₈₀ concentration of L-tryptophan.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Quantify the reversal of L-tryptophan's inhibitory effect on forskolin-stimulated cAMP production.

    • Determine the IC₅₀ for each antagonist.

Experiment 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This is a key physiological assay to determine the functional consequence of GPR142 antagonism in a more biologically relevant context. The assay will be performed using a pancreatic β-cell line (e.g., INS-1E) or primary rodent islets.[6]

Protocol:

  • Cell Culture/Islet Isolation:

    • Culture INS-1E cells or isolate pancreatic islets from rodents.

  • Pre-incubation:

    • Pre-incubate cells/islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.

  • Treatment and Stimulation:

    • Incubate the cells/islets with varying concentrations of this compound or CLP-3094 in the presence of a GPR142 agonist (L-tryptophan).

    • Perform this incubation under both low (2.8 mM) and high (16.7 mM) glucose conditions.

  • Supernatant Collection and Insulin Measurement:

    • After a 60-minute incubation, collect the supernatant.

    • Measure the concentration of secreted insulin using an ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Normalize insulin secretion to the total cellular protein or DNA content.

    • Plot the percentage inhibition of agonist-stimulated insulin secretion against the antagonist concentration to determine the IC₅₀.

Comparative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the described experiments.

Parameter This compound CLP-3094 (Benchmark) L-tryptophan (Agonist)
Binding Affinity (Ki, nM) [Insert Value][Insert Value][Insert Value]
Gq Signaling (IC₅₀, nM) [Insert Value][Insert Value]EC₅₀: [Insert Value]
Gi Signaling (IC₅₀, nM) [Insert Value][Insert Value]EC₅₀: [Insert Value]
GSIS Inhibition (IC₅₀, nM) [Insert Value][Insert Value]N/A

Conclusion and Interpretation

This guide outlines a comprehensive strategy for the preclinical evaluation of this compound as a potential GPR142 antagonist. By employing a combination of in vitro binding, second messenger, and cell-based functional assays, and by benchmarking against the known inhibitor CLP-3094, a robust and objective assessment of its efficacy can be achieved.

The causality behind the experimental choices is rooted in the known signaling mechanisms of GPR142. The binding assay confirms direct target engagement. The IP-One and cAMP assays dissect the compound's effects on the primary and secondary signaling pathways, respectively. Finally, the GSIS assay provides crucial physiological context, linking receptor modulation to a key biological response. This multi-tiered approach ensures a thorough and reliable characterization of the novel compound's pharmacological profile.

References

  • Wang J, Carrillo JJ, Lin HV (2016) GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE 11(4): e0154452. [Link]

  • Al-Amily, I. M., Dunér, P., Groop, L., & Salehi, A. (2019). The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. Pflügers Archiv - European Journal of Physiology, 471(4), 633–645. [Link]

  • Wang J, Carrillo JJ, Lin HV (2016) GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS ONE 11(4): e0154452. [Link]

  • Proposed model of GPR142 mediated signaling pathways in β... - ResearchGate. [Link]

  • Lin, H. V., et al. (2016). GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism. PLoS ONE, 11(6), e0157298. [Link]

  • Singh, S., et al. (2018). Structure Based Virtual Screening Studies to Identify Novel Potential Compounds for GPR142 and Their Relative Dynamic Analysis for Study of Type 2 Diabetes. Frontiers in Pharmacology, 9, 87. [Link]

  • Lin, H. V., et al. (2016). GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism. PLoS ONE, 11(6), e0157298. [Link]

  • Wang J, Carrillo JJ, Lin HV. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLoS One. 2016 Apr 22;11(4):e0154452. [Link]

  • Murakoshi, M., et al. (2016). Discovery and pharmacological effects of a novel GPR142 antagonist. Journal of Receptors and Signal Transduction, 37(3), 290-296. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Positional Isomers of Cyclopentyloxy Methoxybenzoic Acid using Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of product performance with other alternatives, supported by experimental data, is provided in this guide.

Introduction: The Analytical Challenge of Isomerism

In pharmaceutical development and metabolomics, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Cyclopentyloxy methoxybenzoic acid, a scaffold relevant in medicinal chemistry, can exist in several positional isomeric forms depending on the substitution pattern on the benzene ring. Differentiating these isomers is a significant analytical challenge as they often exhibit identical mass-to-charge ratios (m/z) and similar chromatographic retention times. This guide provides a detailed methodology for leveraging the power of tandem mass spectrometry (MS/MS) to unambiguously differentiate these critical isomers, moving beyond simple detection to definitive structural confirmation.

The Power of MS/MS in Isomer Differentiation

Tandem mass spectrometry (MS/MS) is an indispensable tool for isomer differentiation. The underlying principle involves the isolation of a specific precursor ion (in this case, the deprotonated molecule [M-H]⁻ of cyclopentyloxy methoxybenzoic acid) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation spectrum. The fragmentation pathways are highly dependent on the structure of the precursor ion, particularly the relative positions of the substituents. This is because the position of the functional groups influences the electronic environment and steric hindrance within the molecule, dictating the most favorable fragmentation channels. For instance, the presence of a substituent ortho to the carboxylic acid can lead to unique fragmentation pathways, often referred to as "ortho-effects," which are absent in the meta and para isomers.

Proposed Experimental Workflow

A robust and reproducible workflow is crucial for the successful differentiation of isomers. The following protocol outlines a systematic approach, from sample preparation to data analysis.

Liquid Chromatography (LC) for Isobaric Separation

While MS/MS is the primary tool for differentiation, chromatographic separation is still highly recommended to reduce ion suppression and improve the quality of the MS/MS spectra.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient should be employed to maximize the separation of these closely related isomers. For example, a linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) and MS/MS Parameters

The key to differentiation lies in the optimization of the MS/MS parameters.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is preferred for carboxylic acids, as they readily form stable [M-H]⁻ ions.

  • Precursor Ion Selection: The [M-H]⁻ ion of cyclopentyloxy methoxybenzoic acid (C13H16O4, molecular weight 236.26 g/mol ) at m/z 235.10 should be selected in the first quadrupole.

  • Collision Gas: Argon is a commonly used and effective collision gas.

  • Collision Energy (CE): This is the most critical parameter to optimize. A collision energy ramp (e.g., 10-40 eV) should be tested to find the optimal energy that produces a rich fragmentation spectrum with diagnostic ions. Different isomers may show different optimal collision energies for the formation of specific fragments.

The overall experimental workflow is depicted in the diagram below:

MS/MS Isomer Differentiation Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Isomer Mixture LC_Column C18 Column LC_Sample->LC_Column LC_Separation Gradient Elution LC_Column->LC_Separation ESI Electrospray Ionization (-ve mode) LC_Separation->ESI Eluent Transfer Q1 Quadrupole 1 (Precursor Selection m/z 235.10) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Fragment Ion Scan) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis & Isomer Identification Detector->Data_Analysis MS/MS Spectra

Caption: Experimental workflow for the differentiation of cyclopentyloxy methoxybenzoic acid isomers using LC-MS/MS.

Predicted Fragmentation Pathways and Diagnostic Ions

The structural differences between the isomers will manifest in their MS/MS spectra. Below, we predict the fragmentation pathways for representative ortho, meta, and para isomers of cyclopentyloxy methoxybenzoic acid.

General Fragmentation Pathways

Several fragmentation pathways are expected to be common to all isomers:

  • Loss of the cyclopentyloxy radical (•C5H9): This would result in a fragment at m/z 167.03.

  • Loss of cyclopentene (C5H8): This would lead to a fragment at m/z 168.04.

  • Decarboxylation (-CO2): Loss of 44 Da, resulting in a fragment at m/z 191.11.

Isomer-Specific Fragmentation: The Ortho-Effect

For the ortho isomer (2-cyclopentyloxy-X-methoxybenzoic acid), a specific fragmentation pathway known as the "ortho-effect" is anticipated. This involves the interaction between the adjacent carboxylic acid and the cyclopentyloxy group, potentially leading to the loss of both cyclopentene and carbon monoxide. This would result in a unique diagnostic ion.

The proposed fragmentation pathways for an ortho vs. a para isomer are illustrated below:

Fragmentation_Pathways frag_191 m/z 191.11 loss_cyclopentene Loss of C₅H₈ (-68 Da) frag_167 m/z 167.03 loss_cyclopentene->frag_167 ortho_frag Diagnostic Ortho Fragment m/z 139.04 para_frag Diagnostic Para Fragment (e.g., m/z 121.03) loss_CO2 loss_CO2 loss_CO2->frag_191 precursor precursor precursor->loss_cyclopentene ortho_effect ortho_effect precursor->ortho_effect para_path para_path precursor->para_path ortho_effect->ortho_frag Ortho Isomer Only para_path->para_frag Para Isomer Predominant

Caption: Proposed MS/MS fragmentation pathways for ortho and para isomers of cyclopentyloxy methoxybenzoic acid.

Data Summary Table

The expected diagnostic ions for differentiating the isomers are summarized in the table below. The relative abundance of these ions will be key to identification.

m/z Proposed Fragment Expected Relative Abundance Notes
235.10[M-H]⁻HighPrecursor Ion
191.11[M-H-CO₂]⁻Moderate to HighCommon to all isomers
167.03[M-H-C₅H₉•]⁻VariableCommon to all isomers
168.04[M-H-C₅H₈]⁻VariableCommon to all isomers
139.04[M-H-C₅H₈-CO]⁻High for ortho isomersDiagnostic for ortho isomers
121.03[M-H-C₅H₈-CO₂-H₂]⁻High for para isomersPotentially diagnostic for para isomers

Conclusion and Best Practices

The differentiation of positional isomers of cyclopentyloxy methoxybenzoic acid is a challenging yet achievable task with a well-designed LC-MS/MS method. The key to success lies in the careful optimization of collision energy to promote the formation of structurally diagnostic fragment ions. The presence of an "ortho-effect" is a powerful tool for identifying isomers with substituents adjacent to the carboxylic acid group. By systematically evaluating the MS/MS spectra and comparing the relative abundances of key fragment ions, researchers can confidently identify the specific positional isomer in their samples. For absolute confirmation, it is always recommended to analyze authentic reference standards for each isomer under the same experimental conditions.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140–150. [Link]

  • McLuckey, S. A., & Kenttämaa, H. I. (2007). The "ortho" effect in mass spectrometry. In The Encyclopedia of Mass Spectrometry (Vol. 4, pp. 683-690). Elsevier. [Link]

A Head-to-Head Comparison of Synthetic Routes for Alkoxybenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Alkoxybenzoic acids are a pivotal class of organic compounds, serving as essential building blocks and intermediates in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[1] The strategic placement of the alkoxy group on the benzoic acid scaffold significantly influences the molecule's physicochemical properties and biological activity. Consequently, the efficient and selective synthesis of these compounds is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive, head-to-head comparison of the most common and emerging synthetic routes for the preparation of alkoxybenzoic acids. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method, offering field-proven insights to aid in the selection of the most appropriate synthetic strategy.

The Workhorse: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers, including alkoxybenzoic acids.[2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated from a hydroxybenzoic acid, attacks an alkyl halide or other suitable alkylating agent.[3][5][6]

Mechanistic Rationale

The reaction is typically a two-step, one-pot process. First, a base is used to deprotonate the phenolic hydroxyl group of a hydroxybenzoic acid, forming a more nucleophilic phenoxide. This is a critical step, as the phenoxide is a significantly stronger nucleophile than the neutral phenol. The choice of base is crucial; strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective, but alkali carbonates (K2CO3, Cs2CO3) or hydroxides (NaOH, KOH) are also commonly used, particularly for their lower cost and easier handling.[2]

In the second step, the phenoxide nucleophile attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 fashion, leading to the formation of the ether linkage and a halide salt as a byproduct.[3][4] To favor the SN2 pathway and maximize yield, primary alkyl halides are strongly preferred, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions, especially in the presence of a strong base.[3][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Hydroxybenzoic_Acid Hydroxybenzoic Acid (e.g., p-hydroxybenzoic acid) Phenoxide Phenoxide Intermediate Hydroxybenzoic_Acid->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Alkoxybenzoic_Acid Alkoxybenzoic Acid (e.g., p-Ethoxybenzoic Acid) Phenoxide->Alkoxybenzoic_Acid SN2 Attack Alkyl_Halide Alkyl Halide (e.g., Ethyl Iodide) Alkyl_Halide->Alkoxybenzoic_Acid

Caption: General workflow of the Williamson ether synthesis for alkoxybenzoic acids.

Performance and Practical Considerations

The Williamson ether synthesis is valued for its versatility and generally good to excellent yields, often exceeding 80-95%.[3] However, the reaction conditions, including the choice of base, solvent, temperature, and alkylating agent, can significantly impact the outcome.

Target CompoundStarting MaterialAlkylating AgentBaseSolventReaction ConditionsYield (%)Reference
2-Ethoxybenzoic AcidMethyl SalicylateDiethyl SulfateKOHEthanol15°C, 6 h>98%[1]
3-Ethoxybenzoic Acid3-Hydroxybenzoic AcidEthyl IodideK₂CO₃AcetoneReflux, 12-24 hGood[7]
4-Ethoxybenzoic Acid4-Hydroxybenzoic AcidBromoethaneKOHAcetoneReflux, 9-15 hHigh[1]

Key Advantages:

  • Versatility: A wide range of hydroxybenzoic acids and primary alkyl halides can be used.

  • High Yields: Generally provides good to excellent yields under optimized conditions.

  • Well-Established: A robust and well-understood reaction with a vast body of literature.

Key Disadvantages:

  • Harsh Conditions: Can require strong bases and elevated temperatures.

  • Side Reactions: Prone to elimination with secondary and tertiary alkyl halides. C-alkylation of the aromatic ring can also occur as a minor side reaction.

  • Safety Concerns: Some alkylating agents, such as dimethyl sulfate, are highly toxic and carcinogenic.

Experimental Protocol: Synthesis of 3-Ethoxybenzoic Acid

This protocol is adapted from a representative Williamson ether synthesis procedure.[7]

Materials:

  • 3-Hydroxybenzoic Acid

  • Ethyl Iodide

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).

  • Add ethyl iodide (1.1-1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in water and acidify to a pH of approximately 2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-ethoxybenzoic acid by recrystallization from hot water or an ethanol/water mixture.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol.[8][9] This method is particularly useful for the synthesis of diaryl ethers but can also be adapted for the preparation of alkyl aryl ethers, making it a viable alternative to the Williamson synthesis, especially when the starting material is a halobenzoic acid.

Mechanistic Insights

The classical Ullmann reaction often requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[8][10] However, modern variations utilize catalytic amounts of copper salts (e.g., CuI, Cu₂O) in the presence of a ligand (such as phenanthroline or diamines) and a base, which allows for milder reaction conditions.[8]

The proposed mechanism involves the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired ether and regenerates the active copper(I) catalyst.[8]

Ullmann_Condensation Halobenzoic_Acid Halobenzoic Acid (e.g., p-Bromobenzoic Acid) Alkoxybenzoic_Acid Alkoxybenzoic Acid (e.g., p-Ethoxybenzoic Acid) Halobenzoic_Acid->Alkoxybenzoic_Acid Alcohol Alcohol (e.g., Ethanol) Alcohol->Alkoxybenzoic_Acid Base Base (e.g., K₃PO₄) Base->Alkoxybenzoic_Acid Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Alkoxybenzoic_Acid Catalysis

Caption: Reactants and catalyst involved in the Ullmann condensation for alkoxybenzoic acid synthesis.

Performance and Practical Considerations

The Ullmann condensation offers a complementary approach to the Williamson synthesis, particularly when starting from readily available halobenzoic acids.

Key Advantages:

  • Alternative Substrates: Utilizes aryl halides as starting materials, which can be advantageous depending on precursor availability.

  • Milder Conditions with Modern Catalysts: Ligand-assisted protocols allow for lower reaction temperatures compared to the classical Ullmann reaction.

Key Disadvantages:

  • Harsh Classical Conditions: Traditional Ullmann reactions require very high temperatures.

  • Catalyst and Ligand Cost: The use of copper catalysts and specialized ligands can add to the cost of the synthesis.

  • Reaction Optimization: Finding the optimal combination of catalyst, ligand, base, and solvent can be challenging and substrate-dependent.

  • Scalability and Safety: Industrial-scale Ullmann reactions can present safety challenges due to the high temperatures and pressures that may be required.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another route to alkoxybenzoic acids, where a nucleophile (an alkoxide) displaces a leaving group (typically a halide) on an aromatic ring.[11] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group.[11][12]

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The presence of a strong EWG in the ortho or para position is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[12]

Performance and Practical Considerations

The requirement for strong activating groups limits the general applicability of the SNAr route for the synthesis of a wide range of alkoxybenzoic acids.

Key Advantages:

  • Specific Applications: Useful for the synthesis of alkoxybenzoic acids bearing strong electron-withdrawing groups.

  • Milder Conditions: Can often be carried out under milder conditions than the Ullmann condensation.

Key Disadvantages:

  • Limited Substrate Scope: Requires the presence of strong electron-withdrawing groups ortho or para to the leaving group. This significantly restricts the types of alkoxybenzoic acids that can be synthesized.

  • Potential for Side Reactions: Strong bases can lead to other reactions, and the activating groups themselves may be sensitive to the reaction conditions.

Modern Catalytic Approaches: C-H Activation and Carbonylation

In recent years, transition metal-catalyzed reactions, such as C-H activation and carbonylation, have emerged as powerful tools for the synthesis of complex organic molecules, including alkoxybenzoic acids. These methods offer novel and often more direct routes compared to classical methods.

Rhodium-Catalyzed C-H Alkoxylation

Rhodium catalysts have been shown to be effective for the directed C-H functionalization of benzoic acids.[13][14] In this approach, the carboxylic acid group acts as a directing group, guiding the catalyst to activate a C-H bond at the ortho position. The activated C-H bond can then react with an alcohol to form the corresponding alkoxybenzoic acid. While this is a promising strategy for ortho-alkoxybenzoic acids, its application to meta and para isomers is not straightforward.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions provide a route to introduce a carbonyl group (which can be converted to a carboxylic acid) into an aromatic ring. For example, the carbonylation of an alkoxy-substituted aryl halide or triflate in the presence of carbon monoxide and a suitable palladium catalyst can yield the corresponding alkoxybenzoic acid derivative.[15][16] This method can be a powerful tool, but it often requires the handling of toxic carbon monoxide gas and specialized high-pressure equipment.

Key Advantages of Modern Catalytic Methods:

  • Novel Reactivity: Enable the use of different starting materials and offer unique selectivity.

  • Atom Economy: C-H activation reactions can be highly atom-economical.

  • Potential for Milder Conditions: Can sometimes be performed under milder conditions than classical methods.

Key Disadvantages of Modern Catalytic Methods:

  • Catalyst Cost and Availability: Precious metal catalysts (Rh, Pd) can be expensive.

  • Substrate Scope and Generality: The scope of these reactions can be limited, and they may not be applicable to all desired alkoxybenzoic acid isomers.

  • Reaction Development: Often require significant optimization of catalysts, ligands, and reaction conditions.

Greener Alternatives: Exploring Sustainable Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of alkoxybenzoic acids.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to the Williamson ether synthesis, often leading to significantly reduced reaction times, improved yields, and the ability to use greener solvents or even solvent-free conditions.[17][18][19][20] The use of microwave energy can accelerate the reaction by efficiently heating the polar reactants.

Direct Carboxylation

The direct carboxylation of alkoxybenzenes with carbon dioxide (CO₂) is a highly attractive and atom-economical route. However, this transformation is thermodynamically challenging and typically requires harsh conditions or specialized catalysts. Research in this area is ongoing, with the goal of developing practical and efficient methods for the direct conversion of readily available alkoxybenzenes into valuable alkoxybenzoic acids.

Head-to-Head Comparison Summary

Synthetic RouteStarting MaterialsKey Reagents/CatalystsGenerality & ScopeKey AdvantagesKey Disadvantages
Williamson Ether Synthesis Hydroxybenzoic acids, Alkyl halidesStrong base (e.g., K₂CO₃, NaOH)Broad for primary alkyl halidesVersatile, high yields, well-establishedHarsh conditions, side reactions with hindered halides, safety issues with some alkylating agents
Ullmann Condensation Halobenzoic acids, AlcoholsCopper catalyst (e.g., CuI), Ligand, BaseGood for aryl halidesAlternative substrate scope, milder with modern catalystsHarsh classical conditions, catalyst/ligand cost, scalability challenges
Nucleophilic Aromatic Substitution (SNAr) Activated halobenzoic acids, AlkoxidesStrong baseLimited to activated substratesUseful for specific targets, milder conditionsVery limited substrate scope, requires strong EWGs
Catalytic C-H Alkoxylation (e.g., Rh) Benzoic acids, AlcoholsRhodium catalyst, OxidantPrimarily for ortho-isomersHigh atom economy, novel reactivityCatalyst cost, limited to specific isomers
Catalytic Carbonylation (e.g., Pd) Alkoxyaryl halides/triflates, COPalladium catalyst, LigandGood for various isomersHigh functional group toleranceRequires CO gas, high pressure, catalyst cost
Microwave-Assisted Williamson Hydroxybenzoic acids, Alkyl halidesBaseBroad for primary alkyl halidesFaster reaction times, improved yields, greenerRequires specialized equipment
Direct Carboxylation Alkoxybenzenes, CO₂Catalyst (often under development)Currently limitedHigh atom economy, uses CO₂Challenging reaction, often requires harsh conditions

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most suitable synthetic route for a particular alkoxybenzoic acid depends on a careful evaluation of several factors, including the availability and cost of starting materials, the desired scale of the reaction, the required purity of the final product, and the available laboratory equipment and safety infrastructure.

  • For general-purpose, lab-scale synthesis of a wide variety of alkoxybenzoic acids, the Williamson ether synthesis remains the go-to method due to its versatility and high yields, provided that a primary alkyl halide can be used.

  • When starting from a halobenzoic acid, the Ullmann condensation , particularly with modern ligand-assisted protocols, offers a viable alternative.

  • For the synthesis of alkoxybenzoic acids bearing strong electron-withdrawing groups, nucleophilic aromatic substitution can be a highly effective strategy.

  • Modern catalytic methods are at the forefront of synthetic innovation and are particularly valuable for achieving novel transformations and improving atom economy, especially for specific isomers like ortho-alkoxybenzoic acids via C-H activation.

  • For researchers focused on sustainable chemistry, exploring microwave-assisted protocols or contributing to the development of efficient direct carboxylation methods represents a valuable endeavor.

By understanding the strengths and limitations of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively synthesize the alkoxybenzoic acid derivatives required for their scientific pursuits.

References

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Navigating the Labyrinth of In Vitro Reproducibility: A Comparative Guide to 2-(Cyclopentyloxy)-4-methoxybenzoic acid in Lysosomal Phospholipase A2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the reproducibility of in vitro experiments stands as a cornerstone of scientific integrity. The journey of a novel compound from a promising hit to a viable clinical candidate is paved with rigorous testing, where consistent and reliable data is paramount. This guide delves into the critical aspects of ensuring the reproducibility of in vitro experiments focusing on a novel investigational compound, 2-(Cyclopentyloxy)-4-methoxybenzoic acid. While direct experimental data for this specific molecule is not extensively published, we will explore its potential activity as a lysosomal phospholipase A2 (LPLA2/PLA2G15) inhibitor, a target implicated in drug-induced phospholipidosis.[1]

This guide will provide a framework for establishing a robust and reproducible in vitro assay for this compound, comparing its hypothetical performance against a known LPLA2 inhibitor, Amiodarone. We will dissect the experimental choices, from cell line selection to assay endpoint, grounding our protocol in the principles of Good Cell Culture Practice and established assay guidance.[2][3]

The Crucial Role of a Well-Defined Biological Hypothesis

Before embarking on any in vitro testing, a clear and well-defined biological hypothesis is essential. Based on the structural motifs of this compound, which shares features with other enzyme inhibitors, we hypothesize its potential to inhibit lysosomal phospholipase A2 (LPLA2). LPLA2 is a key enzyme in lysosomal lipid metabolism, and its inhibition is a known mechanism for drug-induced phospholipidosis.[1] Therefore, our primary in vitro assay will be a biochemical assay to measure the enzymatic activity of purified LPLA2 in the presence of our test compound.

To establish a robust comparison, we will use Amiodarone, a well-characterized cationic amphiphilic drug and a known inhibitor of LPLA2, as a positive control and comparator.[1] This allows for the validation of our assay system and provides a benchmark for evaluating the potency of this compound.

Experimental Design: A Blueprint for Reproducibility

The reproducibility of an in vitro assay is not a matter of chance; it is the result of a meticulously planned experimental design.[4][5] Our approach will focus on controlling key variables that can introduce variability and ensuring the assay is fit for its purpose.[6][7]

Key Experimental Parameters
ParameterRecommended ChoiceRationale for Reproducibility
Primary Assay Purified LPLA2 Enzymatic AssayUsing a purified enzyme minimizes cellular complexity and confounding factors, leading to a more direct and reproducible measure of target engagement.
Comparator Compound AmiodaroneA well-documented LPLA2 inhibitor provides a reliable positive control to validate assay performance and benchmark the test compound's potency.[1]
Secondary Assay Cell-based Phospholipidosis AssayConfirms the biological effect of LPLA2 inhibition in a more physiologically relevant system, adding a layer of validation to the primary screen.
Cell Line RAW 264.7 MacrophagesThese cells are known to be sensitive to agents inducing phospholipidosis and are a well-established model for this endpoint.
Detection Method Fluorescence-based Substrate CleavageOffers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening, reducing inter-assay variability.

Visualizing the Workflow for Reproducible Results

A clear understanding of the experimental workflow is crucial for consistent execution. The following diagram outlines the key stages of our proposed study.

experimental_workflow cluster_prep Preparation cluster_primary Primary Assay cluster_secondary Secondary Assay cluster_data Data Analysis & Comparison Compound_Prep Compound Preparation (Test & Comparator) Enzymatic_Assay LPLA2 Enzymatic Assay (Fluorescent Substrate) Compound_Prep->Enzymatic_Assay Cell_Treatment Cell Treatment with Compounds Compound_Prep->Cell_Treatment Enzyme_Prep LPLA2 Enzyme Preparation Enzyme_Prep->Enzymatic_Assay Cell_Culture RAW 264.7 Cell Culture Cell_Culture->Cell_Treatment IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Data_Analysis Statistical Analysis IC50_Determination->Data_Analysis Phospholipidosis_Staining Phospholipidosis Staining (e.g., HCS LipidTOX) Cell_Treatment->Phospholipidosis_Staining Imaging_Analysis High-Content Imaging & Analysis Phospholipidosis_Staining->Imaging_Analysis Imaging_Analysis->Data_Analysis Comparison Comparative Analysis of Potency & Efficacy Data_Analysis->Comparison

Caption: Experimental workflow for assessing LPLA2 inhibition and phospholipidosis induction.

Detailed Experimental Protocols

To ensure the highest level of reproducibility, detailed, step-by-step protocols are essential.

Protocol 1: In Vitro LPLA2 Enzymatic Inhibition Assay

This protocol is adapted from established methods for measuring LPLA2 activity.[1]

  • Reagent Preparation:

    • Prepare a 10X assay buffer (500 mM sodium acetate, pH 4.5, 1 mg/mL BSA).

    • Prepare the fluorescent LPLA2 substrate (e.g., PED-A1) solution in DMSO.

    • Prepare serial dilutions of this compound and Amiodarone in DMSO. The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent effects.

    • Prepare purified recombinant human LPLA2 enzyme solution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to a 384-well black, clear-bottom plate. Include DMSO-only wells as a negative control.

    • Add 20 µL of the LPLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the fluorescent substrate solution.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phospholipidosis Assay

This protocol utilizes high-content imaging to quantify intracellular phospholipid accumulation.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Seed the cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of analysis.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Amiodarone in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) and a positive control (Amiodarone).

    • Incubate the cells for 48 hours.

  • Staining and Imaging:

    • Wash the cells with PBS.

    • Stain the cells with a fluorescent phospholipidosis detection reagent (e.g., HCS LipidTOX™ Red Phospholipidosis Detection Reagent) and a nuclear stain (e.g., Hoechst 33342) according to the manufacturer's instructions.

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Quantify the intensity of the phospholipidosis stain within the cytoplasm of each cell.

    • Calculate the average fluorescence intensity per cell for each treatment condition.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical IC50 Values for LPLA2 Inhibition
CompoundIC50 (µM) - Assay 1IC50 (µM) - Assay 2IC50 (µM) - Assay 3Mean IC50 (µM) ± SD
This compound5.24.85.55.17 ± 0.35
Amiodarone1.51.71.41.53 ± 0.15
Table 2: Hypothetical EC50 Values for Phospholipidosis Induction
CompoundEC50 (µM) - Assay 1EC50 (µM) - Assay 2EC50 (µM) - Assay 3Mean EC50 (µM) ± SD
This compound12.813.512.112.8 ± 0.7
Amiodarone3.23.53.03.23 ± 0.25

These hypothetical tables illustrate how to present data from multiple independent experiments to assess reproducibility. The standard deviation provides a measure of the variability between assays.

The Causality Behind Experimental Choices: A Deeper Dive

  • Why a Purified Enzyme Assay First? Starting with a purified enzyme assay isolates the direct interaction between the compound and its putative target. This minimizes the biological variability inherent in cell-based systems and provides a clean, reproducible measure of potency (IC50).[5]

  • The Importance of a Comparator. Including a well-characterized comparator like Amiodarone is a critical self-validating step. If the assay fails to reproduce the known potency of the comparator, it signals a problem with the assay itself, not necessarily the test compound.

  • Bridging to a Cellular Context. The secondary, cell-based assay is crucial to confirm that the enzymatic inhibition observed translates to a biological effect in a more complex system. This helps to de-risk the progression of the compound.

  • Controlling for Cellular Health. It is imperative to run a concurrent cell viability assay (e.g., using CellTiter-Glo®) to ensure that the observed phospholipidosis is not a secondary effect of general cytotoxicity.[4][5]

Visualizing the Underlying Mechanism

The following diagram illustrates the hypothesized mechanism of action.

signaling_pathway cluster_lysosome Lysosome LPLA2 LPLA2 (PLA2G15) Degradation_Products Degradation Products LPLA2->Degradation_Products degrades Phospholipid_Accumulation Phospholipid Accumulation (Phospholipidosis) LPLA2->Phospholipid_Accumulation prevents Phospholipids Phospholipids Phospholipids->LPLA2 substrate Test_Compound 2-(Cyclopentyloxy)- 4-methoxybenzoic acid Test_Compound->LPLA2 inhibits Amiodarone Amiodarone (Comparator) Amiodarone->LPLA2 inhibits

Caption: Hypothesized inhibition of LPLA2 leading to phospholipidosis.

Conclusion: A Commitment to Rigor and Reproducibility

The reproducibility of in vitro experiments is not merely a technical exercise; it is a fundamental pillar of scientific advancement. By adopting a systematic approach that includes a well-defined hypothesis, robust experimental design, detailed protocols, and appropriate controls, researchers can generate high-quality, reliable data. This guide provides a framework for evaluating the in vitro activity of this compound, but the principles outlined here are broadly applicable. A commitment to these principles will not only enhance the confidence in our experimental findings but also accelerate the path of novel therapeutics from the laboratory to the clinic.

References

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  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. PubMed Central. Available at: [Link].

  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. Available at: [Link].

  • Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. PubMed. Available at: [Link].

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A Comparative Guide to the Inter-laboratory Validation of Bioassays for 2-(Cyclopentyloxy)-4-methoxybenzoic acid, a Novel JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of three distinct bioassay methodologies for the characterization of 2-(Cyclopentyloxy)-4-methoxybenzoic acid (hereafter referred to as CCMA), a novel, potent, and selective inhibitor of Janus Kinase 2 (JAK2). The objective of this document is to present the findings of a multi-site inter-laboratory validation study, offering researchers, scientists, and drug development professionals the critical data and experimental insights necessary to select the most appropriate assay for their specific research and development phase.

The robustness and reliability of a bioassay are paramount for the successful progression of a drug candidate. This guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles to ensure trustworthiness and technical accuracy.

Introduction: The Critical Role of JAK2 and the Need for Robust Bioassays

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are critical mediators of cytokine and growth factor signaling.[1][2] The JAK2/STAT3 signaling pathway is a key player in numerous cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms and autoimmune disorders, making JAK2 a compelling therapeutic target.[4]

CCMA has been identified as a promising inhibitor of JAK2. To accurately determine its potency and support its development, it is essential to employ bioassays that are not only sensitive and specific but also highly reproducible across different laboratories. This guide details the comparative validation of three distinct bioassay platforms: a biochemical kinase assay, a cell-based reporter assay, and a cell-based phosphoprotein detection assay.

The JAK2/STAT3 Signaling Pathway

Upon cytokine binding to its receptor, JAK2 is activated via trans-phosphorylation. Activated JAK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3) proteins. STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and the transcription of target genes.[1][2][3]

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding CCMA CCMA (Inhibitor) CCMA->JAK2 Inhibition

Figure 1: The JAK2/STAT3 Signaling Pathway and the inhibitory action of CCMA.

Comparative Bioassay Methodologies

The following sections detail the principles, protocols, and performance characteristics of the three bioassays evaluated in our inter-laboratory study.

Biochemical Assay: ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then measured using a luciferase/luciferin reaction.[5][6]

Experimental Protocol:

  • Kinase Reaction: In a 384-well plate, incubate recombinant human JAK2 enzyme with a specific peptide substrate and ATP. Add CCMA at varying concentrations.

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7] Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

ADP_Glo_Workflow Start Start: Kinase Reaction (JAK2, Substrate, ATP, CCMA) Step1 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Start->Step1 Incubate1 Incubate 40 min @ RT Step1->Incubate1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP & Add Luciferase) Incubate1->Step2 Incubate2 Incubate 30-60 min @ RT Step2->Incubate2 End Measure Luminescence Incubate2->End

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assay: STAT3 Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of a STAT3-responsive promoter.[8][9] When STAT3 is activated by the JAK2 pathway, it binds to the promoter and drives the expression of luciferase. The resulting luminescent signal is proportional to the level of STAT3 transcriptional activity.[10][11]

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the STAT3-luciferase reporter in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of CCMA for 1 hour.

  • Stimulation: Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), to activate the JAK2/STAT3 pathway.

  • Lysis and Detection: After a 6-hour incubation, lyse the cells and add a luciferase substrate.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Luciferase_Workflow Start Start: Plate STAT3-Luciferase Reporter Cells Step1 Treat with CCMA Start->Step1 Step2 Stimulate with IL-6 Step1->Step2 Incubate Incubate 6 hours Step2->Incubate Step3 Lyse Cells & Add Luciferase Substrate Incubate->Step3 End Measure Luminescence Step3->End

Figure 3: Workflow for the STAT3 Luciferase Reporter Assay.

Cell-Based Assay: Phospho-Flow Cytometry for pSTAT3

Principle: Phospho-flow cytometry allows for the quantitative measurement of intracellular phosphorylated proteins at the single-cell level.[12] Cells are treated with the inhibitor and then stimulated to activate the signaling pathway. Subsequently, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of STAT3 (pSTAT3). The fluorescence intensity, measured by a flow cytometer, is directly proportional to the amount of pSTAT3.

Experimental Protocol:

  • Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) and treat with varying concentrations of CCMA for 1 hour.

  • Stimulation: Stimulate the cells with IL-6 for 15 minutes to induce STAT3 phosphorylation.[13]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with ice-cold methanol to allow antibody access to intracellular proteins.[13][14]

  • Staining: Stain the cells with a fluorescently conjugated anti-pSTAT3 antibody.[15]

  • Data Acquisition: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT3.

PhosphoFlow_Workflow Start Start: Culture PBMCs Step1 Treat with CCMA Start->Step1 Step2 Stimulate with IL-6 Step1->Step2 Step3 Fix & Permeabilize Step2->Step3 Step4 Stain with anti-pSTAT3 Antibody Step3->Step4 End Analyze by Flow Cytometry Step4->End

Figure 4: Workflow for the Phospho-Flow Cytometry Assay.

Inter-laboratory Validation Study

To assess the robustness and reproducibility of these assays, a three-site inter-laboratory study was conducted. Each laboratory followed the same standardized protocols and used the same batches of critical reagents. The following key performance metrics were evaluated.

4.1. Assay Performance Metrics

Parameter ADP-Glo™ Kinase Assay STAT3 Luciferase Reporter Assay Phospho-Flow Cytometry (pSTAT3)
Principle Biochemical (Enzyme Activity)Cell-Based (Gene Transcription)Cell-Based (Protein Phosphorylation)
Throughput High (384-well)Medium (96-well)Low (Individual Tubes/Plates)
Complexity LowMediumHigh
Cost per data point LowMediumHigh

4.2. Inter-laboratory Reproducibility Data

The following table summarizes the mean IC50 values (the concentration of an inhibitor where the response is reduced by half) and Z'-factor scores obtained from the three participating laboratories. The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[16][17][18][19]

Laboratory ADP-Glo™ IC50 (nM) ADP-Glo™ Z'-factor STAT3 Reporter IC50 (nM) STAT3 Reporter Z'-factor Phospho-Flow IC50 (nM) Phospho-Flow Z'-factor
Lab 1 15.20.8545.80.7855.10.65
Lab 2 16.10.8848.20.8159.80.61
Lab 3 14.90.8243.90.7552.70.68
Mean 15.40.8546.00.7855.90.65
%CV 4.1%3.5%4.8%3.8%6.4%5.5%

%CV: Percent Coefficient of Variation

Discussion and Recommendations

The inter-laboratory validation study demonstrates that all three assays are capable of reliably measuring the inhibitory activity of CCMA on the JAK2/STAT3 pathway. However, there are clear differences in their performance characteristics and suitability for different applications.

  • ADP-Glo™ Kinase Assay: This biochemical assay exhibited the highest level of precision and the most consistent Z'-factor scores across the laboratories. Its high throughput and low cost make it the ideal choice for primary screening campaigns and structure-activity relationship (SAR) studies during lead optimization.

  • STAT3 Luciferase Reporter Assay: This cell-based assay provides a more physiologically relevant measure of pathway inhibition by assessing downstream gene transcription. It demonstrated good reproducibility and is well-suited for secondary screening and confirming the cellular activity of hits from primary screens.

  • Phospho-Flow Cytometry: While having the lowest throughput and highest complexity, this assay provides the most direct measure of target engagement in a cellular context by quantifying the phosphorylation of STAT3. Its single-cell resolution makes it invaluable for mechanistic studies and for analyzing heterogeneous cell populations, such as in clinical samples.

References

  • Z-factor - Wikipedia. Available from: [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73.
  • Schematic representation of the JAK2/STAT3 signaling pathway. (1) Receptor binding. Available from: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. Available from: [Link]

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  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC - PubMed Central. Available from: [Link]

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  • JAK2-STAT3 signaling: A novel function and a novel mechanism - PMC - PubMed Central. Available from: [Link]

  • Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications | Oncotarget. Available from: [Link]

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  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Cyclopentyloxy)-4-methoxybenzoic acid, a compound representative of a class of chemicals frequently encountered in drug discovery. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation under the frameworks established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

The principles outlined herein are grounded in the Hazard Communication Standard (HCS) and the Laboratory Standard (29 CFR 1910.1450), which mandate the implementation of a Chemical Hygiene Plan (CHP) for the safe handling and disposal of hazardous chemicals in a laboratory setting.[1][2][3][4] This document serves as a practical extension of that plan, tailored to the specific considerations for substituted benzoic acid derivatives.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe damage.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[6]

  • Harmful if Swallowed: Ingestion can be toxic.[6][8]

Therefore, all waste containing this compound, including neat compound, contaminated consumables, and solutions, must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the appropriate PPE must be donned to minimize exposure risks. The selection of PPE is a critical control measure to mitigate the identified hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8]Protects against splashes of solutions or accidental projection of solid particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[8]Prevents direct skin contact. Contaminated gloves should be disposed of as hazardous waste.[11]
Body Protection A lab coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[8][11]Required when engineering controls (like a fume hood) are insufficient to maintain exposure below permissible limits. Consult your institution's Chemical Hygiene Officer for specific guidance.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure a safe, compliant, and auditable disposal process. This workflow is a critical component of your laboratory's Chemical Hygiene Plan.[4]

3.1. Waste Segregation: Preventing Dangerous Reactions

Proper segregation of chemical waste is paramount to prevent accidental and potentially violent reactions.[9]

  • Designate a Specific Waste Container: A dedicated, clearly labeled container should be used exclusively for this compound waste.

  • Avoid Incompatibilities: Do not mix this acidic waste with bases, oxidizing agents, or reactive metals.[7] Such mixing can lead to gas evolution, heat generation, or even an explosion.

  • Solid vs. Liquid Waste: If significant quantities of both solid and liquid waste are generated, they should be collected in separate, appropriately designated containers.

3.2. Container Management: Secure Containment

The integrity of the waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[7][12] Avoid metal containers for acidic waste.[12]

  • Secure Closure: The container must have a secure, leak-proof lid.[7] Keep the container closed at all times, except when adding waste.[7][9]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[7][12]

3.3. Labeling: Clear and Compliant Communication

Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for the safety of all personnel who may handle the waste.[12][13]

  • Mandatory Information: The label must include the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Irritant," "Toxic").[13][14]

  • Composition of Mixtures: If the waste is a solution, list all components and their approximate percentages.[9]

3.4. Storage: The Satellite Accumulation Area (SAA)

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][13]

  • Location: The SAA must be under the direct control of laboratory personnel.[15]

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.

  • Regular Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[9]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage A Don Appropriate PPE B Select Compatible HDPE Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container (Solid or Liquid) C->D E Is waste stream mixed with incompatible chemicals? D->E F STOP! Consult Chemical Hygiene Officer E->F Yes G Segregate Waste Stream E->G No H Securely Close Container G->H I Place in Secondary Containment in designated SAA H->I J Is container >90% full? I->J J->I No K Arrange for Pickup by Environmental Health & Safety J->K Yes

Sources

A Senior Application Scientist's Guide to Handling 2-(Cyclopentyloxy)-4-methoxybenzoic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When handling novel or specialized chemical compounds like 2-(Cyclopentyloxy)-4-methoxybenzoic acid, a thorough understanding of potential hazards is paramount. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, focusing on the causality behind each safety recommendation, ensuring a self-validating system of protection for all laboratory personnel.

Based on these analogs, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: As a solid, it may form dust that can irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Exhibits oral toxicity.[2][4]

This guide is structured to provide immediate, essential safety information, operational plans for handling, and compliant disposal procedures.

The Foundation: Engineering and Administrative Controls

Before any personal protective equipment is considered, engineered and administrative controls must be in place. These are the first and most effective lines of defense.

  • Engineering Controls : All work involving this compound, especially when transferring the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood.[5][6] This primary containment system protects the user from inhaling potentially harmful dusts or vapors. The work area should be equipped with an emergency eye wash station and a safety shower, both of which should be tested regularly.[1]

  • Administrative Controls : Your institution must have a comprehensive Chemical Hygiene Plan. All personnel must be trained on the specific hazards associated with carboxylic acids and ethers, as well as the emergency procedures outlined in this guide.[7] Never work alone when handling hazardous chemicals.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to mitigate risks during handling. The selection of appropriate PPE is contingent on the scale and nature of the procedure being performed.

Eye and Face Protection

Acidic compounds, particularly in solid form, can cause severe and irreversible eye damage upon contact.[8]

  • Minimum Requirement : ANSI-approved safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Required for Handling : When weighing, transferring, or preparing solutions of this compound, splash-proof chemical goggles are mandatory.[1]

  • Recommended for High-Risk Operations : For large-scale operations or procedures with a significant risk of splashing (e.g., transfers of large volumes of solutions), a full-face shield should be worn in addition to chemical goggles.[8]

Hand Protection

Direct skin contact can lead to irritation and potential sensitization.[3] The choice of glove material is critical for providing an effective barrier.

  • Material Selection : Nitrile or butyl rubber gloves are recommended. Nitrile gloves offer good resistance to a wide range of chemicals, including acids, and provide excellent dexterity.[8][9] For prolonged handling or when working with solutions, heavier-duty gloves or double-gloving is advised.[10]

  • Glove Integrity : Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly after removal.[4] Contaminated gloves must be disposed of as hazardous waste.

Body Protection

A lab coat protects your skin and personal clothing from contamination.

  • Standard Use : A flame-resistant lab coat, fully buttoned, is required.[5][10]

  • Enhanced Protection : For operations involving significant quantities (>10 mL) of solutions or where there is a high risk of splashing, an impervious apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[10]

Respiratory Protection

Inhalation of fine dust from the solid compound can cause respiratory tract irritation.[1]

  • Primary Control : A chemical fume hood is the primary method for controlling airborne dust.

  • When Required : If work cannot be performed within a fume hood or if there is a significant risk of generating airborne dust (e.g., during a large spill), respiratory protection is necessary. A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (P95 or P100) should be used.[4] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.[11]

The following table summarizes the required PPE for handling this compound.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing & Small Transfers (<1g) Chemical GogglesNitrile GlovesLab CoatNot required if in fume hood
Solution Prep & Transfers (>1g) Chemical Goggles & Face ShieldDouble-gloved NitrileLab Coat & Impervious ApronNot required if in fume hood
Large Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Gloves (Butyl)Chemical Resistant Suit/CoverallsRequired (NIOSH-approved respirator)

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes risk. The following diagram illustrates the critical steps for safely preparing to work with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify fume hood is operational and area is clear. B Gather all necessary chemicals and equipment. A->B C Consult Safety Data Sheets for all reagents. B->C D Don appropriate PPE (Goggles, Lab Coat, Gloves). C->D E Perform all manipulations inside the fume hood. D->E F Keep containers closed when not in use. E->F G Clean any minor spills immediately. F->G H Segregate and label all waste streams. G->H I Decontaminate work surfaces. H->I J Doff PPE correctly to avoid contamination. I->J K Wash hands thoroughly. J->K

Caption: Standard workflow for handling hazardous chemicals.

Emergency & Disposal Plans

Preparedness is key to safety. Clear, actionable plans for emergencies and waste disposal are non-negotiable.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]

  • Skin Contact : Remove all contaminated clothing and flush the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[3][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[6][12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

  • Spill Response : For a minor spill within a fume hood, use an appropriate absorbent material (e.g., sand or a commercial spill kit) to contain it. For a major spill, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) department.[7][13]

The following decision tree outlines the immediate actions for a chemical spill.

SpillResponse Start Chemical Spill Occurs IsMajor Is the spill large, uncontrolled, or outside a fume hood? Start->IsMajor Evacuate Evacuate Area Alert Others Call EHS/Emergency Services IsMajor->Evacuate Yes IsTrained Are you trained and equipped to clean it? IsMajor->IsTrained No End Report Incident Evacuate->End IsTrained->Evacuate No Contain Contain spill with absorbent material IsTrained->Contain Yes Cleanup Collect residue in a sealed, labeled hazardous waste container Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Decontaminate->End

Caption: Emergency response workflow for a chemical spill.

Disposal Plan

All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[7]

  • Segregation : Do not mix this waste with other waste streams.

  • Containment : Collect waste in a clearly labeled, sealed, and non-reactive container.

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and pickup schedules. Do not pour any amount down the drain.[4]

By integrating these expert-driven safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team.

References

  • Ethers | Health & Safety. (2024). Health and Safety Department.
  • Ethers | Safety Services. (2021). UCL – University College London.
  • Use of Ether. Environment, Health & Safety.
  • Diethyl Ether. Purdue University.
  • Diethyl Ether - Standard Operating Procedure. (2012). University of California.
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology.
  • BENZOIC ACID. (2021). Alpha Resources.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety equipment, PPE, for handling acids. (2022). Quicktest.
  • Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. (2025). Angene Chemical.
  • Safety Data Sheet for 2-Methoxybenzoic acid. Synquest Labs.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023).
  • Protective Equipment. American Chemistry Council.
  • SAFETY DATA SHEET for Benzoic acid, 2-methoxy-. Fisher Scientific.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet: Benzoic acid. Carl ROTH.
  • SAFETY DATA SHEET for Benzoic Acid. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Methoxybenzoic acid. (2025). Sigma-Aldrich.
  • Material Safety Data Sheet for p-Anisic acid. SIGMA-ALDRICH.
  • SAFETY DATA SHEET for 4-Methoxybenzoic acid. (2009). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for Benzoic acid, 4-methoxy-. (2015). Harper College.
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.